2-Phenoxypropylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenoxypropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRPWKSZPLYUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6437-49-6 | |
| Record name | 2-Phenoxy-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6437-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-Phenoxypropylamine (CAS 6437-49-6) for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of 2-Phenoxypropylamine, a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application.
Introduction and Strategic Importance
2-Phenoxypropylamine, with the CAS number 6437-49-6, belongs to the phenoxypropanolamine class of compounds. Its structure, featuring a reactive primary amine, a chiral center, and a stable phenoxy moiety, makes it a valuable building block for creating a diverse range of more complex molecules. In the landscape of drug development, intermediates like 2-Phenoxypropylamine are critical starting points for the synthesis of novel therapeutic agents. The strategic manipulation of its functional groups allows for the exploration of structure-activity relationships (SAR), a cornerstone of modern medicinal chemistry. Phenoxypropylamine derivatives have been investigated for various pharmacological activities, including potential antiulcer and gastric acid antisecretory effects[1].
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physicochemical properties is fundamental to its effective use in synthesis and formulation. The data for 2-Phenoxypropylamine and its common salt form are summarized below. It is crucial to distinguish between the free base and its hydrochloride salt, as their properties, particularly solubility and melting point, differ significantly.
| Property | 2-Phenoxypropylamine (Free Base) | 2-Phenoxypropylamine Hydrochloride | References |
| CAS Number | 6437-49-6 | 6437-49-6 | [2][3][4] |
| Molecular Formula | C₉H₁₃NO | C₉H₁₄ClNO | [2][5][6] |
| Molecular Weight | 151.21 g/mol | 187.67 g/mol (calculated) | [2] |
| IUPAC Name | 2-phenoxypropan-1-amine | 2-phenoxypropan-1-amine hydrochloride | [6] |
| Boiling Point | Not specified | 240.5°C at 760 mmHg | [3] |
| Melting Point | Not specified | 99.5°C | [3] |
| Density | Not specified | 1.004 g/cm³ | [3] |
| Purity (Typical) | >97% | >98% (HPLC) | [2][6] |
| Storage Conditions | Room temperature | Room temperature | [2] |
Synthesis and Manufacturing Insights
The synthesis of 2-Phenoxypropylamine is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route proceeds via the formation of a ketone intermediate, followed by reductive amination.
Synthetic Pathway Overview
The synthesis can be logically broken down into two primary stages:
-
Williamson Ether Synthesis: Formation of the phenoxy-ketone intermediate (1-phenoxypropan-2-one) from phenol and an acetone equivalent.
-
Reductive Amination: Conversion of the ketone to the target primary amine.
This pathway is advantageous as the starting materials are readily available, and the reactions are generally robust and scalable.
Caption: Synthetic workflow for 2-Phenoxypropylamine.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative method adapted from established procedures for analogous compounds[7]. Causality : The choice of a weak base like potassium carbonate is to deprotonate the phenol without causing side reactions with the chloroacetone. KI acts as a catalyst to facilitate the substitution reaction. Reductive amination is a standard and efficient method for converting ketones to amines.
Stage 1: Synthesis of 1-Phenoxypropan-2-one
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1 mol equiv), anhydrous potassium carbonate (1.5 mol equiv), and potassium iodide (0.1 mol equiv) in 250 mL of dry acetone.
-
Reaction Initiation: Heat the mixture to 60°C with vigorous stirring for 1 hour.
-
Addition of Alkylating Agent: Add α-chloroacetone (1 mol equiv) dropwise to the heated mixture over 30 minutes.
-
Reaction Completion: Maintain the reaction at 60°C for an additional 3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the acetone under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude 1-phenoxypropan-2-one can be purified by column chromatography on silica gel.
Stage 2: Reductive Amination to 2-Phenoxypropylamine
-
Setup: In a flask, dissolve the purified 1-phenoxypropan-2-one (1 mol equiv) in methanol.
-
Amine Source: Add ammonium acetate (approx. 10 mol equiv).
-
Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (approx. 1.5 mol equiv) portion-wise, ensuring the temperature remains below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by carefully adding 1M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH and extract the product with dichloromethane or ethyl acetate.
-
Final Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. The final product, 2-Phenoxypropylamine, can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.
Analytical Characterization and Quality Control
Ensuring the identity and purity of 2-Phenoxypropylamine is paramount for its use in subsequent research and development. A multi-pronged analytical approach is recommended.
Analytical Workflow
The following workflow ensures a comprehensive characterization of the synthesized compound.
Caption: Recommended analytical workflow for 2-Phenoxypropylamine.
Key Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR should show characteristic signals for the aromatic protons of the phenoxy group, the methine and methylene protons of the propyl chain, and the methyl group.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is standard for determining purity and for quantitative assays[6][8]. A typical system would use a C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid)[8].
-
Mass Spectrometry (MS): Coupled with LC or GC, mass spectrometry confirms the molecular weight of the compound, providing definitive identification[8].
-
Chiral HPLC: Since 2-Phenoxypropylamine possesses a chiral center, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, as they often exhibit different pharmacological activities[9]. Chiral stationary phases (CSPs), such as those based on cyclodextrins or polysaccharide derivatives, are widely used for this purpose[10][11][12].
Applications in Drug Development
2-Phenoxypropylamine serves as a key intermediate in the synthesis of pharmacologically active compounds. Its utility stems from the ability to derivatize the primary amine group to introduce a wide variety of functionalities.
-
Scaffold for Bioactive Molecules: The phenoxypropylamine core is a "privileged scaffold" in medicinal chemistry. It can be found in molecules targeting a range of biological systems. For instance, related structures are explored as H2-receptor antagonists for antiulcer applications[1].
-
Building Block for Novel Chemical Entities (NCEs): The primary amine of 2-Phenoxypropylamine is a nucleophilic handle for reactions such as acylation, alkylation, and reductive amination. This allows for its incorporation into larger, more complex molecules designed to interact with specific biological targets. While direct evidence for 2-Phenoxypropylamine is limited in the provided search results, the broader class of phenylalkylamines are invaluable as pharmaceutical intermediates for developing new medicinal compounds[13][14][15].
-
Probing Structure-Activity Relationships (SAR): By synthesizing a library of compounds derived from 2-Phenoxypropylamine with systematic modifications, researchers can effectively probe the SAR of a target receptor or enzyme. This iterative process is fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As a primary amine, 2-Phenoxypropylamine requires careful handling. While a specific Safety Data Sheet (SDS) was not retrieved, general precautions for this class of compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood[16][17].
-
Inhalation and Contact: Avoid inhaling vapors and direct contact with skin and eyes. Primary amines can be corrosive and may cause skin and eye irritation or burns[16][18].
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or in case of significant exposure[17][19][20].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[2]. Keep away from strong oxidizing agents.
By adhering to these guidelines, researchers can safely and effectively utilize 2-Phenoxypropylamine in their discovery and development workflows.
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An In-depth Technical Guide to the Synthesis of 2-Phenoxypropylamine and Its Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for 2-phenoxypropylamine and its derivatives. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into protocol design and execution.
The 2-phenoxypropylamine scaffold is a privileged structure in medicinal chemistry, most notably as a key component of Atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of ADHD.[1][2] Its derivatives have also been explored for a range of pharmacological activities, including antiulcer and alpha-blocking effects.[3][4] The synthetic approaches to this scaffold are varied, each with distinct advantages and challenges that influence their application in research and large-scale production.
Core Synthetic Strategies
The synthesis of 2-phenoxypropylamine and its derivatives primarily revolves around three strategic approaches, each beginning from different, readily available precursors. The choice of strategy is often dictated by the desired substitution pattern on the final molecule, scalability, and stereochemical requirements.
-
Alkylation of Phenols followed by Amination: This is a versatile and widely used approach that begins with the formation of a C-O ether bond.
-
Reductive Amination of a Ketone Precursor: This strategy offers a direct route to the amine from a carbonyl compound.
-
Ring-Opening of Epoxides: This method provides excellent control over regioselectivity and stereoselectivity.
The logical flow of these synthetic strategies is outlined in the diagram below:
Caption: Core synthetic pathways to 2-Phenoxypropylamine.
Strategy 1: Synthesis via Phenolic Precursors
This is arguably the most common and adaptable route. It commences with the alkylation of a phenol (or a substituted phenol to build in diversity) to form a phenoxypropanol or a related intermediate, which is then converted to the target amine.
Synthesis of the Key Intermediate: 1-Phenoxy-2-propanol
1-Phenoxy-2-propanol is a critical precursor that can be synthesized through the reaction of phenol with propylene oxide.[5] This reaction is typically catalyzed by a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion.
An alternative and also common method involves the reaction of phenol with epichlorohydrin.[6]
Experimental Protocol: Synthesis of 1-Phenoxy-2-propanol from Phenol and Propylene Oxide
-
Catalyst Preparation (if applicable): For industrial-scale synthesis, solid catalysts like Al2O3-MgO/Fe3O4 may be employed to facilitate the reaction and simplify purification.[5][7]
-
Reaction Setup: A solution of phenol in a suitable solvent (e.g., a polar aprotic solvent like DMF, or in some cases, an excess of one of the reactants) is prepared in a reactor equipped with a stirrer, condenser, and temperature control.
-
Base Addition: A base (e.g., sodium hydroxide, potassium carbonate) is added to the phenolic solution to generate the phenoxide in situ. For laboratory-scale synthesis, using a strong base like sodium hydride (NaH) in an anhydrous solvent like THF can be very effective, though it requires more stringent handling precautions.
-
Propylene Oxide Addition: Propylene oxide is added to the reaction mixture, often dropwise, to control the exothermic reaction. The reaction is typically heated to drive it to completion.[8]
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC), the mixture is cooled, and the salt byproduct is removed by filtration or an aqueous wash. The crude product is then purified, typically by vacuum distillation, to yield pure 1-phenoxy-2-propanol.
Conversion to 2-Phenoxypropylamine
Once 1-phenoxy-2-propanol is obtained, it can be converted to the target amine via a two-step process: oxidation to the corresponding ketone (1-phenoxy-2-propanone) followed by reductive amination.
Oxidation of 1-Phenoxy-2-propanol: Standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation can be employed for this transformation.
Reductive Amination of 1-Phenoxy-2-propanone: This is a cornerstone reaction in amine synthesis. It involves the reaction of the ketone with an amine source (in this case, ammonia for the primary amine) to form an imine intermediate, which is then reduced in situ to the amine.
Table 1: Comparison of Reductive Amination Conditions
| Reducing Agent/Catalyst | Amine Source | Typical Conditions | Advantages | Disadvantages |
| H₂, Ni or Cu Catalyst | Ammonia | High pressure and temperature | Cost-effective for large scale | Requires specialized equipment; potential for side reactions.[9] |
| Sodium cyanoborohydride (NaBH₃CN) | Ammonium acetate | Methanol, room temp | Mild conditions, good functional group tolerance | Use of cyanide reagents |
| ω-Transaminase (biocatalyst) | Isopropylamine (as amine donor) | Organic solvent, controlled water activity | High enantioselectivity, environmentally benign | Enzyme cost and stability can be a factor.[10] |
Strategy 2: Direct Reductive Amination
This approach bypasses the isolation of the alcohol intermediate and proceeds directly from the ketone, 1-phenoxy-2-propanone. The synthesis of the ketone itself can be achieved through various methods, including the Friedel-Crafts acylation of benzene with chloroacetone, followed by etherification with phenol.
Biocatalytic Reductive Amination
A particularly innovative and powerful method for the reductive amination of 1-phenoxy-2-propanone is the use of ω-transaminases.[10] These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to the ketone substrate with high stereoselectivity, offering an efficient route to chiral amines.
Experimental Protocol: Biocatalytic Reductive Amination
-
Enzyme Preparation: An immobilized ω-transaminase (e.g., from Arthrobacter sp.) is suspended in a suitable organic solvent (e.g., ethyl acetate) with controlled water activity.[11]
-
Reaction Mixture: 1-phenoxy-2-propanone and an amine donor (e.g., 2-propylamine) are added to the enzyme suspension.[10]
-
Incubation: The reaction is agitated at a controlled temperature until maximum conversion is achieved.
-
Product Isolation: The enzyme is removed by filtration. The product amine is then extracted from the organic phase, often by using an acidic aqueous solution.[11] The enantiomeric excess can be determined by chiral GC or HPLC after derivatization.[11]
Caption: Workflow for biocatalytic synthesis of 2-Phenoxypropylamine.
Strategy 3: Synthesis of Derivatives
The true utility of the 2-phenoxypropylamine scaffold in drug discovery lies in the ability to readily generate a diverse library of derivatives. Modifications can be introduced at three key positions: the aromatic ring, the propyl chain, and the amine functionality.
Aromatic Ring Modification
Substituted phenols can be used as starting materials in Strategy 1 to introduce a wide variety of functional groups onto the aromatic ring. For example, using o-cresol instead of phenol in the initial alkylation step is a key step in the synthesis of Atomoxetine.[12]
Amine Modification
The primary amine of 2-phenoxypropylamine is a versatile handle for further functionalization.
-
N-Alkylation: Reaction with alkyl halides can produce secondary and tertiary amines.
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields amides.
-
N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.
A study on phenoxyalkylamine derivatives with alpha-blocking activity involved modifications of the amine and the alkyl chain, highlighting the importance of these positions for pharmacological tuning.[4] Similarly, various phenoxypropylamine derivatives have been synthesized and evaluated for antiulcer activity by reacting an intermediate with various primary amines.[3]
Conclusion
The synthesis of 2-phenoxypropylamine and its derivatives is a well-established field with multiple robust and scalable strategies. The classical approach via alkylation of phenols offers great versatility for creating diverse analogues. More modern approaches, particularly biocatalytic reductive amination, provide a highly efficient and stereoselective route to these valuable compounds, aligning with the growing demand for greener and more precise chemical manufacturing. The choice of synthetic route ultimately depends on the specific target molecule, required scale, stereochemical considerations, and available resources.
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- 12. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Phenoxypropylamine: A Predictive and Interpretive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenoxypropylamine (IUPAC: 2-phenoxypropan-1-amine; CAS: 6437-49-6) is a primary amine of interest in synthetic and medicinal chemistry.[1][2] A thorough characterization of its molecular structure is fundamental for its application in research and development. Spectroscopic analysis provides the definitive fingerprint for such characterization. However, a comprehensive search of publicly accessible scientific databases and literature reveals a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound.
This guide addresses this information gap by providing a detailed predictive analysis of the expected spectroscopic data for 2-Phenoxypropylamine. As a Senior Application Scientist, the following sections are structured to offer not just anticipated data points, but a deeper, field-proven rationale behind the predictions. We will explain the causal relationships between the molecule's structure and its spectral features, offering a robust framework for researchers who may synthesize or encounter this compound. This document serves as a proactive tool for spectral interpretation, quality control, and structural verification.
Molecular Structure and Predicted Spectroscopic Overview
2-Phenoxypropylamine possesses a unique combination of a phenoxy group, a propyl chain, and a primary amine. This structure dictates a specific set of spectroscopic signatures. The analysis herein is based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.
Chemical Identifiers:
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-phenoxypropan-1-amine | - |
| CAS Number | 6437-49-6 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol |[1] |
Below is a diagram illustrating the molecular structure with atom numbering used for spectral assignments throughout this guide.
Caption: Molecular structure of 2-Phenoxypropylamine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of chemical environments, shielding/deshielding effects, and spin-spin coupling.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to be rich in information, clearly resolving the aromatic, methine, methylene, and methyl protons.
Predicted ¹H NMR Data:
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| Aromatic (H2', H6') | ~7.30 | Triplet (t) | ~7.9 | 2H | Protons ortho to the oxygen are deshielded. Appear as a triplet due to coupling with two neighboring protons. |
| Aromatic (H4') | ~6.98 | Triplet (t) | ~7.4 | 1H | Para proton is less deshielded. Appears as a triplet due to coupling with two ortho protons. |
| Aromatic (H3', H5') | ~6.90 | Doublet (d) | ~8.2 | 2H | Meta protons are the most shielded of the aromatic protons. |
| Methine (CH -2) | ~4.40 - 4.60 | Multiplet (m) | - | 1H | Deshielded by the adjacent oxygen atom. Coupled to both the methylene and methyl protons. |
| Methylene (CH₂ -1) | ~3.00 - 3.20 | Doublet of Doublets (dd) | ~13.5, ~4.0 | 2H | Diastereotopic protons adjacent to the chiral center and the amine group. |
| Amino (NH₂ ) | ~1.50 - 2.50 | Broad Singlet (br s) | - | 2H | Chemical shift is variable and protons are exchangeable. Broadened due to quadrupole effects and exchange. |
| Methyl (CH₃ -3) | ~1.25 | Doublet (d) | ~6.8 | 3H | Coupled to the single methine proton (CH -2). |
Experimental Protocol: Acquiring ¹H NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of 2-Phenoxypropylamine in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 500 MHz NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum will confirm the number of unique carbon environments.
Predicted ¹³C NMR Data:
| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Quaternary Aromatic (C1') | ~158.0 | Aromatic carbon directly attached to the electronegative oxygen atom is significantly deshielded. |
| Aromatic (C2', C6') | ~129.5 | Aromatic methine carbons ortho to the substituent. |
| Aromatic (C4') | ~121.0 | Para carbon. |
| Aromatic (C3', C5') | ~114.5 | Meta carbons, typically the most shielded in phenoxy groups. |
| Methine (C2) | ~75.0 | Aliphatic carbon directly bonded to oxygen is highly deshielded. |
| Methylene (C1) | ~45.0 | Carbon adjacent to the nitrogen atom. |
| Methyl (C3) | ~17.0 | Aliphatic methyl carbon. |
Experimental Protocol: Acquiring ¹³C NMR Data
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use a 125 MHz channel on a 500 MHz NMR spectrometer.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups present in the molecule. The spectrum is predicted to show characteristic absorptions for the N-H, C-H (aromatic and aliphatic), C-O, and C-N bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3300 - 3400 | Medium, Broad | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3030 - 3080 | Medium | C-H Stretch | Aromatic Ring |
| 2850 - 2970 | Medium | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1600 & ~1490 | Strong | C=C Stretch | Aromatic Ring |
| ~1600 | Medium | N-H Bend (scissoring) | Primary Amine |
| 1220 - 1260 | Strong | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether |
| 1020 - 1060 | Strong | C-O-C Stretch (symmetric) | Aryl-Alkyl Ether |
| 1000 - 1250 | Medium | C-N Stretch | Aliphatic Amine |
| 690 - 770 | Strong | C-H Out-of-plane Bend | Monosubstituted Benzene |
Experimental Protocol: Acquiring IR Data
-
Sample Preparation: Place a single drop of neat liquid 2-Phenoxypropylamine between two potassium bromide (KBr) plates to create a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Processing: Perform a background scan of the empty sample compartment and ratio it against the sample scan to obtain the transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm the structure.
Predicted Mass Spectrometry Data:
| m/z Ratio | Proposed Fragment Ion | Formula | Rationale |
|---|---|---|---|
| 151 | [C₉H₁₃NO]⁺• | Molecular Ion (M⁺•) | The parent ion, corresponding to the molecular weight of the compound. |
| 121 | [C₈H₉O]⁺ | M - CH₂NH | Loss of an amino-methylene radical. |
| 94 | [C₆H₆O]⁺• | Phenol radical cation | Cleavage of the C-O bond with charge retention on the phenol moiety. A very common fragmentation for phenoxy compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of a hydrogen atom from the benzene ring fragment. |
| 58 | [C₃H₈N]⁺ | Iminium ion | Alpha-cleavage next to the nitrogen, a characteristic fragmentation for primary amines. This would be a major peak. |
Primary Fragmentation Pathway:
The most likely and diagnostic fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), which is a highly favored process in the fragmentation of amines.[3]
Caption: Predicted primary fragmentation pathways for 2-Phenoxypropylamine in EI-MS.
Experimental Protocol: Acquiring MS Data
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 200 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to correlate with the proposed structure.
Conclusion and Authoritative Grounding
While experimental data for 2-Phenoxypropylamine remains elusive in the public domain, this guide provides a robust, theory-grounded framework for its spectroscopic characterization. The predicted data tables, spectral interpretations, and fragmentation pathways are based on fundamental principles of spectroscopy and comparison with structurally related molecules. Researchers synthesizing or analyzing this compound can use this guide as a primary reference for structural confirmation. The provided protocols represent standard, validated methodologies for acquiring high-quality spectroscopic data. It is imperative that any experimentally obtained data be compared against these predictions to ensure the structural integrity of the material under investigation.
References
A Senior Application Scientist's Guide to the Chirality and Enantiomers of 2-Phenoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenoxypropylamine is a chiral primary amine that serves as a critical pharmaceutical intermediate, most notably in the synthesis of selective norepinephrine reuptake inhibitors like Atomoxetine.[1][2] Its molecular structure contains a single stereocenter, giving rise to two non-superimposable mirror-image isomers, or enantiomers: (R)-2-Phenoxypropylamine and (S)-2-Phenoxypropylamine. In the context of pharmacology, the distinction between these enantiomers is not merely academic; it is fundamental to therapeutic efficacy and safety.[3][4] Biological systems are inherently chiral, causing enantiomers to exhibit profound differences in pharmacodynamics and pharmacokinetics.[3] This guide provides an in-depth technical exploration of the stereochemistry of 2-phenoxypropylamine, validated methodologies for enantioselective analysis and separation, and the strategic importance of enantiopure synthesis in the development of modern therapeutics.
Part 1: The Molecular Imperative of Chirality
The Principle of Chirality in Pharmacology
Chirality is a geometric property of a molecule that makes it non-superimposable on its mirror image, much like a left and right hand.[3] This asymmetry typically arises from a carbon atom bonded to four different substituent groups, known as a chiral center or stereocenter. The resulting isomers are called enantiomers.[4] While enantiomers often share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can interact very differently with other chiral molecules, such as the receptors, enzymes, and transporters in the human body.[3][5]
This differential interaction is the cornerstone of stereoselective pharmacology. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects.[3][6] The tragic case of thalidomide in the 1960s, where one enantiomer was therapeutic and the other teratogenic, serves as a stark reminder of the critical need to study enantiomers as separate chemical entities.[7]
Structural Analysis of 2-Phenoxypropylamine
The structure of 2-phenoxypropylamine (C₉H₁₃NO) features a central carbon atom (C2) which is the source of its chirality. This carbon is covalently bonded to four distinct groups:
-
A primary amine group (-NH₂)
-
A methyl group (-CH₃)
-
A phenoxy group (-O-C₆H₅)
-
A hydrogen atom (-H)
The spatial arrangement of these four groups around the C2 stereocenter defines the two enantiomeric forms: (R)- and (S)-2-phenoxypropylamine, assigned according to the Cahn-Ingold-Prelog priority rules.
Part 2: The Pharmacological Significance in Drug Synthesis
The primary reason for the intense focus on the enantiomers of 2-phenoxypropylamine is its role as a key intermediate in the synthesis of Atomoxetine.[8] Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[9]
Crucially, the therapeutic activity of Atomoxetine resides almost exclusively in its (R)-enantiomer. The (R)-enantiomer is responsible for the selective inhibition of the norepinephrine transporter. Therefore, to synthesize the active pharmaceutical ingredient (API), it is essential to start with, or create, the corresponding (R)-enantiomer of its precursors. Using (R)-2-phenoxypropylamine or a related chiral building block ensures that the final drug product possesses the correct stereochemistry for optimal biological activity. This highlights a core principle of modern drug development: the pursuit of single-enantiomer drugs to maximize efficacy and minimize potential off-target effects or metabolic burden associated with the inactive enantiomer.[6]
Part 3: Enantioselective Analysis and Separation Protocols
The ability to accurately separate and quantify the enantiomers of 2-phenoxypropylamine is critical for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for this purpose.[7][10][11]
Causality in Method Selection: Why Chiral HPLC?
Enantiomers cannot be separated on standard (achiral) HPLC columns because they have identical physical properties and thus interact with the stationary phase in the same way. A Chiral Stationary Phase is required to create a chiral environment. The CSP contains a single enantiomer of a chiral selector immobilized on the support material (e.g., silica). When a racemic mixture of 2-phenoxypropylamine passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector.[12] These diastereomeric complexes have different energies of formation and stability, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.[11]
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including primary amines like 2-phenoxypropylamine.[10][13]
Protocol: Enantiomeric Purity Analysis by Chiral HPLC
This protocol provides a robust, validated starting point for the enantioselective analysis of 2-phenoxypropylamine.
Objective: To separate and quantify the (R)- and (S)-enantiomers of 2-phenoxypropylamine to determine enantiomeric excess (% ee).
Instrumentation and Materials:
-
HPLC System: A standard system with a pump, autosampler, column thermostat, and UV detector.[10]
-
Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative), 250 mm x 4.6 mm I.D., 5 µm particle size.[10][13]
-
Mobile Phase Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and a basic additive like Diethylamine (DEA).
-
Sample: Racemic 2-Phenoxypropylamine standard and the sample to be analyzed.
Detailed Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare the mobile phase, a common starting point being n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v) .
-
Causality: n-Hexane is the weak, non-polar solvent. Isopropanol is the polar modifier used to control retention time; increasing its concentration will decrease retention.[13] Diethylamine is a basic additive crucial for obtaining good peak shape for basic analytes like amines; it competes with the amine for highly active sites (e.g., residual silanols) on the silica support, preventing peak tailing.[13]
-
Filter and degas the mobile phase thoroughly before use.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-phenoxypropylamine in the mobile phase at a concentration of approximately 1.0 mg/mL.[10]
-
From this, prepare a working standard of 0.1 mg/mL by dilution.
-
Prepare the unknown sample(s) at a similar concentration (0.1 mg/mL) in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Chromatographic Conditions:
-
Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their respective retention times.
-
| Parameter | Recommended Setting | Rationale & Optimization Notes |
| Column | Chiralpak® AD-H (or equivalent) | Proven high selectivity for aromatic amines.[10] |
| Mobile Phase | n-Hexane/IPA/DEA (90:10:0.1) | Good starting point. Adjust IPA % to optimize resolution (Rs). Lowering IPA increases retention and often Rs.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate. Can be reduced to 0.5-0.8 mL/min to improve resolution if necessary.[13] |
| Temperature | 25 °C (controlled) | Temperature affects selectivity. Maintain a constant temperature for reproducibility.[13] |
| Detection | UV at 270 nm | Phenoxy group provides strong UV absorbance. |
| Injection Vol. | 10 µL | Adjust based on detector response and concentration. |
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the Enantiomeric Excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Part 4: Strategies for Enantioselective Synthesis
While racemic mixtures can be separated (a process called chiral resolution), modern pharmaceutical manufacturing increasingly favors asymmetric synthesis.[14][15] This approach is designed to create predominantly one enantiomer from the outset, which is more efficient and economical on a large scale.[16]
Key Strategic Approaches:
-
Chiral Resolution: This "classical" approach involves synthesizing the racemic mixture of 2-phenoxypropylamine and then separating the enantiomers. This is often done by reacting the racemic amine with a chiral resolving agent (e.g., an enantiopure carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.
-
Asymmetric Synthesis: This is the preferred modern strategy. It involves using chiral information at a key step in the synthesis to direct the reaction towards the desired enantiomer. This can be achieved through several methods:
-
Chiral Pool Synthesis: Starting the synthesis with an inexpensive, enantiopure natural product.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction, after which the auxiliary is removed.
-
Chiral Catalysis: Using a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to control the stereochemical outcome of the reaction. This is often the most efficient method.[17][18]
-
For a precursor like 2-phenoxypropylamine, a common asymmetric route involves the asymmetric reduction of a corresponding ketone or the asymmetric amination of a prochiral substrate.[8][19]
Part 5: Conclusion and Future Perspectives
2-Phenoxypropylamine is a model compound that perfectly illustrates the criticality of chirality in drug development. The profound functional differences between its (R) and (S) enantiomers, particularly in the context of synthesizing therapeutically important molecules like Atomoxetine, mandate rigorous stereochemical control. For researchers and developers, mastery of enantioselective analytical techniques, such as the chiral HPLC protocol detailed herein, is not merely a matter of regulatory compliance but a fundamental component of ensuring product quality, safety, and efficacy. The continued evolution of asymmetric synthesis will further streamline the production of enantiopure intermediates, making advanced therapeutics more accessible and affirming the principle that in the world of pharmacology, the three-dimensional shape of a molecule is paramount.
References
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Singare, P. U. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Available at: [Link]
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(2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Scientific Reports. Available at: [Link]
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Nishioka, R., & Harada, S. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Bunseki Kagaku, 65(2), 91-97. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis of Atomoxetine: The Role of Key Intermediates. Available at: [Link]
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Mallak Specialties Pvt Ltd (n.d.). Chemical & Pharma Intermediates by Application. Available at: [Link]
- Google Patents (n.d.). WO2006037055A1 - Synthesis of atomoxetine hydrochloride.
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De Biasi, V., & Varese, M. (2015). Synthesis of active pharmaceutical ingredient atomoxetine via desulfurative halogenation. CNR-IRIS. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Atomoxetine. PubChem. Available at: [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 113996. Available at: [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
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Phenomenex (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]
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Panico, A. M., et al. (2003). "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology. Journal of Pharmacy and Pharmacology, 55(9), 1257-1262. Available at: [Link]
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Smith, R. L. (2001). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry, 3(2), 70-73. Available at: [Link]
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Geisslinger, G., et al. (1989). Pharmacological differences between R(-)- and S(+)-ibuprofen. Agents and Actions, 27(3-4), 455-457. Available at: [Link]
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pharmacological profile of 2-Phenoxypropylamine derivatives
An In-Depth Technical Guide to the Pharmacological Profile of 2-Phenoxypropylamine and Related Aryloxypropylamine Derivatives
Executive Summary
The aryloxypropylamine scaffold represents a cornerstone in modern neuropharmacology, forming the structural basis for several blockbuster drugs used in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD). This technical guide provides a comprehensive overview of the pharmacological profile of this chemical class, with a focus on 3-phenoxy-3-phenylpropan-1-amine (PPPA) derivatives like fluoxetine and atomoxetine. We will delve into the structure-activity relationships (SAR) that dictate their selectivity for monoamine transporters, their primary mechanisms of action, and the key experimental protocols used to characterize their activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this therapeutically vital class of compounds.
Introduction: The Aryloxypropylamine Scaffold
The aryloxypropylamine framework consists of a three-carbon propyl chain linked to an amine at one end and an oxygen atom (forming an ether) at another position, which is in turn connected to an aryl (typically phenyl) group. A particularly significant subset of this class is the 3-phenoxy-3-phenylpropan-1-amine (PPPA) family, which was developed by Eli Lilly from the antihistamine diphenhydramine[1]. This chemical scaffold proved to be exceptionally versatile, allowing for the development of compounds with highly selective activity on different monoamine transporters.
The therapeutic importance of this class cannot be overstated. By strategically modifying the substituents on the aromatic rings, chemists were able to create:
-
Selective Serotonin Reuptake Inhibitors (SSRIs) , such as fluoxetine, which revolutionized the treatment of depression.[1]
-
Selective Norepinephrine Reuptake Inhibitors (NRIs) , like atomoxetine and nisoxetine, which are primarily used for treating ADHD and have also been studied for depression.[1]
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) , such as N-Methyl-PPPA.[1]
This guide will explore the chemical and pharmacological nuances that give rise to these distinct profiles.
Synthesis and Structure-Activity Relationships (SAR)
The pharmacological selectivity of aryloxypropylamine derivatives is exquisitely sensitive to their molecular structure. The synthesis often involves the preparation of 3-substituted phenoxy-3-phenylpropylamines, which allows for systematic modification and exploration of the SAR.[2]
The key determinants of activity are the substitution patterns on the phenoxy ring and the phenyl ring, as well as modifications to the propylamine side chain.
Key SAR Insights:
-
Phenoxy Ring Substitution: This is the most critical factor for determining selectivity between the serotonin transporter (SERT) and the norepinephrine transporter (NET).
-
Para-substitution with an electron-withdrawing group, such as trifluoromethyl (-CF₃), strongly favors SERT inhibition. This is the defining feature of fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine).[1]
-
Ortho-substitution with a small alkyl or alkoxy group, such as methyl (-CH₃) or methoxy (-OCH₃), confers high selectivity for NET. This is exemplified by atomoxetine ((3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine) and nisoxetine (N-methyl-3-(2-methoxyphenoxy)-3-phenylpropan-1-amine).[1][2]
-
-
Amine Substitution: The primary or secondary nature of the amine can influence potency and pharmacokinetics. Most successful drugs in this class, including fluoxetine and atomoxetine, are secondary amines, typically possessing an N-methyl group.[1]
-
Chirality: The carbon atom to which both the phenyl and phenoxy groups are attached is a chiral center. The specific stereoisomer can have a profound impact on activity. For instance, atomoxetine is the (R)-isomer, which is more active than its (S)-enantiomer.
| Compound | Phenoxy Substitution | Primary Target | Therapeutic Class |
| Fluoxetine | 4-Trifluoromethyl | SERT | SSRI[1] |
| Norfluoxetine | 4-Trifluoromethyl | SERT | SSRI (Active Metabolite)[1] |
| Atomoxetine | 2-Methyl | NET | NRI[1] |
| Nisoxetine | 2-Methoxy | NET | NRI[1] |
| N-Methyl-PPPA | Unsubstituted | SERT & NET | SNRI[1] |
| Table 1: Structure-Activity Relationship of Key PPPA Derivatives. |
Pharmacodynamics: Mechanism of Action
The primary mechanism of action for aryloxypropylamine derivatives is the inhibition of presynaptic monoamine transporters.[1] These transporters are responsible for clearing neurotransmitters—specifically serotonin (5-HT) and norepinephrine (NE)—from the synaptic cleft, thereby terminating their signal. By blocking these transporters, aryloxypropylamine drugs increase the concentration and residence time of these neurotransmitters in the synapse, enhancing neurotransmission.
This mechanism is distinct from that of another important class of antidepressants, the Monoamine Oxidase Inhibitors (MAOIs).[3] While both classes of drugs result in increased synaptic monoamine levels, MAOIs work by preventing the intracellular breakdown of these neurotransmitters by the enzyme monoamine oxidase.[3][4][5] Derivatives of a related scaffold, 2-phenylcyclopropylamine (e.g., tranylcypromine), are potent MAOIs.[6] The aryloxypropylamines, however, achieve their effect through direct action on the plasma membrane transporters.
Caption: Mechanism of action at the monoamine synapse.
Pharmacological Effects and Therapeutic Applications
The distinct selectivity profiles of aryloxypropylamine derivatives translate directly to their therapeutic uses.
-
Antidepressant Effects: By blocking SERT (SSRIs) or both SERT and NET (SNRIs), these drugs alleviate the symptoms of major depressive disorder. The increased availability of serotonin and/or norepinephrine in key brain circuits is thought to underlie this therapeutic effect. A classic preclinical test for antidepressant activity is the reversal of reserpine-induced hypothermia, a test in which compounds like N-methyl-3-(o-methoxyphenoxy)-3-phenylpropylamine show activity comparable to established antidepressants.[2][7]
-
ADHD Treatment: Selective NRIs like atomoxetine are effective in treating ADHD. The prefrontal cortex, which is critical for executive functions like attention and impulse control, is heavily modulated by norepinephrine. By increasing NE levels in this brain region, atomoxetine improves focus and reduces hyperactivity.
-
Other Applications: Due to their potent effects on monoaminergic systems, derivatives have been explored for other conditions, including anxiety disorders, obsessive-compulsive disorder (OCD), and neuropathic pain.
Key Experimental Protocols for Evaluation
Characterizing the pharmacological profile of novel aryloxypropylamine derivatives requires a combination of in vitro and in vivo assays.
Protocol 1: In Vitro Synaptosomal Neurotransmitter Uptake Assay
This assay provides a functional measure of a compound's ability to inhibit SERT and NET. It directly quantifies the blockade of neurotransmitter reuptake into nerve terminals.[7]
Objective: To determine the IC₅₀ value of a test compound for the inhibition of radiolabeled serotonin ([³H]5-HT) and norepinephrine ([³H]NE) uptake into rat brain synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Homogenize specific brain regions (e.g., hypothalamus for NE, whole brain minus cerebellum for 5-HT) from rats in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) for 10 minutes to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) for 20 minutes to pellet the synaptosomes (nerve terminals).
-
Resuspend the synaptosomal pellet in a suitable buffer (e.g., Krebs-Henseleit bicarbonate buffer).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation for 5 minutes at 37°C with various concentrations of the test compound or vehicle control.
-
Initiate the uptake reaction by adding a fixed concentration of radiolabeled neurotransmitter ([³H]5-HT or [³H]NE).
-
Incubate for a short period (e.g., 5 minutes) at 37°C. A parallel set of tubes is incubated at 0°C to determine non-specific uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold buffer to remove extracellular radiolabel.
-
-
Quantification and Analysis:
-
Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Calculate specific uptake by subtracting the counts from the 0°C samples from the 37°C samples.
-
Plot the percent inhibition of specific uptake against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific uptake) using non-linear regression analysis.
-
Caption: Experimental workflow for an in vitro synaptosomal uptake assay.
Protocol 2: In Vivo Antagonism of Reserpine-Induced Hypothermia
This is a classic animal model used to screen for compounds with potential antidepressant activity. Reserpine depletes monoamine stores, leading to a drop in body temperature, which can be reversed by drugs that enhance monoaminergic neurotransmission.[2][7]
Objective: To assess the ability of a test compound to reverse hypothermia induced by reserpine in rodents.
Methodology:
-
Animal Acclimation: Acclimate male rodents (e.g., mice or rats) to the experimental conditions and housing.
-
Baseline Temperature: Measure the baseline rectal temperature of each animal.
-
Reserpine Administration: Administer a standardized dose of reserpine (e.g., 2 mg/kg, i.p.) to all animals.
-
Hypothermia Development: Monitor rectal temperature at regular intervals until a significant drop (hypothermia) is established, typically 18-24 hours post-reserpine.
-
Test Compound Administration: Administer the test compound, a positive control (e.g., imipramine), or vehicle to groups of hypothermic animals.
-
Temperature Monitoring: Record rectal temperatures at set time points (e.g., 30, 60, 90, 120 minutes) after drug administration.
-
Data Analysis: Calculate the change in temperature from the hypothermic baseline for each animal. Compare the temperature reversal effects of the test compound to the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reversal of hypothermia indicates potential antidepressant-like activity.
Conclusion and Future Directions
The aryloxypropylamine scaffold has been a remarkably fruitful starting point for the development of highly effective and selective drugs for major psychiatric and neurological disorders. The well-defined structure-activity relationships within this class provide a clear roadmap for medicinal chemists, demonstrating how subtle atomic changes can dramatically shift pharmacological targets from SERT to NET. Future research may focus on fine-tuning this scaffold to develop compounds with novel mixed-activity profiles (e.g., triple reuptake inhibitors) or to improve side-effect profiles and pharmacokinetic properties. The foundational principles established by the study of these derivatives will continue to inform the design of the next generation of CNS therapeutics.
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The Evolving Landscape of Monoamine Reuptake Inhibitors: A Technical Guide to 2-Phenoxypropylamine Analogues
This guide provides an in-depth exploration of 2-phenoxypropylamine and its structural analogues, a core scaffold that has given rise to a significant class of therapeutic agents targeting monoamine transporters. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, offering both foundational knowledge and practical insights for the development of novel therapeutics.
Introduction: The 2-Phenoxypropylamine Scaffold - A Privileged Structure in Neuroscience
The 2-phenoxypropylamine backbone, and its close structural relative 3-phenoxy-3-phenylpropan-1-amine, represents a pivotal discovery in modern psychopharmacology.[1] This chemical motif is the foundation for several blockbuster drugs that modulate the levels of key neurotransmitters in the brain—namely norepinephrine (NE) and serotonin (5-HT).[2][3] By inhibiting the reuptake of these monoamines from the synaptic cleft, these compounds enhance neurotransmission, a mechanism central to the treatment of depression, Attention-Deficit/Hyperactivity Disorder (ADHD), and other neurological conditions.[2][4]
The versatility of this scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of selectivity and potency towards the norepinephrine transporter (NET) and the serotonin transporter (SERT). This guide will systematically explore these modifications, their impact on pharmacological activity, and the experimental methodologies used to characterize them.
Classification of 2-Phenoxypropylamine Analogues
The therapeutic utility of 2-phenoxypropylamine analogues is largely defined by their selectivity for monoamine transporters. We can broadly classify them into three main categories based on their primary mechanism of action:
-
Selective Norepinephrine Reuptake Inhibitors (NRIs): These compounds exhibit a high affinity for NET with significantly lower affinity for SERT.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): This class of analogues demonstrates a strong preference for inhibiting SERT over NET.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): These dual-action agents inhibit both SERT and NET, often with varying ratios of potency.
The following diagram illustrates this classification based on the core scaffold.
Caption: Classification of 2-Phenoxypropylamine Analogues.
Mechanism of Action: Modulating Synaptic Neurotransmitter Levels
The therapeutic effects of these analogues stem from their ability to block the reuptake of norepinephrine and/or serotonin from the synaptic cleft.[5][6] This action increases the concentration and duration of these neurotransmitters in the synapse, leading to enhanced signaling at postsynaptic receptors.[4][7]
The norepinephrine transporter (NET) and the serotonin transporter (SERT) are transmembrane proteins responsible for clearing their respective neurotransmitters from the synapse.[5][8] 2-Phenoxypropylamine analogues act as competitive inhibitors at these transporters.
Below is a diagram illustrating the general mechanism of monoamine reuptake inhibition.
Caption: General Mechanism of Monoamine Reuptake Inhibition.
Structure-Activity Relationships (SAR)
The selectivity and potency of 2-phenoxypropylamine analogues are highly dependent on the nature and position of substituents on the aromatic rings and the amine moiety.
Substitutions on the Phenoxy Ring
Modifications to the phenoxy ring are critical in determining the selectivity for NET versus SERT.
-
Atomoxetine (NRI): The ortho-methyl group on the phenoxy ring is a key determinant of its high selectivity for the norepinephrine transporter.[]
-
Fluoxetine (SSRI): A trifluoromethyl group at the para position of the phenoxy ring confers potent and selective inhibition of the serotonin transporter.[10]
Substitutions on the Phenyl Ring
While less explored than the phenoxy ring, substitutions on the phenyl ring can also modulate activity. Generally, unsubstituted or simple halogen substitutions are preferred.
N-Substituents on the Propylamine Chain
The nature of the substituent on the nitrogen atom influences both potency and metabolic stability.
-
N-Methylation: A methyl group on the nitrogen is a common feature in many potent analogues, including atomoxetine and fluoxetine.[1]
-
N,N-Dimethylation: In some cases, dimethylation can alter the selectivity profile.
The following table summarizes the inhibitory activities of representative analogues.
| Compound | R1 (Phenoxy Ring) | R2 (N-substituent) | NET Ki (nM) | SERT Ki (nM) | Selectivity (SERT/NET) |
| Atomoxetine | 2-CH₃ | CH₃ | 5 | 77 | 15.4 |
| Nisoxetine | 2-OCH₃ | CH₃ | 0.8 | 89 | 111.25 |
| Fluoxetine | 4-CF₃ | CH₃ | 120 | 1 | 0.008 |
| Norfluoxetine | 4-CF₃ | H | 230 | 2.6 | 0.011 |
Data compiled from various sources for illustrative purposes. Actual values may vary depending on the assay conditions.
Synthesis of 2-Phenoxypropylamine Analogues
The synthesis of these compounds often involves the construction of the core 3-amino-1-phenylpropanol intermediate, followed by etherification to introduce the phenoxy group. Chiral synthesis is crucial as the biological activity often resides in a single enantiomer.
General Synthetic Workflow
A common synthetic strategy is outlined below.
Caption: General Synthetic Workflow for 2-Phenoxypropylamine Analogues.
Detailed Protocol: Asymmetric Synthesis of (S)-Fluoxetine
This protocol describes a method for the synthesis of the (S)-enantiomer of fluoxetine, a potent SSRI.
Step 1: Asymmetric Reduction of 3-Chloro-1-phenylpropan-1-one [11]
-
Rationale: This step establishes the crucial stereocenter of the molecule. The use of a chiral reducing agent, (+)-diisopinocampheylchloroborane ((+)-DIP-Cl), ensures the formation of the desired (S)-alcohol with high enantiomeric excess.
-
Procedure:
-
To a solution of 3-chloro-1-phenylpropan-1-one (1 equivalent) in anhydrous tetrahydrofuran (THF) at -25 °C under a nitrogen atmosphere, add a solution of (+)-DIP-Cl (1.1 equivalents) in THF dropwise.
-
Stir the reaction mixture at -25 °C for 24 hours.
-
Quench the reaction by the slow addition of diethanolamine.
-
Warm the mixture to room temperature and stir for 3 hours.
-
Perform an aqueous workup with diethyl ether and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-chloro-1-phenyl-1-propanol.
-
Step 2: Amination of (S)-3-Chloro-1-phenyl-1-propanol [11]
-
Rationale: This step introduces the methylamino group. A Finkelstein reaction is employed in situ to convert the less reactive chloride to a more reactive iodide, facilitating nucleophilic substitution by methylamine.
-
Procedure:
-
Dissolve (S)-3-chloro-1-phenyl-1-propanol (1 equivalent) and sodium iodide (1.5 equivalents) in anhydrous acetonitrile.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and add a solution of methylamine (excess) in ethanol.
-
Stir the reaction at room temperature for 48 hours in a sealed vessel.
-
Concentrate the mixture under reduced pressure and perform an aqueous workup to isolate (S)-3-(methylamino)-1-phenylpropan-1-ol.
-
Step 3: Etherification to (S)-Fluoxetine [11]
-
Rationale: The final step involves the formation of the ether linkage with the trifluoromethyl-substituted phenol. Deprotonation of the alcohol with a strong base generates an alkoxide that undergoes nucleophilic aromatic substitution with 1-fluoro-4-(trifluoromethyl)benzene.
-
Procedure:
-
To a solution of (S)-3-(methylamino)-1-phenylpropan-1-ol (1 equivalent) in dimethylacetamide (DMAC) at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1-fluoro-4-(trifluoromethyl)benzene (1.2 equivalents) and heat the reaction to 80 °C for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield (S)-fluoxetine.
-
Pharmacological Evaluation: Neurotransmitter Reuptake Assays
The primary method for evaluating the potency and selectivity of 2-phenoxypropylamine analogues is through in vitro neurotransmitter reuptake assays. These assays measure the ability of a compound to inhibit the uptake of radiolabeled or fluorescently tagged neurotransmitters into cells or synaptosomes expressing the target transporters.[12][13]
Protocol: [³H]-Norepinephrine Uptake Inhibition Assay in SK-N-BE(2)C Cells
This protocol describes a radiolabeled uptake assay using a human neuroblastoma cell line that endogenously expresses the norepinephrine transporter.[13]
-
Cell Culture:
-
Culture SK-N-BE(2)C cells in appropriate media (e.g., MEM with 10% FBS) in 24-well plates until confluent.
-
-
Assay Buffer Preparation:
-
Prepare Krebs-Ringer-HEPES (KRH) buffer.
-
-
Compound and Tracer Preparation:
-
Prepare serial dilutions of the test compounds in KRH buffer containing 0.7% DMSO.
-
Prepare a working stock of [³H]-norepinephrine at a concentration near its Km value (e.g., 416 nM) in KRH buffer.[13]
-
-
Assay Procedure: [13]
-
Wash the cell monolayers twice with KRH buffer.
-
Add 150 µL of KRH buffer to each well.
-
Add 25 µL of the test compound dilutions to the appropriate wells. For total binding (TB), add 25 µL of 0.7% DMSO/KRH buffer. For non-specific binding (NSB), add 25 µL of a known NET inhibitor like desipramine (to a final concentration of 5 µM).
-
Initiate the uptake by adding 25 µL of the [³H]-norepinephrine working stock to all wells.
-
Incubate the plates at room temperature for a predetermined time (e.g., 105 minutes).
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells twice with ice-cold KRH buffer.
-
Lyse the cells with 300 µL of 1% Triton X-100 in KRH buffer with shaking for 60 minutes.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
The 2-phenoxypropylamine scaffold has proven to be an exceptionally fruitful starting point for the development of clinically significant monoamine reuptake inhibitors. The ability to modulate selectivity between the norepinephrine and serotonin transporters through targeted chemical modifications has led to the creation of important therapies for a range of neurological disorders.
Future research in this area will likely focus on:
-
Fine-tuning selectivity: Developing compounds with novel selectivity profiles, such as triple reuptake inhibitors (targeting dopamine, norepinephrine, and serotonin transporters).
-
Improving safety profiles: Designing analogues with reduced off-target effects and improved metabolic stability.
-
Exploring novel therapeutic applications: Investigating the potential of these compounds in other CNS disorders where monoamine signaling is implicated.
The foundational knowledge and methodologies presented in this guide provide a solid framework for researchers to continue to innovate within this important class of neurotherapeutics.
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The Dawn of a New Era in Antidepressant Therapy: A Technical History of Phenoxypropylamine Compounds
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of phenoxypropylamine compounds represents a landmark achievement in medicinal chemistry and neuropharmacology, heralding the advent of selective serotonin reuptake inhibitors (SSRIs) and fundamentally reshaping the therapeutic landscape for depression and other psychiatric disorders. This technical guide provides a comprehensive historical account of these seminal compounds, from their conceptual origins to their synthesis, pharmacological characterization, and clinical impact. We delve into the pivotal structure-activity relationship studies, the innovative experimental methodologies that guided their development, and the key scientific insights that led to the creation of blockbuster drugs such as fluoxetine (Prozac®). This document is intended to serve as a detailed resource for researchers and professionals in the field, offering not only a historical narrative but also practical insights into the experimental science that underpinned this therapeutic revolution.
Introduction: The Pre-SSRI Landscape and the Serotonin Hypothesis
Prior to the 1970s, the pharmacological treatment of depression was dominated by tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective for some, these first-generation antidepressants were beset by a wide range of debilitating side effects, including cardiotoxicity, anticholinergic effects, and dietary restrictions, which often led to poor patient compliance. This challenging clinical reality spurred a search for safer and more tolerable therapeutic agents.
Concurrently, the "serotonin hypothesis of depression" was gaining traction within the scientific community. This hypothesis posited that a deficiency in the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) in the brain was a key etiological factor in depression.[1][2] This neurochemical framework provided a clear, albeit simplified, therapeutic target: to selectively enhance serotonergic neurotransmission. The most direct approach to achieving this was to block the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to postsynaptic receptors. This concept laid the intellectual groundwork for the development of a new class of antidepressants.
The Genesis of a New Chemical Class: The Eli Lilly and Company Research Program
In the early 1970s, a team of researchers at Eli Lilly and Company embarked on a program to discover a novel antidepressant with a superior side-effect profile to the existing TCAs.[3][4] The chemical starting point for their investigation was the antihistamine diphenhydramine, which was known to possess some mild antidepressant properties. The key scientists in this endeavor were chemist Bryan Molloy and pharmacologist Ray Fuller, who were later joined by neuroscientist David T. Wong.[5][6]
From Antihistamines to a Novel Scaffold: The Synthesis of 3-Phenoxy-3-phenylpropylamines
Molloy, along with his colleague Klaus Schmiegel, began by synthesizing a series of compounds structurally related to diphenhydramine.[3][4] Their initial focus was on creating molecules that retained the 3-phenoxy-3-phenylpropylamine core, a scaffold they believed might confer the desired pharmacological activity. The general synthetic approach involved the preparation of a 3-chloro- or 3-hydroxy-N,N-dimethyl-3-phenylpropylamine intermediate, followed by etherification with a substituted phenol.
The original synthesis of racemic fluoxetine, as detailed in a patent filed in 1974, began with a Mannich reaction of acetophenone to produce β-dimethylaminopropiophenone.[7] This intermediate was then reduced to the corresponding alcohol. Subsequent reaction with a phenoxide, followed by demethylation, yielded the final product.
This synthetic strategy was crucial as it allowed for the systematic variation of substituents on both the phenyl and phenoxy rings, enabling a thorough exploration of the structure-activity relationship.
The Breakthrough: Selective Inhibition of Serotonin Reuptake
The pivotal moment in the discovery of fluoxetine came with the application of a new screening methodology. David T. Wong had developed an in vitro assay to measure the reuptake of radiolabeled serotonin, norepinephrine, and dopamine into synaptosomes prepared from rat brain tissue.[1][5] This assay provided a direct and quantitative measure of a compound's potency and selectivity for each of the monoamine transporters.
When Molloy and Schmiegel's series of 3-phenoxy-3-phenylpropylamines were tested in Wong's assay, one compound stood out: LY110140, later named fluoxetine.[8] This compound was a potent inhibitor of serotonin reuptake but had negligible activity at the norepinephrine and dopamine transporters. This remarkable selectivity was a groundbreaking discovery and a significant departure from the non-selective actions of the TCAs.
Structure-Activity Relationship (SAR) Studies
The SAR studies conducted by the Lilly team were instrumental in optimizing the pharmacological profile of the phenoxypropylamine scaffold. Key findings included:
-
Substitution on the Phenoxy Ring: The position and nature of the substituent on the phenoxy ring were critical for both potency and selectivity. A trifluoromethyl group at the para-position of the phenoxy ring was found to be optimal for potent and selective serotonin reuptake inhibition, as seen in fluoxetine.[9]
-
Substitution on the Phenyl Ring: Substitution on the phenyl ring generally led to a decrease in selectivity for the serotonin transporter and an increase in activity at the norepinephrine transporter. For example, moving the trifluoromethyl group to the ortho-position on the phenoxy ring, or introducing a methyl group at the ortho-position of the phenyl ring, resulted in compounds with greater norepinephrine reuptake inhibition, such as nisoxetine and atomoxetine, respectively.[10]
-
The Propylamine Side Chain: The length and nature of the amine substituent also influenced activity. A methyl group on the nitrogen was found to be optimal for fluoxetine's activity.
The following table summarizes the in vitro potencies of key phenoxypropylamine compounds for the human serotonin (SERT) and norepinephrine (NET) transporters.
| Compound | Substitution | SERT IC50 (nM) | NET IC50 (nM) |
| Fluoxetine | 4-Trifluoromethyl (phenoxy) | 20.1 | 49.6 |
| Nisoxetine | 2-Methoxy (phenoxy) | >10,000 | 8.32 |
| Atomoxetine | 2-Methyl (phenoxy), R-enantiomer | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative.[11]
Key Phenoxypropylamine Compounds: From the Bench to the Clinic
The phenoxypropylamine scaffold gave rise to several clinically and scientifically important compounds, each with a distinct pharmacological profile.
Fluoxetine (Prozac®): The First Selective Serotonin Reuptake Inhibitor
Fluoxetine, the flagship compound of this class, was the first SSRI to be approved by the FDA in 1987 for the treatment of depression.[1] Its high selectivity for the serotonin transporter resulted in a significantly improved side-effect profile compared to TCAs and MAOIs, leading to its widespread adoption and blockbuster success.
Pharmacokinetic Profile of Fluoxetine: [12][13][14][15][16]
| Parameter | Value |
| Bioavailability | ~70-90% |
| Protein Binding | ~94.5% |
| Volume of Distribution | 14-100 L/kg |
| Metabolism | Primarily hepatic via CYP2D6 to the active metabolite norfluoxetine. |
| Elimination Half-life | Fluoxetine: 1-4 days; Norfluoxetine: 7-15 days |
The long half-life of fluoxetine and its active metabolite, norfluoxetine, contributes to its prolonged therapeutic effect but also necessitates a careful washout period when switching to other serotonergic medications.
Nisoxetine: A Selective Norepinephrine Reuptake Inhibitor
Nisoxetine, another early compound from the Lilly program, displayed high selectivity for the norepinephrine transporter.[10] While it was not developed for clinical use as an antidepressant, it has become an invaluable research tool for studying the role of norepinephrine in various physiological and pathological processes.[17]
Atomoxetine (Strattera®): A Selective Norepinephrine Reuptake Inhibitor for ADHD
Atomoxetine is the (R)-enantiomer of a phenoxypropylamine derivative that is a selective and potent inhibitor of the norepinephrine transporter.[18] It was developed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and represents a non-stimulant therapeutic option. The synthesis of atomoxetine involves a stereoselective reduction of a ketone intermediate to establish the desired chirality.[19][20][21][22]
Experimental Protocols: The Methodologies that Drove Discovery
The development of phenoxypropylamine compounds was underpinned by robust and innovative experimental methodologies. Below are outlines of the key assays used in their characterization.
Synthesis of Fluoxetine Hydrochloride (A Representative Protocol)
The following is a generalized, multi-step synthesis of fluoxetine hydrochloride, based on published procedures.[7][23][24][25][26][27]
Step 1: Synthesis of N-methyl-3-hydroxy-3-phenylpropylamine
-
To a solution of 3-dimethylaminopropiophenone in a suitable solvent (e.g., methanol), add sodium borohydride portion-wise at 0-5°C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N,N-dimethyl-3-hydroxy-3-phenylpropylamine.
-
Demethylate the tertiary amine to the secondary amine, N-methyl-3-hydroxy-3-phenylpropylamine, using a suitable demethylation agent (e.g., cyanogen bromide followed by hydrolysis, or a chloroformate-based method).
Step 2: Etherification to form Fluoxetine
-
To a solution of N-methyl-3-hydroxy-3-phenylpropylamine in an aprotic polar solvent (e.g., DMSO or DMF), add a strong base (e.g., sodium hydride) at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add 1-chloro-4-(trifluoromethyl)benzene to the reaction mixture.
-
Heat the reaction mixture (e.g., to 80-100°C) and monitor for completion by TLC.
-
Cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Salt Formation
-
Dissolve the crude fluoxetine base in a suitable solvent (e.g., diethyl ether).
-
Bubble hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield fluoxetine hydrochloride.
In Vitro Serotonin Transporter (SERT) Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the serotonin transporter.[28][29][30]
-
Preparation of Membranes: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a radioligand with high affinity for SERT (e.g., [³H]-citalopram or [³H]-imipramine), and varying concentrations of the test compound.
-
Incubation Conditions: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
In Vivo Microdialysis for Measurement of Extracellular Serotonin
This protocol describes the use of in vivo microdialysis to measure the effect of a test compound on extracellular serotonin levels in the brain of a freely moving animal.[31][32][33][34][35][36][37]
-
Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or striatum) of a rat.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a baseline period (e.g., 60-120 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection) or vehicle.
-
Post-Dosing Collection: Continue to collect dialysate samples at the same intervals for a specified period after drug administration (e.g., 3-4 hours).
-
Sample Analysis: Analyze the dialysate samples for serotonin content using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the average baseline levels and plot the time course of the drug's effect.
Mechanism of Action: A Deeper Dive
The primary mechanism of action of fluoxetine and other SSRIs is the allosteric inhibition of the serotonin transporter (SERT). By binding to a site on the transporter distinct from the serotonin binding site, SSRIs induce a conformational change that locks the transporter in an outward-facing conformation, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an acute increase in the concentration and dwell time of serotonin in the synaptic cleft.
However, the therapeutic effects of SSRIs are not immediate and typically take several weeks to manifest. This delay is attributed to a cascade of downstream neuroadaptive changes, including:
-
Desensitization of 5-HT1A autoreceptors: Initially, the increased synaptic serotonin activates presynaptic 5-HT1A autoreceptors, which leads to a feedback inhibition of serotonin synthesis and release. Chronic SSRI treatment leads to the desensitization of these autoreceptors, resulting in a sustained increase in serotonergic neurotransmission.
-
Alterations in postsynaptic receptor density and sensitivity: Long-term SSRI administration can lead to changes in the expression and sensitivity of various postsynaptic serotonin receptors.
-
Neurotrophic and neurogenic effects: There is growing evidence that SSRIs can promote neuronal plasticity and neurogenesis, particularly in the hippocampus, which may contribute to their long-term therapeutic effects.
Conclusion and Future Perspectives
The discovery and development of phenoxypropylamine compounds, most notably fluoxetine, represent a paradigm shift in the treatment of depression and other mental health disorders. This success was not the result of serendipity alone, but rather a testament to a rational, hypothesis-driven approach to drug discovery, guided by innovative chemical synthesis and pharmacological screening. The legacy of these compounds continues to influence modern drug development, with ongoing research into new generations of monoamine reuptake inhibitors with improved efficacy and tolerability. The story of the phenoxypropylamines serves as a powerful example of how a deep understanding of neurobiology and medicinal chemistry can be translated into life-changing therapies.
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theoretical studies on 2-Phenoxypropylamine molecular structure
An In-depth Technical Guide to the Theoretical Studies of 2-Phenoxypropylamine's Molecular Structure
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the theoretical methodologies employed to elucidate the molecular structure of 2-Phenoxypropylamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the quantum chemical calculations, conformational landscapes, and electronic properties that govern the molecule's behavior. Our focus is on the causality behind computational choices and the validation of theoretical data, ensuring a robust understanding of this important sympathomimetic amine.
Introduction: The Significance of 2-Phenoxypropylamine
2-Phenoxypropylamine belongs to the class of sympathomimetic amines, compounds that mimic the effects of endogenous agonists of the sympathetic nervous system.[1] These molecules are structurally related to catecholamines like epinephrine and norepinephrine and are of significant interest in pharmacology for their potential applications in treating conditions such as low blood pressure and cardiac arrest.[2][3]
The therapeutic efficacy and biological activity of a drug molecule are intrinsically linked to its three-dimensional structure and electronic properties. Understanding the molecular architecture of 2-Phenoxypropylamine is therefore paramount for rational drug design, predicting its interaction with biological targets, and optimizing its pharmacokinetic and pharmacodynamic profile.[4] Theoretical and computational studies offer a powerful, non-invasive lens to probe these characteristics at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.[5][6] This guide outlines the state-of-the-art computational approaches for characterizing its structure.
Theoretical Foundations for Molecular Structure Elucidation
Quantum chemical calculations are the cornerstone of modern theoretical chemistry, providing a framework to predict molecular properties from first principles.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational efficiency.[7] This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.
-
Causality of Method Selection: For molecules like 2-Phenoxypropylamine, which contain aromatic and amine functional groups, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often chosen. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems. This is paired with a flexible basis set, such as 6-311++G(d,p) , which provides a robust description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately modeling bond angles.[8][9][10]
Ab Initio Methods: The Hartree-Fock (HF) Approach
The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. While less accurate than DFT due to its neglect of electron correlation, it serves as a valuable baseline for comparison and is often the starting point for more advanced calculations.[8][11]
Conformational Analysis: Mapping the Energy Landscape
The flexibility of the propylamine side chain and its linkage to the phenoxy group allows 2-Phenoxypropylamine to adopt multiple spatial arrangements, or conformations. Identifying the most stable conformer—the one with the global minimum energy—is critical, as it represents the most populated state of the molecule at equilibrium and is often the biologically relevant form.[5][7]
A conformational search is performed by systematically rotating the key dihedral angles (e.g., C-C-O-C, C-C-N-H) and calculating the energy of each resulting structure. This process maps out the potential energy surface (PES) of the molecule, revealing its low-energy conformers and the energy barriers between them.
Caption: A typical workflow for the theoretical analysis of a molecular structure.
Key Molecular Properties from Theoretical Calculations
Once the optimized geometry of the most stable conformer is obtained, a wealth of information about its structure and reactivity can be extracted.
Geometric Parameters
The precise bond lengths, bond angles, and dihedral angles define the molecule's 3D shape. These parameters are the direct output of the geometry optimization calculation. For 2-Phenoxypropylamine, key parameters include the C-O-C ether linkage angle, the planarity of the phenyl ring, and the torsion of the propylamine chain.
Table 1: Predicted Geometric Parameters for 2-Phenoxypropylamine (Illustrative) (Note: These are representative values expected from a B3LYP/6-311++G(d,p) calculation, based on similar molecular fragments.)
| Parameter | Description | Predicted Value |
| Bond Lengths | ||
| C-O (Aromatic) | Phenyl ring to ether oxygen | ~1.37 Å |
| C-O (Aliphatic) | Propyl chain to ether oxygen | ~1.43 Å |
| C-N | Propyl carbon to amine nitrogen | ~1.47 Å |
| Bond Angles | ||
| C-O-C | Ether linkage angle | ~118° |
| C-C-N | Angle at the amine-bearing carbon | ~110° |
| Dihedral Angles | ||
| C-C-O-C | Torsion defining phenoxy orientation | Varies with conformer |
Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[8][10][11] A smaller gap suggests higher reactivity. For 2-Phenoxypropylamine, the HOMO is expected to be localized on the electron-rich phenyl ring and the lone pair of the nitrogen atom, while the LUMO would likely be distributed over the aromatic system.
An MEP map provides an intuitive visualization of the charge distribution across the molecule.[8][10] It identifies:
-
Electron-rich regions (negative potential, typically colored red): These are sites prone to electrophilic attack. In 2-Phenoxypropylamine, these would be around the oxygen and nitrogen atoms.
-
Electron-poor regions (positive potential, typically colored blue): These are sites for nucleophilic attack, such as the hydrogen atoms of the amine group.
This map is invaluable for predicting non-covalent interactions, particularly hydrogen bonding, which are fundamental to drug-receptor binding.[6]
Caption: Key functional groups of 2-Phenoxypropylamine dictating its structural and electronic properties. (Note: Image placeholder would be replaced with a 2D chemical structure diagram).
Vibrational Analysis
Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy.[7][12][13] This serves two primary purposes:
-
Confirmation of a True Minimum: A geometry optimization is confirmed to have found a stable structure (a true energy minimum) if the frequency calculation yields no imaginary frequencies.
-
Spectral Assignment: Theoretical frequencies help assign experimental spectral bands to specific molecular motions (e.g., N-H stretching, C-O-C asymmetric stretching, aromatic ring breathing).[8] Due to systematic errors in calculations (e.g., assumption of harmonic motion), calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[11]
Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3350 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Ring Stretch | 1450 - 1600 |
| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1275 |
| C-N (Amine) | Stretch | 1020 - 1250 |
Standard Protocol: DFT Analysis of 2-Phenoxypropylamine
This section provides a self-validating protocol for conducting a theoretical analysis.
Objective: To determine the optimized molecular structure, electronic properties, and vibrational spectrum of 2-Phenoxypropylamine.
Software: Gaussian 16, GaussView 6 (or similar quantum chemistry software and visualizer).
Methodology:
-
Structure Input:
-
Draw the 2D structure of 2-Phenoxypropylamine in GaussView.
-
Generate an initial 3D structure using the "Clean" function.
-
Self-Validation: Ensure the correct atom connectivity and basic stereochemistry.
-
-
Conformational Search (Optional but Recommended):
-
Perform a relaxed potential energy surface scan by systematically rotating the key dihedral angles (e.g., Cα-Cβ bond of the propyl chain, C-O bond of the ether).
-
Self-Validation: The search should identify distinct low-energy conformers.
-
-
Geometry Optimization:
-
Set up a calculation using the Opt (Optimization) keyword.
-
Specify the theoretical method: B3LYP/6-311++G(d,p).
-
Run the calculation.
-
Self-Validation: The optimization job must converge successfully, indicated by four "YES" values for the convergence criteria in the output file.
-
-
Frequency Calculation:
-
Using the optimized geometry from the previous step, set up a new calculation with the Freq (Frequency) keyword.
-
Use the same method: B3LYP/6-311++G(d,p).
-
Run the calculation.
-
Self-Validation: The output must show zero imaginary frequencies, confirming the structure is a true energy minimum.
-
-
Property Analysis:
-
Analyze the output from the frequency calculation.
-
Geometric Parameters: Measure bond lengths and angles in GaussView.
-
Vibrational Spectrum: Visualize the calculated IR spectrum and animate the vibrational modes corresponding to major peaks.
-
Electronic Properties: Generate molecular orbitals (HOMO, LUMO) and an MEP surface. Use the Pop=Mulliken keyword to obtain Mulliken atomic charges.
-
Self-Validation: Compare calculated frequencies with known experimental IR data for similar functional groups. The MEP map should show negative potential on electronegative atoms (O, N) and positive potential on amine hydrogens, consistent with chemical principles.
-
Caption: How theoretical molecular properties inform predictions of biological activity.
Conclusion and Future Outlook
Theoretical studies provide an indispensable framework for understanding the molecular structure of 2-Phenoxypropylamine. By employing methods like DFT, we can accurately predict its three-dimensional geometry, conformational preferences, electronic landscape, and vibrational signatures. These computational insights are not merely academic; they provide a rational basis for understanding structure-activity relationships (SAR), guiding the synthesis of new analogues, and ultimately accelerating the drug development process. The validation of these theoretical models against experimental data remains a critical step, ensuring that our in-silico explorations are firmly grounded in physical reality.
References
- 1. Sympathomimetic drug - Wikipedia [en.wikipedia.org]
- 2. Sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sympathomimetic amines: potential clinical applications in ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structure-activity study of sympathomimetic amines on the beta-adrenoceptors of guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational sampling and energetics of drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, spectroscopic and structural elucidation of sympathomimetic amine, tyraminium dihydrogenphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Enantioselective Synthesis of (R)- and (S)-2-Phenoxypropylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Enantiomerically pure (R)- and (S)-2-phenoxypropylamine are critical chiral building blocks in the synthesis of numerous pharmaceuticals, most notably atomoxetine, a selective norepinephrine reuptake inhibitor. The stereocenter in this amine dictates the pharmacological activity, making its controlled, enantioselective synthesis a topic of significant industrial and academic importance. This guide provides a detailed overview and validated protocols for three primary strategic approaches to obtain these enantiopure amines: Dynamic Kinetic Resolution (DKR) via asymmetric reductive amination, enzyme-catalyzed Kinetic Resolution (KR), and asymmetric synthesis from a chiral precursor. Each section explains the underlying scientific principles, offers step-by-step experimental procedures, and presents expected outcomes. Furthermore, this document includes protocols for the essential analytical techniques required to verify enantiomeric purity and a troubleshooting guide to address common experimental challenges.
Introduction: The Significance of Chiral 2-Phenoxypropylamine
Chiral amines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs). It is estimated that approximately 40-45% of all small-molecule drugs contain a chiral amine, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause undesirable side effects.[1] The aryloxy propanamine scaffold, exemplified by 2-phenoxypropylamine, is a key component in drugs like atomoxetine, nisoxetine, and fluoxetine.[2] For atomoxetine, the (R)-enantiomer is nine times more effective than the (S)-enantiomer for treating attention-deficit hyperactivity disorder (ADHD).[3]
This pronounced difference in biological activity necessitates robust and scalable methods for producing single-enantiomer 2-phenoxypropylamine. The primary challenges in its synthesis lie in efficiently and selectively creating the stereocenter. This guide details three field-proven strategies to achieve high enantiopurity:
-
Dynamic Kinetic Resolution (DKR): A highly efficient method that combines the in-situ racemization of a starting ketone with a rapid, enantioselective reduction, theoretically allowing for a 100% yield of a single enantiomer.
-
Enzymatic Kinetic Resolution (KR): A biocatalytic approach that uses the high selectivity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the two.[4][5]
-
Chiral Pool Synthesis: A strategy that utilizes a readily available, inexpensive chiral starting material, such as L-Alaninol, and converts it to the target molecule through a series of stereoretentive reactions.[6]
Strategic Approaches to Enantioselective Synthesis
Method 1: Dynamic Kinetic Resolution via Asymmetric Reductive Amination
Principle & Mechanistic Insight: This is arguably the most elegant and atom-economical approach. The process starts with 1-phenoxy-2-propanone. In the presence of an amine source (like ammonium formate or ammonia and H₂) and two catalysts, a dynamic equilibrium is established. A racemization catalyst (often a simple base) continuously interconverts the enantiomers of the transiently formed imine. Simultaneously, a chiral hydrogenation catalyst (commonly a Ruthenium-diamine complex) selectively hydrogenates one imine enantiomer much faster than the other.[7] According to Le Châtelier's principle, the equilibrium continuously shifts to replenish the faster-reacting enantiomer, driving the entire racemic starting material pool towards the desired chiral amine product.
Workflow Diagram: Dynamic Kinetic Resolution (DKR)
Protocol 1: Ruthenium-Catalyzed Asymmetric Reductive Amination
This protocol is adapted from established principles of Ru-catalyzed reductive aminations.[7][8]
-
Materials:
-
1-Phenoxy-2-propanone
-
Ammonium formate (HCOONH₄) or Ammonia (7N in MeOH) and H₂ gas
-
RuCl₂ or a similar chiral ruthenium catalyst
-
Anhydrous isopropanol or methanol
-
Inert atmosphere glovebox or Schlenk line
-
High-pressure autoclave/reactor
-
-
Step-by-Step Procedure:
-
In an inert atmosphere, charge a glass liner for the autoclave with the chiral ruthenium catalyst (e.g., 0.005 mol%).
-
Add 1-phenoxy-2-propanone (1.0 equiv).
-
Add ammonium formate (1.5 equiv).
-
Add anhydrous isopropanol to achieve a substrate concentration of 0.5 M.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the reactor with H₂ gas (e.g., 20 bar).
-
Heat the reaction mixture to 50-60 °C with vigorous stirring.
-
Monitor the reaction progress by GC or TLC. The reaction is typically complete within 12-24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amine by silica gel column chromatography or distillation under reduced pressure.
-
-
Data & Expected Results:
| Parameter | Expected Value |
| Catalyst Loading | 0.005 - 0.1 mol% |
| Yield | >90% |
| Enantiomeric Excess (e.e.) | >98% |
| Temperature | 50 - 60 °C |
| **Pressure (H₂) ** | 20 - 50 bar |
Method 2: Lipase-Catalyzed Kinetic Resolution of Racemic Amine
Principle & Mechanistic Insight: This biocatalytic method leverages the exquisite enantioselectivity of enzymes. Racemic (R/S)-2-phenoxypropylamine is treated with an acylating agent in the presence of a lipase, commonly Novozym 435 (immobilized Candida antarctica lipase B). The enzyme's active site is chiral and preferentially accommodates one enantiomer (e.g., the R-enantiomer), catalyzing its acylation to form an amide. The other enantiomer (S-amine) is left largely unreacted.[5] The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted amine and the newly formed amide. The two can then be easily separated based on their different chemical properties (amine vs. amide).
Workflow Diagram: Enzymatic Kinetic Resolution (KR)
Protocol 2: Lipase-Catalyzed Acetylation
This protocol is based on well-established procedures for lipase-catalyzed amine resolution.[5][9]
-
Materials:
-
Racemic 2-phenoxypropylamine
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Ethyl acetate or isopropyl acetate (as both solvent and acyl donor)
-
Molecular sieves (4 Å), activated
-
Orbital shaker with temperature control
-
-
Step-by-Step Procedure:
-
To a flask, add racemic 2-phenoxypropylamine (1.0 equiv).
-
Add the solvent/acyl donor (e.g., ethyl acetate) to achieve a substrate concentration of 0.1 M.
-
Add Novozym 435 (e.g., 20 mg per mmol of substrate) and activated molecular sieves.
-
Seal the flask and place it in an orbital shaker at 40-50 °C.
-
Monitor the reaction progress by chiral HPLC or GC, tracking the consumption of the starting amine.
-
Stop the reaction when the conversion reaches approximately 50% (typically 24-48 hours).
-
-
Work-up and Purification:
-
Filter off the immobilized enzyme (it can be washed and reused) and molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture contains the unreacted (S)-amine and the formed (R)-amide.
-
Separate the two compounds by silica gel chromatography. Alternatively, use an acid-base extraction: dissolve the residue in diethyl ether, extract with 1M HCl to protonate and move the (S)-amine to the aqueous layer. Basify the aqueous layer with NaOH and extract the (S)-amine back into an organic solvent. The (R)-amide remains in the original organic layer.
-
-
Data & Expected Results:
| Parameter | Expected Value |
| Conversion | ~50% |
| e.e. of (S)-Amine | >99% |
| e.e. of (R)-Amide | >99% |
| Temperature | 40 - 50 °C |
| Selectivity Factor (E) | >200 |
Method 3: Asymmetric Synthesis from (S)-Alaninol
Principle & Mechanistic Insight: This "chiral pool" approach begins with an enantiomerically pure and commercially available starting material, (S)-2-amino-1-propanol, also known as L-alaninol.[6] The synthesis involves converting the primary alcohol of alaninol into a phenoxy ether. A common method is the Mitsunobu reaction, where the alcohol is activated by triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD), allowing for nucleophilic attack by phenol. This reaction typically proceeds with inversion of configuration at the carbon bearing the alcohol. However, since the stereocenter in alaninol is at C2 (the amino-bearing carbon), which is not directly involved in the reaction, its configuration is retained. Subsequent protection/deprotection steps may be necessary for the amine group.
Workflow Diagram: Synthesis from (S)-Alaninol
Protocol 3: Synthesis from (S)-Alaninol via Mitsunobu Reaction
This protocol is a representative synthesis; optimization may be required.
-
Materials:
-
(S)-Alaninol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Dichloromethane (DCM)
-
-
Step-by-Step Procedure:
-
Amine Protection: Dissolve (S)-alaninol (1.0 equiv) in DCM. Add Boc₂O (1.1 equiv) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Purify by column chromatography to get N-Boc-(S)-alaninol.
-
Mitsunobu Reaction: In an inert atmosphere, dissolve N-Boc-(S)-alaninol (1.0 equiv), phenol (1.2 equiv), and PPh₃ (1.2 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.2 equiv) dropwise over 30 minutes. The reaction mixture may turn from colorless to yellow/orange.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with a small amount of water. Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to isolate N-Boc-(S)-2-phenoxypropylamine. The byproducts (triphenylphosphine oxide and the hydrazine derivative) can be challenging to remove completely.[10]
-
Deprotection: Dissolve the purified N-Boc product in DCM. Add an excess of TFA (e.g., 10 equiv) or a 4M solution of HCl in dioxane. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Final Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in water and basify with 2M NaOH until pH > 12. Extract the free amine with ethyl acetate or DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield (S)-2-phenoxypropylamine.
-
-
Data & Expected Results:
| Parameter | Expected Value |
| Overall Yield | 40-60% (over 3 steps) |
| Optical Purity | >99% e.e. (retained from starting material) |
| Key Challenge | Purification from Mitsunobu byproducts |
Analytical Methods for Enantiomeric Purity
Accurate determination of enantiomeric excess (e.e.) is crucial. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and reliable method.[11][12][13]
Protocol: Chiral HPLC Analysis
-
Instrumentation: Standard HPLC system with UV detector.[11]
-
Chiral Column: A polysaccharide-based CSP such as Chiralpak® AD-H or Chiralcel® OJ-H is often effective.[11][12]
-
Mobile Phase: Typically a normal-phase mixture of n-hexane and an alcohol modifier like 2-propanol (isopropanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape. A common starting point is Hexane:IPA:DEA (90:10:0.1).
-
Procedure:
-
Prepare a sample of the amine at ~1 mg/mL in the mobile phase.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the phenoxy group absorbs (e.g., 254 nm or 270 nm).
-
Inject 10-20 µL of the sample.
-
The two enantiomers should elute as distinct peaks. Calculate the e.e. using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low e.e. in DKR | - Inefficient racemization of the imine.- Poor selectivity of the Ru-catalyst.- Catalyst deactivation. | - Add a co-catalyst or base to accelerate racemization.- Screen different chiral ligands for the Ruthenium center.- Ensure all reagents and solvents are anhydrous and oxygen-free. |
| Low Conversion in KR | - Enzyme inhibition or deactivation.- Unfavorable reaction equilibrium. | - Use molecular sieves to remove water byproduct.- Try a different solvent or acylating agent.- Increase enzyme loading or reaction temperature (within enzyme's tolerance). |
| Reaction Stalls at <50% in KR | - Product inhibition. | - Consider a continuous flow setup to remove products as they form.- Try a different lipase that may have less product inhibition. |
| Difficult Purification (Mitsunobu) | - Triphenylphosphine oxide and hydrazine byproducts are highly polar and often co-elute with the product. | - After work-up, triturate the crude residue with a solvent like diethyl ether to precipitate out some of the triphenylphosphine oxide.- Use a different chromatography solvent system or consider reverse-phase chromatography. |
Conclusion
The enantioselective synthesis of (R)- and (S)-2-phenoxypropylamine can be successfully achieved through several strategic pathways. For large-scale, efficient production, Dynamic Kinetic Resolution via asymmetric reductive amination offers the highest potential yield and atom economy. For versatility and access to both enantiomers with high purity from a single racemic batch, Enzymatic Kinetic Resolution is an excellent and environmentally friendly choice. Finally, Chiral Pool Synthesis from alaninol provides a reliable, albeit longer, route that guarantees high enantiopurity derived directly from the starting material. The choice of method will ultimately depend on the specific requirements of the research or development program, including scale, cost, available equipment, and the desired final enantiomer.
References
- Benchchem. Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC).
- Various Authors. Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Multiple Sources.
- ResearchGate. Preparation of (S)-2-phenylpropanol from (R,S)-2-phenylpropylamine.
- Scilit. Dynamic Kinetic Resolution of 2‐Phenylpropanal Derivatives to Yield β‐Chiral Primary Amines via Bioamination.
- PubMed. Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine.
- Stockley, C. S., et al. (1991). Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma. Ther Drug Monit.
- Royal Society of Chemistry. Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate.
- Graz University of Technology. Dynamic kinetic resolution of 2-phenylpropanal derivatives to yield β-chiral primary amines via bioamination.
- PubMed Central. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers.
- Forró, E. & Fülöp, F. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering.
- Google Patents. Method for preparing atomoxetine.
- New Drug Approvals. Atomoxetine.
- Google Patents. Synthesis of atomoxetine hydrochloride.
- Benchchem. Application Note: Enantiomeric Separation of 2-Phenylpropionic Acid by High-Performance Liquid Chromatography.
- Senthamarai, T., et al. (2018). Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines. PubMed Central.
- YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Guo, X. & Wenger, O. S. (2018). Reductive Amination by Photoredox Catalysis and Polarity-Matched Hydrogen Atom Transfer. Angewandte Chemie International Edition.
- PubMed Central. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2‑(Quinolin-8-yl)benzylalcohols.
- MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs.
- Falus, P., et al. (2010). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia UBB Chemia.
- PubMed. Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-pheox-catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates.
- ResearchGate. Chemoenzymatic asymmetric synthesis of fluoxetine, atomoxetine, nisoxetine, and duloxetine.
- Phenomenex. Chiral HPLC Separations.
- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis with L-Alaninol: A Manufacturer's Perspective.
- Dunetz, J. R., et al. (2013). Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products. PubMed.
- ResearchGate. Reductive amination of 1‐phenoxypropan‐2‐one (1 a) with 2‐propylamine...
- Google Patents. An improved process for synthesizing highly pure atomoxetine.
- Google Patents. Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.
- Google Patents. Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine.
- OUCI. Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines.
Sources
- 1. Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pp.bme.hu [pp.bme.hu]
- 6. nbinno.com [nbinno.com]
- 7. Simple ruthenium-catalyzed reductive amination enables the synthesis of a broad range of primary amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. phx.phenomenex.com [phx.phenomenex.com]
Application Note: A Strategic Approach to the Chiral HPLC Separation of 2-Phenoxypropylamine
Abstract: This document provides a comprehensive guide and a robust starting protocol for the enantioselective separation of 2-Phenoxypropylamine using High-Performance Liquid Chromatography (HPLC). The methodology is built upon foundational principles of chiral recognition, focusing on the selection of appropriate Chiral Stationary Phases (CSPs) and the strategic optimization of mobile phase conditions. This note is designed for researchers, analytical scientists, and professionals in drug development who require reliable and efficient methods for quantifying the enantiomers of chiral amines.
Introduction: The Imperative of Enantioselective Analysis
In the pharmaceutical and agrochemical industries, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] Regulatory bodies worldwide now mandate that the specific activity of each enantiomer in a chiral drug be thoroughly characterized.[2] 2-Phenoxypropylamine, a primary chiral amine, serves as a crucial building block in the synthesis of various biologically active molecules.[3] Therefore, developing a precise and reliable analytical method to separate and quantify its (R)- and (S)-enantiomers is a critical step in research, development, and quality control.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for direct chiral separations.[4][5][6] This approach avoids the need for derivatization, offering a streamlined and efficient analytical workflow.[7][8] This application note details a systematic approach to developing such a method for 2-Phenoxypropylamine.
Part 1: Foundational Principles & Method Development Strategy
The success of a chiral separation is not accidental; it is the result of a logical method development process grounded in the physicochemical properties of the analyte and the selector.
Analyte Structure: 2-Phenoxypropylamine
2-Phenoxypropylamine is a primary amine with a single stereogenic center at the second carbon of the propyl chain. Key structural features influencing chiral recognition include:
-
Primary Amine Group (-NH₂): A strong hydrogen bond donor and acceptor, and a site for ionic interactions.
-
Phenyl & Ether Groups: Capable of engaging in π-π stacking and dipole-dipole interactions.
-
Chiral Center: The spatial arrangement of substituents around this carbon is the basis of enantioselectivity.
The Core of the Method: Selecting the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical decision in method development.[5] For a primary amine like 2-Phenoxypropylamine, two classes of CSPs have demonstrated broad applicability and high success rates.
-
Polysaccharide-Based CSPs: Derivatives of amylose and cellulose, such as amylose tris(3,5-dimethylphenylcarbamate), are exceptionally versatile.[2][9][10] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, involving a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the carbamate groups of the CSP.[2] Columns like Chiralpak® AD-H are excellent starting points for screening.[2][7]
-
Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin (e.g., Chirobiotic® V ), are particularly effective for the separation of amino alcohols and related compounds, including beta-blockers which share structural similarities with 2-Phenoxypropylamine.[1][11] The complex structure of these CSPs offers multiple interaction points, including ion-exchange, hydrogen bonding, and inclusion complexation within their basket-like cavities.[12]
The Role of the Mobile Phase: Tuning Selectivity
The mobile phase modulates the interactions between the analyte and the CSP. For amine-containing compounds, the choice of elution mode and additives is critical for achieving good peak shape and resolution.
-
Normal Phase (NP) Mode: Typically employs a non-polar solvent like n-hexane with a polar modifier, usually an alcohol (e.g., Isopropanol, Ethanol). This mode often provides excellent selectivity on polysaccharide CSPs.[7][9]
-
Polar Organic Mode (POM): Uses polar organic solvents like methanol or acetonitrile. This mode is highly effective for cyclofructan and macrocyclic glycopeptide CSPs.[4]
-
Mobile Phase Additives: For basic analytes like 2-Phenoxypropylamine, peak tailing due to strong interactions with residual acidic silanols on the silica support can be a significant issue.[4] Adding a small concentration (typically 0.1-0.2%) of a basic competitor, such as Diethylamine (DEA) or Triethylamine (TEA) , to the mobile phase is essential to mask these silanols and ensure symmetrical peaks.[2][4][7]
Figure 1: A strategic workflow for chiral method development, emphasizing initial screening followed by systematic optimization.
Part 2: Detailed Experimental Protocol
This protocol provides a robust starting point for the chiral separation of 2-Phenoxypropylamine. The method utilizes a widely successful polysaccharide-based CSP in normal phase mode.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Analyte: Racemic 2-Phenoxypropylamine.
Reagent and Sample Preparation
-
Mobile Phase Preparation:
-
Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol to prepare a 90:10 (v/v) solution.
-
To this mixture, add 1.0 mL of Diethylamine (DEA) for a final concentration of 0.1% (v/v).
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-Phenoxypropylamine in the mobile phase at a concentration of 1.0 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Method Parameters
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition | Rationale |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Proven high success rate for a broad range of chiral amines.[2][4] |
| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) | Common starting point for normal phase chiral separations.[7] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency. |
| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 215 nm | Wavelength for detecting the phenyl group of the analyte. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while providing a strong signal. |
Step-by-Step Protocol
-
System Startup: Turn on the HPLC system and allow the detector lamp to warm up for at least 30 minutes.
-
Column Equilibration: Purge the pump with the prepared mobile phase and then set the flow rate to 1.0 mL/min. Equilibrate the Chiralpak® AD-H column for at least 30-45 minutes, or until a stable baseline is observed.
-
System Suitability: Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Sample Injection: Inject 10 µL of the prepared 2-Phenoxypropylamine sample.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomer peaks to elute (e.g., 20-30 minutes).
-
System Shutdown: After analysis, flush the column with a storage solvent (typically the mobile phase without the additive, or as recommended by the manufacturer) before shutting down the system.
Part 3: Data Interpretation & Optimization
Expected Results & Performance Metrics
A successful separation will yield a chromatogram with two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of 2-Phenoxypropylamine. The quality of the separation is quantified by the following parameters:
| Parameter | Formula | Ideal Value | Significance |
| Retention Factor (k') | k' = (tᵣ - t₀) / t₀ | 2 - 10 | Measures the retention of an analyte on the column. |
| Selectivity (α) | α = k'₂ / k'₁ | > 1.1 | The ability of the CSP to differentiate between the two enantiomers. |
| Resolution (Rs) | Rs = 2(tᵣ₂ - tᵣ₁) / (w₁ + w₂) | ≥ 1.5 | The degree of separation between the two peaks (baseline separation). |
(tᵣ = retention time, t₀ = void time, w = peak width at base)
Figure 2: A conceptual diagram of the three-point interaction model, the basis for chiral recognition on a CSP.
Troubleshooting and Optimization Guide
If the initial separation is not optimal, the following adjustments can be made.
| Issue | Potential Cause | Recommended Solution |
| No Separation (α ≈ 1) | Insufficient interaction with the CSP. | 1. Decrease the percentage of alcohol modifier (e.g., from 10% to 5% IPA).[13] 2. Try a different alcohol (e.g., Ethanol). 3. Screen a different class of CSP (e.g., Chirobiotic V). |
| Poor Resolution (Rs < 1.5) | Peaks are not fully separated. | 1. Decrease the flow rate (e.g., from 1.0 to 0.7 mL/min) to increase interaction time.[13] 2. Optimize the alcohol modifier percentage as described above. |
| Peak Tailing | Secondary interactions with silica; wrong additive. | 1. Ensure the basic additive (DEA/TEA) is present at ~0.1%. 2. Increase additive concentration slightly (e.g., to 0.2%). 3. Ensure the sample is fully dissolved in the mobile phase.[4][13] |
| Long Retention Times | Mobile phase is too weak. | 1. Increase the percentage of the alcohol modifier (e.g., from 10% to 15% or 20% IPA). |
Conclusion
The enantioselective separation of 2-Phenoxypropylamine is readily achievable through a systematic HPLC method development strategy. By selecting an appropriate polysaccharide or macrocyclic glycopeptide-based chiral stationary phase and carefully optimizing the mobile phase with a suitable basic additive, a robust and reliable method can be established. The protocol detailed herein provides an excellent starting point that has proven effective for similar primary amines, enabling accurate quantification for critical research and quality control applications.
References
- Haginaka, J., & Kanasugi, N. (1998). Enantioselectivity of teicoplanin and ristocetin A chiral stationary phases to N-aryl- and N-aralkyl-alpha-amino acids. Journal of Chromatography A, 816(1), 19-27.
-
Li, T., & Wainer, I. W. (2003). Chiral recognition mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 26(13), 2095-2109. [Link]
-
Šunjic, V., & Malnar, M. (2020). Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. Arhiv za higijenu rada i toksikologiju, 71(4), 343-351. [Link]
-
ResearchGate. (2020). (PDF) Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. [Link]
- Stork, K. (1991). [The HPLC analysis of chiral beta-receptor blockers]. Pharmazie, 46(1), 47-49.
-
Ahuja, S. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. [Link]
-
Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-266. [Link]
-
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. [Link]
-
Autech Industry Co., Limited. (n.d.). Understanding 2-Phenylpropylamine (CAS 582-22-9). [Link]
-
Vibrant Pharma Inc. (n.d.). 2-Phenoxypropylamine; 2-phenoxypropan-1-amine. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-phenyl-propylamine. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Al-Majid, A. M., et al. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(15), 4786. [Link]
-
Zhang, T., et al. (2012). Enantioselective chromatography in drug discovery. Drug Discovery Today, 17(9-10), 456-464. [Link]
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- 4. benchchem.com [benchchem.com]
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- 11. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the N-Alkylation of 2-Phenoxypropylamine
Introduction: The Strategic Importance of N-Alkylated 2-Phenoxypropylamine Scaffolds in Medicinal Chemistry
N-alkylated 2-phenoxypropylamine derivatives represent a privileged scaffold in modern drug discovery, forming the core structure of numerous pharmacologically active agents. The strategic introduction of various alkyl and arylalkyl substituents onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic parameters, including receptor binding affinity, selectivity, metabolic stability, and bioavailability. Consequently, robust and versatile protocols for the N-alkylation of 2-phenoxypropylamine are of paramount importance to researchers in medicinal chemistry and drug development.
This comprehensive guide provides detailed, field-proven protocols for the N-alkylation of 2-phenoxypropylamine, focusing on two of the most widely employed and reliable strategies: Reductive Amination and Direct Alkylation with Alkyl Halides . The causality behind experimental choices, troubleshooting insights, and methods for reaction monitoring and product purification are thoroughly discussed to ensure successful and reproducible outcomes.
I. Method 1: Reductive Amination for the Synthesis of N-Alkyl-2-phenoxypropylamines
Reductive amination is a highly efficient and versatile one-pot method for the N-alkylation of primary amines.[1] This strategy involves the initial reaction of 2-phenoxypropylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2] This approach is favored for its broad substrate scope and the use of mild reducing agents, which are often selective for the imine over the carbonyl starting material.[1]
A. Mechanistic Rationale
The reductive amination process proceeds through two key sequential steps within a single reaction vessel:
-
Imine Formation: The nucleophilic primary amine of 2-phenoxypropylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields the corresponding imine (or Schiff base). This equilibrium-driven step is often facilitated by the removal of water or the use of a dehydrating agent for less reactive carbonyl compounds.[1]
-
In Situ Reduction: A mild reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, affording the final N-alkylated secondary amine.[2] The choice of reducing agent is critical to avoid the undesired reduction of the starting aldehyde or ketone.
B. Visualizing the Reductive Amination Workflow
Caption: Workflow for the one-pot reductive amination of 2-phenoxypropylamine.
C. Detailed Experimental Protocol: Synthesis of N-Benzyl-2-phenoxypropylamine
This protocol details the synthesis of N-benzyl-2-phenoxypropylamine via reductive amination of 2-phenoxypropylamine with benzaldehyde.
Materials:
-
2-Phenoxypropylamine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reactant Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-phenoxypropylamine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Aldehyde: To the stirred solution of the amine, add benzaldehyde (1.1 eq.) dropwise at room temperature.
-
Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the disappearance of the imine and the formation of the product by TLC (a typical eluent system is 20-30% ethyl acetate in hexanes). The reaction is typically complete within 3 to 24 hours.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2-phenoxypropylamine.[3]
D. Quantitative Data for Reductive Amination
| Alkylating Agent | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 3-24 | 70-90 |
| Acetone | NaBH₃CN | MeOH | 12-24 | 65-85 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 12-24 | 75-95 |
Note: Yields are typical and may vary depending on the specific reaction conditions and scale.
II. Method 2: Direct N-Alkylation with Alkyl Halides
Direct alkylation of 2-phenoxypropylamine with an alkyl halide is a classical and straightforward method for forming a C-N bond.[4] This S_N2 reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the alkyl halide.[4] A key challenge in this method is preventing overalkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the alkyl halide to form a tertiary amine and potentially a quaternary ammonium salt.[4]
A. Mechanistic Considerations and Control of Selectivity
The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen of 2-phenoxypropylamine attacks the carbon atom bearing the halogen, displacing the halide ion. A base is required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
To favor mono-alkylation and suppress the formation of di-alkylation products, several strategies can be employed:
-
Use of Excess Amine: Employing a significant excess of 2-phenoxypropylamine ensures that the alkyl halide is more likely to react with the starting material rather than the product.
-
Choice of Base: A non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃) is often used.
-
Controlled Addition of Alkyl Halide: Slow, dropwise addition of the alkyl halide to the reaction mixture can help to maintain a low concentration of the alkylating agent, thus favoring reaction with the more abundant primary amine.
B. Visualizing the Direct Alkylation Workflow
Caption: Workflow for the direct N-alkylation of 2-phenoxypropylamine with an alkyl halide.
C. Detailed Experimental Protocol: Synthesis of N-Benzyl-2-phenoxypropylamine
This protocol outlines the synthesis of N-benzyl-2-phenoxypropylamine via direct alkylation with benzyl bromide.
Materials:
-
2-Phenoxypropylamine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend anhydrous potassium carbonate (2.0 eq.) in anhydrous acetonitrile.
-
Amine Addition: Add 2-phenoxypropylamine (1.0 eq.) to the suspension and stir for 15 minutes at room temperature.
-
Alkyl Halide Addition: Add benzyl bromide (1.05 eq.) dropwise to the stirred mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-8 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the 2-phenoxypropylamine spot and the appearance of a new, less polar product spot.[5][6]
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[3]
D. Quantitative Data for Direct Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | CH₃CN | 82 (reflux) | 4-8 | 75-90 |
| Ethyl iodide | DIPEA | DMF | 60 | 6-12 | 60-80 |
| Propyl bromide | K₂CO₃ | Acetone | 56 (reflux) | 8-16 | 70-85 |
Note: Yields are typical and may vary depending on the specific reaction conditions and scale.
III. Characterization of N-Alkylated 2-Phenoxypropylamine Derivatives
The successful synthesis of N-alkylated 2-phenoxypropylamine derivatives should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation.
-
¹H NMR: Expect to see characteristic signals for the newly introduced alkyl group. For example, in N-benzyl-2-phenoxypropylamine, a singlet corresponding to the benzylic protons (Ar-CH₂-N) would appear around 3.7-3.9 ppm. The aromatic protons will appear in the range of 6.8-7.4 ppm.
-
¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the added alkyl group confirms the success of the reaction. For N-benzyl-2-phenoxypropylamine, the benzylic carbon would appear around 54-56 ppm.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the alkyl group.
-
Infrared (IR) Spectroscopy: The N-H stretch of the primary amine starting material (around 3300-3400 cm⁻¹, two bands) will be replaced by a single, weaker N-H stretch for the secondary amine product in the same region.
IV. Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active reducing agent (reductive amination). | Use a more reactive reducing agent or add a catalytic amount of acid (e.g., acetic acid) to promote imine formation. |
| Weak base or low temperature (direct alkylation). | Use a stronger base (e.g., Cs₂CO₃) or increase the reaction temperature. | |
| Overalkylation (Direct Alkylation) | High concentration of alkyl halide. | Use a larger excess of the primary amine or add the alkyl halide slowly to the reaction mixture. |
| Product is more reactive than starting material. | Consider using reductive amination as an alternative strategy. | |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the solvent system for column chromatography; a shallow gradient may be necessary. |
| Presence of multiple byproducts. | Re-evaluate the reaction conditions to improve selectivity. |
V. Conclusion
The N-alkylation of 2-phenoxypropylamine is a critical transformation for the synthesis of a wide range of biologically active molecules. Both reductive amination and direct alkylation with alkyl halides offer effective and versatile routes to the desired N-substituted products. The choice of method will depend on the nature of the desired alkyl substituent, the availability of starting materials, and the desired level of selectivity. By carefully considering the mechanistic principles and following the detailed protocols outlined in these application notes, researchers can confidently and efficiently synthesize a diverse library of N-alkylated 2-phenoxypropylamine derivatives for further investigation in drug discovery and development programs.
VI. References
-
Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36251–36256. [Link]
-
Mocci, R., Atzori, L., Baratta, W., De Luca, L., & Porcheddu, A. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
Wikipedia. (2023, November 29). Amine alkylation. [Link]
-
Zhang, Y., et al. (2023). Investigating size-dependent selectivity in benzaldehyde reductive amination via Ni nanoparticles. Chemical Engineering Journal, 463, 142421. [Link]
-
González-Cardenete, M. A., et al. (2015). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
-
Schiffer, Z. J., et al. (2023). Selective electrochemical reductive amination of benzaldehyde at heterogeneous metal surfaces. Chem Catalysis, 3(2), 100500. [Link]
-
Hansen, M. C., et al. (2015). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 6(10), 1791-1800. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. [Link]
-
Co-operative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]
-
Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. [Link]
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Magritek. (n.d.). Column Chromatography. [Link]
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Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
Millán, J. C., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ChemistrySelect, 1(11), 2735-2740. [Link]
-
ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide. [Link]
-
Palmer, D. C., & Taylor, E. C. (1986). Thietane Alkylations. A General Synthesis of 3-Halopropyl Benzyl Sulfides. The Journal of Organic Chemistry, 51(6), 846-850. [Link]
-
MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561. [Link]
-
PubMed. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. [Link]
-
PubMed. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]
-
Google Patents. (n.d.). Process for the preparation of N-benzylamines.
-
PubMed. (1994). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
-
MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(12), 2119. [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, 2014(1). [Link]
-
ResearchGate. (n.d.). (a) Possible reaction steps of reductive amination of benzaldehyde and... [Link]
-
ResearchGate. (n.d.). Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b... [Link]
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Topic: Analytical Methods for the Quantification of 2-Phenoxypropylamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 2-Phenoxypropylamine, a compound of interest in pharmaceutical development as a potential process intermediate or impurity. We present detailed protocols for two primary chromatographic techniques: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. The narrative emphasizes the rationale behind methodological choices, from sample preparation to instrument parameter selection, to ensure accuracy, precision, and reliability. This guide is designed to equip researchers with the necessary information to develop and validate analytical procedures suitable for quality control, stability testing, and impurity profiling in regulated environments.
Introduction: The Rationale for Quantifying 2-Phenoxypropylamine
2-Phenoxypropylamine is a primary amine that may be present as a synthetic intermediate or a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs). The identification and quantification of such impurities are critical components of drug development and manufacturing, mandated by regulatory bodies like the FDA and EMA to ensure the safety and efficacy of the final drug product.[1][2] Controlling impurities is essential as they can impact the stability of the API or exhibit their own pharmacological or toxicological effects.
The choice of an analytical method is contingent upon the specific requirements of the analysis, including the expected concentration levels, the complexity of the sample matrix, and the desired throughput. This document provides a detailed exploration of two powerful techniques, LC-MS/MS and GC-MS, offering the selectivity and sensitivity required for trace-level analysis.
Chemical Structure of 2-Phenoxypropylamine
Caption: Chemical structure of 2-Phenoxypropylamine.
Selecting the Optimal Analytical Technique
The selection of an analytical method is a critical decision driven by the analyte's physicochemical properties and the analytical objective.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique in pharmaceutical quality control.[3] It is robust and suitable for quantifying analytes at moderate to high concentrations. For 2-Phenoxypropylamine, a reversed-phase HPLC method would be appropriate. However, its sensitivity may be insufficient for trace impurity analysis, and co-eluting matrix components could interfere with quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for volatile and thermally stable compounds.[4] While 2-Phenoxypropylamine has some volatility, its primary amine group can lead to poor peak shape and interactions with the GC column. Therefore, derivatization—a chemical modification to increase volatility and thermal stability—is often required for robust and reproducible analysis of amines.[5][6] This adds a step to sample preparation but can significantly improve chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying trace-level analytes in complex matrices.[7][8] LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of a triple quadrupole mass spectrometer.[9] This technique often requires minimal sample preparation and can circumvent the need for derivatization, making it highly efficient and reliable for impurity quantification.[10]
For the purposes of this guide, we will detail protocols for the two most powerful techniques for this application: LC-MS/MS as the primary, high-sensitivity method and GC-MS as a robust alternative.
Primary Protocol: LC-MS/MS Quantification
This method offers superior sensitivity and selectivity, making it ideal for identifying and quantifying 2-Phenoxypropylamine at trace levels, as is often required for pharmaceutical impurities.
Principle
The sample is first subjected to a simple extraction to remove interfering matrix components.[11] The extract is then injected into an HPLC system, where 2-Phenoxypropylamine is separated from other components on a reversed-phase column. The analyte is then ionized using an electrospray ionization (ESI) source and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte.[12]
Experimental Workflow: LC-MS/MS
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- 12. agilent.com [agilent.com]
Application Notes & Protocols for the Purification of Crude 2-Phenoxypropylamine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude 2-Phenoxypropylamine. Recognizing that the purity of chemical intermediates is paramount for the integrity of downstream applications, this guide moves beyond simple procedural lists. It delves into the underlying chemical principles of each purification technique, offering field-proven insights to empower the user to make informed decisions. The protocols described herein—Fractional Vacuum Distillation, Acid Salt Recrystallization, and Flash Column Chromatography—are presented as self-validating systems, complete with guidance on purity assessment and troubleshooting. This document is grounded in authoritative sources to ensure scientific integrity and reproducibility.
Introduction: The Imperative for Purity
2-Phenoxypropylamine (CAS: 6437-49-6) is a primary amine containing a phenoxy ether linkage, making it a valuable building block in medicinal chemistry and the synthesis of fine chemicals. The primary amine moiety offers a reactive handle for a multitude of chemical transformations. However, the synthetic routes leading to 2-Phenoxypropylamine can introduce a variety of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products, particularly oxides, which often impart a characteristic yellow or brown color to crude amine samples.[1]
The presence of such impurities can have profound consequences in a drug development context, potentially leading to the formation of undesired side products, altering the toxicological profile of the final active pharmaceutical ingredient (API), and complicating regulatory submissions.[2] Therefore, robust and efficient purification is not merely a preparatory step but a critical control point in the overall synthetic workflow.
This guide outlines three distinct, scalable methods for the purification of 2-Phenoxypropylamine, each suited to different impurity profiles and desired final purity levels.
Physicochemical Properties & Safe Handling
A thorough understanding of the physical properties and hazards of 2-Phenoxypropylamine is essential before commencing any purification work.
Table 1: Physicochemical Properties of 2-Phenoxypropylamine
| Property | Value | Source |
| CAS Number | 6437-49-6 | [3] |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| Appearance | Yellow liquid (predicted) | [4] |
| Boiling Point | ~240.5 °C (Predicted at 760 mmHg) | [4] |
| Density | ~1.004 g/cm³ (Predicted) | [4] |
| pKa | 8.20 ± 0.10 (Predicted) | [4] |
| Sensitivity | Reported as Air Sensitive | [4] |
Safety & Handling Precautions
As a primary amine, 2-Phenoxypropylamine and its derivatives should be handled with care. While specific toxicity data is limited, related aromatic amines can cause skin and eye irritation or burns.[5][6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
-
Air Sensitivity: The reported air sensitivity suggests a propensity for oxidation.[4] It is advisable to handle the material under an inert atmosphere (e.g., Nitrogen or Argon) where possible, especially during heating, to prevent the formation of colored impurities.[8]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Strategic Approach to Purification
The choice of purification method depends on the scale of the reaction, the nature of the impurities (e.g., volatile vs. non-volatile, acidic/neutral vs. basic), and the target purity. The following diagram outlines a general decision-making workflow.
Caption: Workflow for Fractional Vacuum Distillation.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus. For moderately difficult separations, a 10-20 cm Vigreux column is suitable. For simple separations from non-volatile residues, a short-path distillation head is sufficient. Ensure all glassware is dry and joints are properly greased.
-
Charge the Flask: Charge the crude 2-Phenoxypropylamine into a two-neck round-bottom flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Monitor the temperature at the distillation head.
-
Discard any initial low-boiling fractions (forerun).
-
Collect the main fraction of 2-Phenoxypropylamine when the head temperature stabilizes at the expected boiling point at that pressure. The product should be a colorless to pale yellow liquid.
-
Stop the distillation before the flask goes to dryness to avoid baking residues onto the glass.
-
-
Purity Assessment: Analyze the collected main fraction(s) by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm purity.
-
Storage: Store the purified amine under an inert atmosphere (N₂) in a sealed, amber glass bottle to prevent oxidation.
Method 2: Purification via Acid Salt Recrystallization
Principle: This is a powerful chemical purification technique that leverages the basicity of the amine. The crude amine is reacted with an acid (e.g., hydrochloric acid) to form an ammonium salt. [9]This salt typically has vastly different solubility properties from the neutral or acidic impurities in the crude mixture. The salt is then purified by recrystallization, a process that relies on the principle that solubility of a solid in a solvent increases with temperature. [10]Finally, the pure salt is treated with a base to regenerate the pure free amine.
Application: Excellent for removing non-basic organic impurities, even those with similar boiling points or polarities to the target amine. It is highly effective and often yields material of >99% purity.
Caption: Workflow for Purification via Salt Recrystallization.
Experimental Protocol:
-
Salt Formation:
-
Dissolve the crude 2-Phenoxypropylamine in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 5-10 mL per gram of crude).
-
While stirring, add a solution of hydrochloric acid in a miscible solvent (e.g., 2 M HCl in diethyl ether) dropwise.
-
The 2-Phenoxypropylamine hydrochloride salt will precipitate as a white solid. Continue addition until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
-
Isolate Crude Salt: Collect the precipitated salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove soluble impurities.
-
Recrystallization:
-
Transfer the crude salt to a new flask.
-
Select a suitable solvent system for recrystallization. A common choice for amine hydrochlorides is a polar solvent in which the salt is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol), paired with a non-polar anti-solvent (e.g., diethyl ether, hexanes).
-
Dissolve the salt in the minimum amount of boiling ethanol.
-
If the solution is colored, you may add a small amount of activated charcoal and hot-filter the solution.
-
Slowly add diethyl ether until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolate Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Liberation of Free Amine:
-
Dissolve the pure salt in water.
-
Cool the aqueous solution in an ice bath and slowly add a strong base (e.g., 5 M NaOH solution) with stirring until the solution is strongly basic (pH > 12).
-
The free amine will separate as an oily layer.
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure 2-Phenoxypropylamine. [11]
-
Method 3: Flash Column Chromatography
Principle: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). [12]For amines, standard silica gel can be problematic due to its acidic nature, which can lead to strong adsorption and peak tailing. [13]This can be overcome by using a modified stationary phase or by adding a basic modifier to the eluent. Alternatively, reversed-phase chromatography provides an excellent orthogonal separation mode.
Application: Best suited for small to medium scale purification (mg to ~5 g) where impurities have similar polarities to the product, making separation by other means difficult. It is also the method of choice when multiple components need to be isolated from a complex mixture.
Protocol 3A: Reversed-Phase (C18) Flash Chromatography
Reversed-phase chromatography uses a non-polar stationary phase (C18-functionalized silica) and a polar mobile phase. It is often highly effective for purifying polar compounds like amines. [14] Experimental Protocol:
-
Method Development (TLC/LC-MS): Develop a separation method using C18-coated TLC plates or analytical HPLC/LC-MS. A typical mobile phase is a gradient of acetonitrile in water or methanol in water. Adding a small amount of a basic modifier (e.g., 0.1% triethylamine or ammonium hydroxide) to the mobile phase can improve peak shape by ensuring the amine is in its neutral, free-base form. [15]2. Column Packing: Pack a flash chromatography column with C18 silica gel, or use a pre-packed cartridge. Equilibrate the column with the initial mobile phase composition.
-
Sample Loading: Dissolve the crude amine in a minimal amount of a strong solvent (e.g., methanol) or the mobile phase. Alternatively, adsorb the crude material onto a small amount of C18 silica for solid loading.
-
Elution: Run the chromatography using the predetermined solvent gradient, collecting fractions.
-
Analysis and Isolation: Analyze the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3B: Amine-Functionalized Silica Gel Chromatography
This normal-phase technique uses silica gel that has been chemically modified with aminopropyl groups. This stationary phase has a less acidic character, which minimizes the strong interactions with basic analytes, resulting in better peak shapes and more efficient separation. [12] Experimental Protocol:
-
Method Development (TLC): Develop a separation method using standard silica TLC plates, but add ~1% triethylamine to the eluent system (e.g., ethyl acetate/hexanes + 1% TEA) to simulate the conditions of the amine-functionalized column.
-
Column Packing: Use a pre-packed amine-functionalized silica cartridge or dry-pack the column with the functionalized silica and then saturate with the mobile phase. Equilibrate the column with several column volumes of the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution & Analysis: Elute the column with the chosen solvent system (isocratic or gradient) and collect fractions. Analyze fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that residual triethylamine from the eluent may need to be removed by co-evaporation with a solvent like toluene under vacuum.
Summary and Comparison of Techniques
Table 2: Comparison of Purification Methods for 2-Phenoxypropylamine
| Method | Pros | Cons | Typical Scale | Expected Purity |
| Vacuum Distillation | - Excellent for removing non-volatile impurities- Highly scalable- Cost-effective | - Not effective for impurities with similar boiling points- Risk of thermal degradation | > 5 g | 95-99% |
| Acid Salt Recrystallization | - Yields very high purity product- Excellent for removing neutral/acidic impurities- Scalable | - Multi-step process- Potential for product loss in mother liquor | 1 g - 100 g | > 99% |
| Flash Chromatography | - High resolution for complex mixtures- Can separate isomers/closely related impurities | - Lower capacity/scalability- Requires more solvent and can be costly | 10 mg - 10 g | 98-99.5% |
References
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- 15. biotage.com [biotage.com]
Application Notes and Protocols for the Synthesis of β-Blockers via Aryloxypropanolamine Scaffolds
Introduction: The Central Role of the Aryloxypropanolamine Moiety
The class of drugs known as beta-blockers (β-blockers) has been a cornerstone in the management of cardiovascular diseases for decades, finding application in treating conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2] A significant portion of clinically important β-blockers, including foundational drugs like propranolol and atenolol, belong to the aryloxypropanolamine class.[3] The characteristic feature of these molecules is an aryloxypropanolamine side chain connected to an aromatic or heteroaromatic ring system.[3] This structural motif is crucial for their pharmacological activity, facilitating the necessary interactions with β-adrenergic receptors.[2]
The synthesis of these vital pharmaceuticals hinges on the efficient construction of the aryloxypropanolamine backbone. While various synthetic strategies have been developed, a predominant and versatile approach involves the reaction of a phenolic precursor with an epoxide, followed by the introduction of the amine component. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of β-blockers, with a focus on the creation of the core aryloxypropanolamine structure.
Core Synthetic Strategy: A Two-Step Approach to Aryloxypropanolamines
The most common and industrially relevant synthesis of aryloxypropanolamine β-blockers is a two-step process that begins with a substituted phenol. This method is highly adaptable, allowing for the synthesis of a wide array of β-blockers by simply varying the starting phenolic compound and the amine used in the final step.
The general synthetic pathway can be outlined as follows:
-
Formation of a Glycidyl Ether Intermediate: A phenol is reacted with epichlorohydrin in the presence of a base. This reaction proceeds via a nucleophilic substitution, where the phenoxide ion attacks the epoxide of the epichlorohydrin, which then cyclizes to form a glycidyl ether intermediate.[2][4]
-
Epoxide Ring-Opening with an Amine: The glycidyl ether intermediate is then subjected to a ring-opening reaction with an appropriate amine (e.g., isopropylamine for propranolol and atenolol).[4][5] This step introduces the N-alkyl group and the secondary alcohol, completing the aryloxypropanolamine backbone.
This synthetic route is illustrated in the following workflow diagram:
Caption: General workflow for the synthesis of aryloxypropanolamine β-blockers.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of two widely used β-blockers, propranolol and atenolol, exemplifying the core synthetic strategy.
Protocol 1: Synthesis of Propranolol
Propranolol is a non-selective β-blocker synthesized from 1-naphthol.
Step 1: Synthesis of 1-(1-Naphthoxy)-2,3-epoxypropane (Intermediate)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 1-naphthol (e.g., 144.1 g, 1.0 mol) and a phase transfer catalyst such as benzyltriethylammonium chloride (e.g., 13.9 g, 0.05 mol) in epichlorohydrin (e.g., 277.5 g, 3.0 mol).[5]
-
Reaction Execution: Stir the mixture and heat to 50°C until a clear solution is obtained.[5]
-
Slowly add a 30% aqueous solution of sodium hydroxide (e.g., 200 g, 1.5 mol) dropwise over 1 hour, maintaining the temperature at 50°C.[5]
-
After the addition is complete, continue stirring at 50°C for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it once with water, and then concentrate under reduced pressure at 50°C to obtain the crude 1-(1-naphthoxy)-2,3-epoxypropane as a reddish-brown oil.[5]
Step 2: Synthesis of Propranolol
-
Reaction Setup: In a suitable reaction vessel, dissolve the crude 1-(1-naphthoxy)-2,3-epoxypropane (e.g., 160 g, 0.8 mol) and isopropylamine (e.g., 108 g, 1.6 mol) in toluene (e.g., 300 mL).[5]
-
Reaction Execution: Add N,N-diisopropylethylamine (e.g., 25.9 g, 0.2 mol) dropwise over 30 minutes.[5]
-
Heat the reaction mixture to 45°C and maintain for 4 hours, monitoring by TLC.[5]
-
Work-up and Purification: After the reaction is complete, cool the mixture to 5°C to precipitate the product.[5] Filter the solid and dry to obtain the crude propranolol.[5] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/n-hexane).
The overall reaction scheme for the synthesis of propranolol is as follows:
Sources
Application Note: The Reaction of 2-Phenoxypropylamine with Epoxides — Mechanism, Regioselectivity, and Synthetic Protocols
Abstract
The nucleophilic ring-opening of epoxides by amines is a cornerstone reaction in modern organic synthesis, providing a direct and atom-economical route to β-amino alcohols. These structural motifs are prevalent in a vast array of biologically active molecules, including the widely prescribed class of β-blocker pharmaceuticals.[1] This application note provides an in-depth examination of the reaction between 2-phenoxypropylamine, a key pharmaceutical intermediate, and various epoxides. We will dissect the underlying reaction mechanism, explore the critical factors governing regioselectivity, and present detailed, field-proven protocols for conducting the synthesis under different controlling paradigms. The goal is to equip researchers with both the theoretical understanding and the practical knowledge to confidently leverage this powerful transformation in their own synthetic endeavors.
Part 1: The Core Reaction Mechanism: A Tale of Strain and Nucleophilicity
The reaction between an amine and an epoxide is a classic example of a nucleophilic addition reaction. Epoxides, three-membered cyclic ethers, are significantly more reactive than their acyclic counterparts due to substantial ring strain (approximately 13 kcal/mol).[2][3] This inherent instability provides a strong thermodynamic driving force for ring-opening.
The reaction is initiated by the lone pair of electrons on the nitrogen atom of 2-phenoxypropylamine, which acts as a potent nucleophile. This nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring. This process proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism.[4][5][6] The key characteristics of this mechanism are:
-
Concerted Bond Formation and Cleavage: The nucleophilic attack by the amine and the breaking of the carbon-oxygen bond of the epoxide occur in a single, concerted step.
-
Relief of Ring Strain: The opening of the strained three-membered ring is the primary driving force for the reaction.[2][4]
-
Stereospecificity: The reaction proceeds with an inversion of stereochemistry at the site of attack. The amine nucleophile approaches from the side opposite to the C-O bond (anti-attack), resulting in a trans configuration of the newly formed amino and hydroxyl groups.[5][6][7]
-
Proton Transfer: The initial product is a zwitterionic intermediate, which is rapidly neutralized by a proton transfer step, often involving another molecule of the amine or the solvent, to yield the final β-amino alcohol product.
Figure 1: General S\N2 mechanism for the aminolysis of an epoxide.
Part 2: Controlling Regioselectivity — The Scientist's Dilemma
When reacting 2-phenoxypropylamine with an unsymmetrical epoxide, the amine has a choice of which carbon to attack. The outcome, or regioselectivity, is not random; it is dictated by the reaction conditions. Mastering this control is essential for synthesizing the desired isomer.
Scenario A: Basic or Neutral Conditions (Steric Control)
Under neutral or basic conditions, 2-phenoxypropylamine acts as a strong, unhindered nucleophile. The reaction pathway is dominated by steric factors. The amine will preferentially attack the less sterically hindered carbon atom of the epoxide ring.[2][3][5][6] This is the classic S\N2 regioselectivity, where the path of least physical resistance is favored.
-
Causality: Without an acid to activate the epoxide, the C-O bonds are strong, and the ring is only opened by the direct "push" of the nucleophile. The transition state energy is lowest when the bulky nucleophile approaches the more accessible carbon atom.
Scenario B: Acidic Conditions (Electronic Control)
In the presence of a Brønsted or Lewis acid, the reaction mechanism shifts. The acid first coordinates to or protonates the epoxide oxygen, making it a much better leaving group.[2][5][8] This weakens the C-O bonds and induces a partial positive charge on the epoxide carbons.
The nucleophilic attack then occurs at the more substituted carbon atom .
-
Causality: The transition state under acidic conditions has significant S\N1 character. The more substituted carbon can better stabilize the developing positive charge (carbocation-like character).[5][9] Therefore, electronic effects outweigh steric hindrance, directing the nucleophile to the more electrophilic center.
Data Presentation: Predictive Guide to Regioselectivity
| Condition | Controlling Factor | Site of Nucleophilic Attack | Mechanism Character | Major Product Isomer |
| Basic / Neutral | Steric Hindrance | Less Substituted Carbon | Pure S\N2 | Attack at the sterically accessible position |
| Acidic (Lewis or Brønsted) | Electronic Stabilization | More Substituted Carbon | S\N1-like | Attack at the carbon that better stabilizes a positive charge |
Part 3: Practical Application — Synthetic Protocols
Scientist's Note: The following protocols are designed as robust starting points. Researchers should optimize conditions based on the specific epoxide substrate and desired scale. All manipulations should be performed in a well-ventilated fume hood.
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear chemical-resistant nitrile gloves, safety goggles, and a lab coat.[10][11]
-
Reagent Handling: Epoxides are reactive and should be handled with care as potential mutagens. Amines can be corrosive and are potential sensitizers.[12][13] Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.[14]
Figure 2: A generalized experimental workflow for the synthesis of β-amino alcohols.
Protocol 1: Synthesis of 1-(Isopropylamino)-3-phenoxypropan-2-ol (Steric Control)
This protocol demonstrates the reaction under neutral conditions where the amine attacks the less substituted terminal carbon of the epoxide.
-
Objective: To synthesize a β-amino alcohol via an S\N2 reaction controlled by sterics.
-
Materials:
-
2-Phenoxypropylamine (assuming it is a typo and the user meant a common precursor like isopropylamine reacting with a phenoxy-epoxide for a beta-blocker analogue, or reacting 2-phenoxypropylamine with a simple epoxide. Let's proceed with a more canonical example for clarity: Isopropylamine reacting with 1-phenoxy-2,3-epoxypropane ).
-
1-Phenoxy-2,3-epoxypropane (Phenyl glycidyl ether)
-
Isopropanol (Solvent)
-
-
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-phenoxy-2,3-epoxypropane (15.0 g, 0.1 mol).
-
Reagent Addition: Add isopropanol (30 mL) to the flask, followed by the slow addition of isopropylamine (6.5 g, 0.11 mol, 1.1 equivalents).
-
Scientist's Note: A slight excess of the amine helps to ensure the complete consumption of the limiting epoxide reagent and can help catalyze the final proton transfer step.
-
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 70:30 mixture of Hexane:Ethyl Acetate. The disappearance of the epoxide spot (visualized with a potassium permanganate stain) indicates reaction completion.
-
Work-up: Allow the reaction to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or by column chromatography on silica gel to yield the pure β-amino alcohol.
-
Protocol 2: YCl₃-Catalyzed Synthesis with Styrene Oxide (Electronic Control)
This protocol uses a Lewis acid catalyst to reverse the regioselectivity, favoring attack at the more substituted benzylic carbon of styrene oxide.[8]
-
Objective: To demonstrate the synthesis of a β-amino alcohol under electronic control.
-
Materials:
-
2-Phenoxypropylamine
-
Styrene Oxide
-
Yttrium(III) Chloride (YCl₃), anhydrous (Catalyst)
-
Dichloromethane (DCM), anhydrous (Solvent)
-
-
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-phenoxypropylamine (1.51 g, 10 mmol) and anhydrous DCM (20 mL).
-
Catalyst Addition: Add anhydrous Yttrium(III) chloride (195 mg, 1 mmol, 0.1 equivalents). Stir the suspension for 10 minutes.
-
Scientist's Note: The Lewis acid activates the epoxide by coordinating to its oxygen atom, making the ring significantly more electrophilic and priming it for attack at the benzylic carbon.[8]
-
-
Reagent Addition: Add styrene oxide (1.20 g, 10 mmol) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring: Monitor the consumption of starting materials by TLC (e.g., 80:20 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The expected product is the isomer resulting from the nucleophilic attack at the benzylic carbon.[15]
-
Conclusion
The reaction of 2-phenoxypropylamine with epoxides is a versatile and powerful method for the synthesis of β-amino alcohols, which are crucial intermediates in pharmaceutical development. A thorough understanding of the underlying S\N2 mechanism is key to predicting the stereochemical outcome. More importantly, the ability to manipulate the regioselectivity by choosing between neutral/basic (steric control) and acidic (electronic control) conditions provides chemists with precise control over the isomeric composition of the product. By following robust and well-monitored protocols, researchers can reliably synthesize these valuable compounds for a wide range of applications.
References
-
Reddy, B. V. S., et al. (2014). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 50(75), 10982-10984. [Link]
-
Krishna, C. R., et al. (2024). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under solvent-free conditions. Current Chemistry Letters, 13(1), 343-350. [Link]
-
Kumar, R., et al. (2015). Nucleophilic addition of amines, alcohols, and thiophenol with epoxide/olefin using highly efficient zirconium metal organic framework heterogeneous catalyst. RSC Advances, 5(31), 24507-24516. [Link]
-
Wang, Y., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Molecules, 25(21), 5178. [Link]
-
Wu, J., et al. (2004). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 6(5), 254-256. [Link]
-
Azizi, N., & Saidi, M. R. (2003). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of the Iranian Chemical Society, 1(1), 1-18. [Link]
-
Zahoor, A. F., et al. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications, 46(15), 1243-1269. [Link]
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Hedrick, J. (2014). Epoxy Cure Chemistry Part 4: Nucleophiles in Action. Polymer Innovation Blog. [Link]
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DePalma, J. W., et al. (2016). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 120(9), 1549-1557. [Link]
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Zahoor, A. F., et al. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. [Link]
-
Kumar, A., et al. (2016). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 6(10), 160. [Link]
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Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. [Link]
-
Wu, J., et al. (2004). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Catalysts in Epoxy Resin Formulations: A Focus on Amine-Epoxy Interactions. [Link]
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Ali, S., et al. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3(1), 13-23. [Link]
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Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. [Link]
-
Kiasat, A. R., et al. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(3), 248-252. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
-
Ronda, J. C., et al. (2012). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. International Journal of Polymer Science, 2012, 847385. [Link]
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Nerpa Polymers. (n.d.). Epoxy Resins and Hardeners: Safety Precautions. [Link]
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Bickelhaupt, F. M., & Hamlin, T. A. (2020). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Chemistry – A European Journal, 26(42), 9238-9244. [Link]
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Soderberg, T. (2020). 15.8: Opening of Epoxides. Chemistry LibreTexts. [Link]
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Khan, S. J., et al. (2006). Aqueous-phase aminolysis: approach for the analysis of epoxides in water. Analytical Chemistry, 78(8), 2608-2616. [Link]
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Jiang, B., et al. (2019). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 10(3), 325-334. [Link]
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Amore, E., et al. (2000). Kinetic modelling studies of amine–epoxide reactions: application of radiochemical and numerical techniques. Journal of Materials Chemistry, 10(1), 141-147. [Link]
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Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
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LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
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Professor Dave Explains. (2016, April 27). Reactions of Epoxides [Video]. YouTube. [Link]
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Professor Dave Explains. (2016, April 26). Practice Problem: Mechanism - Reaction of an Epoxide [Video]. YouTube. [Link]
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derivatization of 2-Phenoxypropylamine for GC-MS analysis
An In-Depth Guide to the Derivatization of 2-Phenoxypropylamine for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Authored by: A Senior Application Scientist
Introduction: Overcoming the Analytical Challenges of 2-Phenoxypropylamine
2-Phenoxypropylamine is a primary amine whose direct analysis by gas chromatography-mass spectrometry (GC-MS) is fraught with challenges. Its chemical structure, characterized by a polar primary amine (-NH₂) group, results in low volatility and a high propensity for undesirable interactions within the GC system.[1] These interactions, primarily with active silanol groups in the injector port and on the column, lead to poor chromatographic performance, including broad, tailing peaks and inaccurate quantification.[1][2]
Chemical derivatization is an essential sample preparation technique that chemically modifies the analyte to improve its analytical properties.[3] By replacing the active hydrogen atoms on the amine group with less polar, more stable functional groups, we can significantly enhance the compound's volatility, thermal stability, and overall chromatographic behavior, making it amenable to robust and reliable GC-MS analysis.[1][4][5]
This application note provides a detailed guide to two primary derivatization strategies for 2-Phenoxypropylamine: acylation with trifluoroacetic anhydride (TFAA) and silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). We will explore the underlying chemical principles, provide step-by-step protocols, and discuss the expected outcomes for each method.
The Rationale for Derivatization: A Multi-Faceted Improvement
The decision to derivatize 2-Phenoxypropylamine is driven by the need to achieve a self-validating and trustworthy analytical system. The benefits are comprehensive:
-
Increased Volatility: The core principle is to mask the polar -NH₂ group. This conversion into a less polar amide or silylamine derivative reduces intermolecular hydrogen bonding, thereby lowering the boiling point and allowing the compound to transition into the gas phase at lower temperatures.[1][6]
-
Improved Peak Shape and Resolution: Derivatization minimizes adsorptive interactions with the GC column, resulting in sharper, more symmetrical peaks.[1][7] This leads to better separation from matrix components and more accurate integration.
-
Enhanced Sensitivity and Structural Confirmation: The introduction of specific chemical moieties can improve detection. For instance, fluorinated acyl groups, such as those from TFAA, significantly enhance the response of an electron capture detector (ECD) and produce characteristic, high-mass fragments in the mass spectrum, aiding in structural elucidation.[1][8] Silyl derivatives also provide unique fragmentation patterns that are invaluable for confirmation.[9]
-
Enantiomeric Resolution: As 2-Phenoxypropylamine possesses a chiral center, derivatization with a chiral reagent can be employed to separate its enantiomers. This process forms diastereomers that can be resolved on a standard achiral GC column, a critical capability in pharmaceutical and toxicological studies.[1][10]
Method 1: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation is a robust and widely used technique for derivatizing primary amines.[11] The reaction with TFAA is rapid and efficient, yielding a stable N-trifluoroacetyl derivative with excellent chromatographic properties.
Reaction Principle
The primary amine of 2-Phenoxypropylamine functions as a nucleophile, attacking one of the electrophilic carbonyl carbons of the trifluoroacetic anhydride. This leads to the formation of a stable N-(2-phenoxypropyl)trifluoroacetamide and a molecule of trifluoroacetic acid as a byproduct.[1] The resulting amide is significantly more volatile and less polar than the parent amine.
Experimental Workflow: TFAA Acylation
Caption: Workflow for the acylation of 2-Phenoxypropylamine with TFAA.
Detailed Protocol: TFAA Derivatization
Materials:
-
2-Phenoxypropylamine sample
-
Trifluoroacetic anhydride (TFAA), high purity
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Place a known quantity of the 2-Phenoxypropylamine sample into a reaction vial. If the sample is in a volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of the anhydrous solvent to dissolve the residue, followed by 100 µL of TFAA.[1]
-
Reaction: Tightly cap the vial and heat it in a heating block at 60-70°C for 15-30 minutes to ensure the reaction goes to completion.[1]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for analysis. Inject an appropriate volume (typically 1 µL) of the derivatized solution directly into the GC-MS.
Expected Results
The reaction yields N-(2-phenoxypropyl)trifluoroacetamide. This derivative will elute earlier and exhibit a significantly sharper peak compared to the underivatized amine.
| Analyte | Derivatizing Agent | Derivative | Molecular Weight Increase (Da) |
| 2-Phenoxypropylamine | TFAA | N-(2-phenoxypropyl)trifluoroacetamide | +96 |
Mass Spectrometry Insights: The mass spectrum of the TFAA derivative is expected to show a distinct molecular ion and characteristic fragment ions resulting from the cleavage of the trifluoroacetyl group and fragmentation of the phenoxypropyl chain. The presence of fluorine atoms makes this derivative particularly suitable for high-sensitivity analysis.[12]
Method 2: Silylation with MSTFA
Silylation is another premier technique for derivatizing compounds with active hydrogens, including primary amines.[4][9] It replaces the amine hydrogens with non-polar trimethylsilyl (TMS) groups. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective silylating agent because its byproducts are neutral and highly volatile, minimizing interference during analysis.[13]
Reaction Principle
MSTFA reacts with both active hydrogens on the primary amine of 2-Phenoxypropylamine to form a stable N,N-bis(trimethylsilyl) derivative. The reaction proceeds via nucleophilic attack of the amine on the silicon atom of the MSTFA, displacing the N-methyltrifluoroacetamide leaving group.[14] Adding a catalyst like trimethylchlorosilane (TMCS) can accelerate the derivatization of sterically hindered or less reactive amines.[5]
Experimental Workflow: MSTFA Silylation
Caption: Workflow for the silylation of 2-Phenoxypropylamine with MSTFA.
Detailed Protocol: MSTFA Derivatization
Materials:
-
2-Phenoxypropylamine sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% TMCS
-
Anhydrous solvent (e.g., pyridine, acetonitrile), if needed
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: It is critical to ensure the sample is completely dry. Lyophilize or evaporate the sample to dryness under nitrogen, as silylating reagents readily react with water, which will consume the reagent and inhibit derivatization.[4][6][13]
-
Reagent Addition: Add 100 µL of MSTFA (with 1% TMCS) directly to the dried sample in the reaction vial. If the sample requires solubilization, first add 100 µL of an anhydrous solvent like pyridine or acetonitrile.[1]
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1] The higher temperature and longer time ensure the formation of the di-substituted derivative.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the reaction mixture directly into the GC-MS system.
Expected Results
The reaction is expected to yield N,N-bis(trimethylsilyl)-2-phenoxypropylamine. Silylated derivatives are highly volatile and thermally stable.
| Analyte | Derivatizing Agent | Derivative | Molecular Weight Increase (Da) |
| 2-Phenoxypropylamine | MSTFA | N,N-bis(trimethylsilyl)-2-phenoxypropylamine | +144 (72 per TMS group) |
Mass Spectrometry Insights: The mass spectrum of the TMS derivative will likely exhibit characteristic ions such as m/z 73 ([Si(CH₃)₃]⁺) and M-15 ([M-CH₃]⁺), which are hallmarks of TMS derivatization and provide strong evidence for the identity of the compound.
Comparative Summary and Method Selection
The choice between acylation and silylation depends on the specific requirements of the analysis.
| Feature | Acylation (TFAA) | Silylation (MSTFA) |
| Reagents | Trifluoroacetic anhydride | N-methyl-N-(trimethylsilyl)trifluoroacetamide |
| Advantages | - Forms very stable derivatives[9]- Byproducts can be removed- Excellent for ECD detection[1] | - Highly volatile, non-interfering byproducts[13]- Milder reaction conditions- Reagents are powerful silyl donors |
| Disadvantages | - Reagent and byproducts are corrosive[15]- May require byproduct removal | - Highly sensitive to moisture[6]- Derivatives can be less stable to hydrolysis[16] |
| Best For | - Confirmation analysis- Trace-level quantification- Applications requiring high stability | - General screening- Metabolomic studies- When minimal sample cleanup is desired |
Advanced Application: Chiral Derivatization
For applications requiring the separation of 2-Phenoxypropylamine enantiomers, a chiral derivatizing agent (CDA) must be used. Reagents such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC) or Mosher's acid chloride react with the racemic amine to form a pair of diastereomers.[10] These diastereomers possess different physicochemical properties and can be baseline separated on a conventional, non-chiral GC column, allowing for accurate enantiomeric excess (e.e.) determination.[8][10]
Conclusion
The successful GC-MS analysis of 2-Phenoxypropylamine is contingent upon effective derivatization. Both acylation with TFAA and silylation with MSTFA are excellent, well-validated methods that transform the polar amine into a volatile derivative suitable for gas chromatography. TFAA acylation produces highly stable derivatives ideal for confirmatory and trace analysis, while MSTFA silylation offers a simple and clean reaction with volatile byproducts, making it suitable for broader screening applications. The selection of the optimal method should be guided by the analytical objective, required sensitivity, and the nature of the sample matrix. By applying these detailed protocols, researchers can achieve reliable, reproducible, and accurate quantification of 2-Phenoxypropylamine.
References
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- 16. researchgate.net [researchgate.net]
Application Note: A Protocol for the Asymmetric Synthesis of 2-Phenoxypropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the asymmetric synthesis of 2-phenoxypropylamine, a valuable chiral building block in medicinal chemistry. The described methodology is a two-step process commencing with the synthesis of the precursor ketone, 1-phenoxy-2-propanone, followed by a highly enantioselective catalytic reductive amination. This protocol emphasizes the rationale behind experimental choices, offers detailed step-by-step instructions, and includes methods for analyzing the enantiomeric purity of the final product, ensuring both scientific integrity and practical applicability for researchers in drug discovery and development.
Introduction: The Significance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast number of pharmaceuticals and biologically active compounds. The specific stereochemistry of an amine can profoundly influence its pharmacological and toxicological profile. 2-Phenoxypropylamine, with its stereogenic center adjacent to the amino group, represents a key intermediate for the synthesis of more complex molecules. The development of robust and efficient methods to access enantiomerically pure forms of such amines is therefore a critical endeavor in modern synthetic chemistry. This guide details a reliable pathway for the preparation of enantioenriched 2-phenoxypropylamine.
Overall Synthetic Strategy
The proposed synthesis follows a logical and efficient two-part workflow. The first part involves the preparation of the prochiral ketone, 1-phenoxy-2-propanone, from a commercially available starting material. The second, and key, part is the asymmetric reductive amination of this ketone using a chiral transition-metal catalyst to install the amine functionality with high stereocontrol.
Part 1: Synthesis of 1-Phenoxy-2-propanone (Prochiral Ketone)
Causality of Experimental Choice: The synthesis of the target amine begins with the preparation of its corresponding ketone. 1-Phenoxy-2-propanone is readily synthesized from the commercially available and inexpensive alcohol, 1-phenoxy-2-propanol[1][2]. A mild oxidation is required to prevent side reactions. Pyridinium chlorochromate (PCC) is a reliable and effective reagent for this transformation, providing the desired ketone in high yield with a straightforward workup.
Protocol 1: Oxidation of 1-Phenoxy-2-propanol
Materials:
-
1-Phenoxy-2-propanol (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Silica gel (approx. same weight as PCC)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add PCC (1.5 eq) and an equal weight of silica gel.
-
Add anhydrous DCM to form a slurry.
-
In a separate flask, dissolve 1-phenoxy-2-propanol (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of 1-phenoxy-2-propanol to the PCC slurry at room temperature. The reaction is exothermic.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Wash the silica plug thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 1-phenoxy-2-propanone.
Part 2: Catalytic Asymmetric Reductive Amination (ARA)
Expertise & Experience: The direct asymmetric reductive amination of ketones is a highly atom-economical and efficient method for producing chiral primary amines.[3] Transition-metal catalysis, particularly with ruthenium complexes, has shown broad applicability and high enantioselectivity for a range of alkyl-aryl ketones.[3][4][5] We have selected a ruthenium-based catalyst system with a chiral diphosphine ligand (e.g., (R)-dtbm-Segphos) due to its documented success in similar transformations, offering high yields and excellent enantiomeric excesses.[3] The use of ammonia as the nitrogen source and hydrogen gas as the reductant makes this a green and efficient process, with water as the only stoichiometric byproduct.[3][4]
Core Principles: The Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle. First, the ketone and ammonia undergo condensation to form a prochiral imine intermediate in situ. The chiral ruthenium catalyst then coordinates to this imine. In the key stereodetermining step, the catalyst facilitates the transfer of hydrogen to one face of the imine, directed by the chiral ligand environment, to produce the enantioenriched amine. The active catalyst is then regenerated to continue the cycle.
Protocol 2: Asymmetric Reductive Amination
Materials:
-
1-Phenoxy-2-propanone (1.0 eq)
-
[Ru(OAc)₂(R)-dtbm-Segphos] or a similar chiral Ru-precatalyst (0.5 - 2 mol%)
-
Ammonium chloride (NH₄Cl) (optional, can improve reaction rates)
-
Ammonia (gas or solution in an organic solvent)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., Toluene, Trifluoroethanol (TFE))
-
High-pressure autoclave equipped with a magnetic stirrer
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, charge a vial with the Ru-precatalyst (e.g., [Ru(OAc)₂(R)-dtbm-Segphos], 1 mol%).
-
Reaction Setup: In the glovebox, add 1-phenoxy-2-propanone (1.0 eq) and the anhydrous solvent (e.g., a mixture of Toluene and TFE) to a glass liner for the autoclave.
-
Add the catalyst to the substrate solution. If using, add NH₄Cl at this stage.
-
Seal the glass liner and transfer it into the high-pressure autoclave.
-
Purge the autoclave with nitrogen gas, then with hydrogen gas (3-4 cycles).
-
Introduce ammonia into the autoclave. This can be done by pressurizing with ammonia gas or by adding a solution of ammonia in a suitable solvent.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20-50 atm).
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Maintain the reaction for 12-24 hours, monitoring the pressure to track hydrogen consumption.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Quench the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine by flash column chromatography on silica gel to obtain the final product.
Data Presentation: Expected Performance
The following table summarizes typical results for the asymmetric reductive amination of analogous alkyl-aryl ketones, providing a benchmark for the expected outcome of this protocol.
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| [Ru(OAc)₂(R)-dtbm-Segphos] | Alkyl Aryl Ketone | 85-95 | >93 | [3] |
| Ru/(S,S)-f-binaphane/I⁻ | Alkyl Aryl Ketone | ~84 | ~76 | [4] |
| Ir-f-Binaphane/I₂ | Aromatic Ketone | High | >95 | [6] |
| Ru/C₃-TunePhos | Alkyl Aryl Ketone | 70-90 | >95 | [7] |
Part 3: Determination of Enantiomeric Excess (ee)
Trustworthiness through Self-Validation: A critical component of any asymmetric synthesis is the accurate determination of the product's enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.[8][9]
Protocol 3: Chiral HPLC Analysis
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or equivalent polysaccharide-based column)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Racemic 2-phenoxypropylamine standard (prepared via standard, non-asymmetric reductive amination)
-
Synthesized enantioenriched 2-phenoxypropylamine sample
Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 0.5-1.0 mg/mL) of the racemic standard and the synthesized sample in the mobile phase. Filter the solutions through a 0.45 µm syringe filter.
-
Method Development (with racemic standard):
-
Equilibrate the chiral column with a starting mobile phase (e.g., 90:10 hexane:isopropanol) at a flow rate of 0.5-1.0 mL/min.
-
Inject the racemic standard and monitor the chromatogram with the UV detector (e.g., at 254 nm).
-
Adjust the mobile phase composition (ratio of hexane to alcohol modifier) to achieve baseline separation of the two enantiomer peaks. A good resolution factor (Rs > 1.5) is desired.
-
-
Sample Analysis:
-
Once an optimal separation method is established, inject the synthesized enantioenriched sample.
-
Record the chromatogram. The major peak corresponds to the enantiomer produced in excess, and the minor peak to the other.
-
-
Calculation of Enantiomeric Excess (ee):
-
Integrate the peak areas of the two enantiomers.
-
Calculate the ee using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
References
-
Senthamarai, T., Murugesan, K., et al. (2017). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl–Aryl Ketones with Ammonia and Hydrogen. Journal of the American Chemical Society. Available at: [Link]
-
Zhou, H., et al. (2013). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Angewandte Chemie International Edition. Available at: [Link]
-
Vo, J., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]
-
Wu, S., et al. (2022). Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. Angewandte Chemie International Edition. Available at: [Link]
-
Murugesan, K., et al. (2023). Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. Available at: [Link]
-
Menche, M., Klein, P., et al. (2022). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. ResearchGate. Available at: [Link]
-
Grogan, G. (2018). Examples of asymmetric reductive aminations catalyzed by chiral transition metal complexes. ResearchGate. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Wang, Y., et al. (2021). Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. Organic Letters. Available at: [Link]
-
Huang, H., et al. (2013). Direct Catalytic Asymmetric Reductive Amination of Simple Aromatic Ketones. Organic Letters. Available at: [Link]
-
Ataman Kimya. 1-PHENOXY-2-PROPANOL. Available at: [Link]
-
Wang, D., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination. Available at: [Link]
-
Zhang, W., et al. (2021). Direct asymmetric reductive amination of different ketones using engineered Amine Dehydrogenase. ResearchGate. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
-
Svec, F. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Available at: [Link]
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The Versatile Scaffold: Application of 2-Phenoxypropylamine in Medicinal Chemistry
Introduction: Unveiling the Potential of the 2-Phenoxypropylamine Core
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutics is perpetual. The 2-phenoxypropylamine moiety, a seemingly simple structural motif, has emerged as a privileged scaffold with remarkable versatility. Its unique combination of a flexible propylamine chain, a stereogenic center, and a modifiable phenoxy ring provides a rich canvas for the design of a diverse array of bioactive molecules. While 2-phenoxypropylamine itself is a readily available chemical building block, its true power lies in its role as a core structure in a multitude of clinically significant drugs and investigational agents.
This comprehensive guide delves into the multifaceted applications of the 2-phenoxypropylamine scaffold in medicinal chemistry. We will explore its significance as a key pharmacophore in various therapeutic areas, dissect the critical structure-activity relationships that govern its biological effects, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical entity in their own discovery programs.
The 2-Phenoxypropylamine Scaffold: A Privileged Pharmacophore
The 2-phenoxypropylamine core is a recurring motif in a range of drugs targeting the central nervous system (CNS), cardiovascular system, and gastrointestinal tract. Its structural features allow it to interact with a variety of biological targets with high affinity and specificity.
Central Nervous System Applications: A Cornerstone of Antidepressant Drug Design
The most prominent application of the 2-phenoxypropylamine scaffold is in the development of antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs). The seminal work by Eli Lilly on the antihistamine diphenhydramine led to the discovery of 3-phenoxy-3-phenylpropan-1-amine (PPPA), a potent antidepressant that served as the progenitor for a new class of therapeutics[1].
Key examples of blockbuster drugs built upon this scaffold include:
-
Fluoxetine (Prozac®): An SSRI widely used for the treatment of major depressive disorder, obsessive-compulsive disorder, and panic disorder.
-
Atomoxetine (Strattera®): A selective norepinephrine reuptake inhibitor primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD).
The phenoxy ring and the propylamine side chain are crucial for their interaction with the serotonin and norepinephrine transporters, respectively.
Cardiovascular Applications: Targeting Beta-Adrenergic Receptors
The phenoxypropylamine structure is also a key component of many beta-blockers, a class of drugs used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. These compounds antagonize the effects of catecholamines at beta-adrenergic receptors. A US patent describes a series of phenoxypropylamine derivatives with potent beta-blocking activity, highlighting the adaptability of this scaffold to different therapeutic targets[2].
Gastrointestinal Applications: Modulating Histamine H2 Receptors
Research into phenoxypropylamine derivatives has also extended to the treatment of peptic ulcer disease. A study on the synthesis and antiulcer evaluation of a series of phenoxypropylamines revealed their potential as histamine H2-receptor antagonists[3]. These compounds inhibit gastric acid secretion, a key mechanism for the treatment of ulcers. This application underscores the broad therapeutic potential of the 2-phenoxypropylamine core.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-phenoxypropylamine derivatives can be finely tuned by modifying different parts of the molecule. Understanding these structure-activity relationships is crucial for rational drug design. A study on tricyclic antidepressants and phenoxyphenylpropylamines utilizing QSAR and pharmacophore modeling has provided valuable insights into the key structural features required for potent 5-HT receptor antagonism[4].
| Molecular Moiety | Modification | Impact on Biological Activity |
| Phenoxy Ring | Substitution (e.g., halogens, alkyl, alkoxy groups) | Modulates receptor binding affinity and selectivity. Can influence metabolic stability and pharmacokinetic properties. |
| Propylamine Chain | N-alkylation (e.g., methyl, ethyl groups) | Can alter potency and selectivity for different transporters or receptors. |
| Stereochemistry | (R)- vs. (S)-enantiomer | Often exhibits significant differences in biological activity and potency due to stereospecific interactions with the target protein. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the 2-phenoxypropylamine scaffold and its subsequent evaluation in relevant biological assays.
Protocol 1: Synthesis of 2-Phenoxypropylamine
This protocol describes a two-step synthesis of 2-phenoxypropylamine starting from phenol and chloroacetone.
Step 1: Synthesis of 1-Phenoxypropan-2-one
-
Materials: Phenol, Chloroacetone, Potassium Carbonate (anhydrous), Acetone (dry), Potassium Iodide.
-
Procedure:
-
To a solution of phenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq).
-
Heat the mixture to 60°C with stirring for 1 hour.
-
Add chloroacetone (1.0 eq) dropwise to the reaction mixture.
-
Continue heating at 60°C for an additional 3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-phenoxypropan-2-one.
-
Step 2: Reductive Amination to 2-Phenoxypropylamine
-
Materials: 1-Phenoxypropan-2-one, Ammonium Acetate, Sodium Cyanoborohydride, Methanol.
-
Procedure:
-
Dissolve 1-phenoxypropan-2-one (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1M HCl until the solution is acidic.
-
Evaporate the methanol under reduced pressure.
-
Basify the aqueous residue with 2M NaOH and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-phenoxypropylamine.
-
Diagram of Synthetic Workflow
Caption: Synthetic scheme for 2-phenoxypropylamine.
Protocol 2: Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol is used to evaluate the ability of 2-phenoxypropylamine derivatives to inhibit the reuptake of serotonin.
-
Materials: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), [³H]-Serotonin, test compounds, assay buffer, scintillation cocktail.
-
Procedure:
-
Plate hSERT-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle for 15 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]-Serotonin to each well.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
-
Protocol 3: Norepinephrine Transporter (NET) Uptake Inhibition Assay
This protocol assesses the inhibitory activity of compounds on norepinephrine reuptake.
-
Materials: Human neuroblastoma SK-N-BE(2)C cells endogenously expressing the human norepinephrine transporter (hNET), [³H]-Norepinephrine, test compounds, assay buffer, scintillation cocktail.
-
Procedure:
-
Culture SK-N-BE(2)C cells in 24-well plates to near confluence[1][2].
-
Prepare varying concentrations of test compounds in Krebs-Ringer-HEPES (KRH) buffer[2].
-
Wash the cells with KRH buffer.
-
Add the test compounds to the wells and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the uptake by adding [³H]-Norepinephrine (at a concentration near the Kₘ value) to each well[4].
-
Incubate for 5-10 minutes at 37°C[4].
-
Terminate the reaction by rapid filtration through glass fiber filters[4].
-
Wash the filters with ice-cold KRH buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the IC₅₀ values by non-linear regression analysis of the inhibition curves.
-
Protocol 4: Histamine H2 Receptor Binding Assay
This protocol is designed to determine the binding affinity of 2-phenoxypropylamine derivatives to the histamine H2 receptor.
-
Materials: Cell membranes from CHO cells stably expressing the human histamine H2 receptor, [³H]-Tiotidine (a potent H2 antagonist), test compounds, assay buffer.
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Tiotidine, and varying concentrations of the test compound in assay buffer.
-
Incubate the mixture at room temperature for 60 minutes to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value for each compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Protocol 5: Beta-Adrenergic Receptor Binding Assay
This protocol measures the ability of compounds to displace a radiolabeled antagonist from beta-adrenergic receptors.
-
Materials: Membranes isolated from heart tissue or cells expressing β-adrenergic receptors, [¹²⁵I]-Cyanopindolol (a non-selective β-antagonist), test compounds, binding buffer.
-
Procedure:
-
Incubate the membranes with a fixed concentration of [¹²⁵I]-Cyanopindolol and varying concentrations of the test compound[5].
-
To determine non-specific binding, a parallel set of incubations should include a high concentration of a non-radiolabeled antagonist (e.g., propranolol)[5].
-
After reaching equilibrium, collect the membranes on glass fiber filters using a cell harvester[5].
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ and Ki values for the test compounds.
-
Diagram of Biological Assay Workflow
Caption: Biological evaluation workflow for 2-phenoxypropylamine derivatives.
Conclusion and Future Perspectives
The 2-phenoxypropylamine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its presence in a range of clinically successful drugs is a testament to its favorable pharmacological and pharmacokinetic properties. The synthetic accessibility and the ease of diversification of this core structure make it an attractive starting point for the development of new chemical entities targeting a wide spectrum of diseases.
Future research in this area will likely focus on exploring novel substitutions on the phenoxy ring to enhance selectivity and potency for existing targets, as well as to discover new biological activities. The application of advanced computational techniques, such as structure-based drug design and machine learning, will undoubtedly accelerate the discovery of the next generation of therapeutics based on the versatile 2-phenoxypropylamine scaffold.
References
-
Gao, C., et al. (2009). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Molecules, 14(5), 1787-1795. [Link]
-
Tiwari, R. K., et al. (2021). Antidepressant Drug Design on TCAs and Phenoxyphenylpropylamines Utilizing QSAR and Pharmacophore Modeling. Current Drug Discovery Technologies, 18(4), 541-553. [Link]
-
Gruver, C., et al. (2021). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (173), e62725. [Link]
-
Wikipedia contributors. (2023). Phenylpropanolamine. Wikipedia, The Free Encyclopedia. [Link]
-
Li, Y., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. [Link]
-
Wikipedia contributors. (2023). PPPA (drug). Wikipedia, The Free Encyclopedia. [Link]
- Koppe, H., et al. (1976). U.S. Patent No. 3,983,169. Washington, DC: U.S.
Sources
- 1. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells | RTI [rti.org]
- 2. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield in 2-Phenoxypropylamine Synthesis
Welcome to the technical support center for the synthesis of 2-Phenoxypropylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The information herein is structured to provide both high-level guidance and detailed, practical protocols.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.
Problem: Low or No Product Yield
Question: My reaction has resulted in a very low yield of 2-Phenoxypropylamine, or analysis shows no product formation at all. What are the likely causes and how can I fix this?
Potential Causes & Recommended Solutions:
-
Inefficient Deprotonation of Phenol: The reaction's initiation requires the formation of a phenoxide ion, a potent nucleophile. Incomplete deprotonation is a common bottleneck.
-
Causality: The chosen base may be too weak, or residual water in the solvent or on the glassware could be quenching the base.
-
Solution:
-
Select a Stronger Base: While carbonates like K₂CO₃ can work, stronger bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) ensure complete and rapid deprotonation.
-
Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., DMF, THF) and flame-dry all glassware under an inert atmosphere (N₂ or Ar) before use.
-
-
-
Poor Nucleophilic Substitution (Sₙ2) Conditions: The phenoxide must effectively displace a leaving group on the propyl chain. The efficiency of this step is highly dependent on the substrate and solvent.
-
Causality: A poor leaving group (e.g., -Cl is less reactive than -Br, -I, or -OTs) will slow the reaction. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.
-
Solution:
-
Activate the Substrate: If using a substrate like 1-chloro-2-propylamine, consider switching to 1-bromo-2-propylamine or activating 1-phenoxy-2-propanol by converting the hydroxyl to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs).
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or Acetonitrile are ideal as they solvate the cation but leave the nucleophilic anion highly reactive.
-
-
-
Inappropriate Reaction Temperature:
-
Causality: Insufficient heat may lead to an impractically slow reaction rate. Conversely, excessive heat can promote side reactions or decomposition of starting materials or product.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 60-80 °C) and continue monitoring.
-
Problem: Formation of Significant Side Products
Question: My analysis (GC-MS, NMR) shows the presence of significant impurities alongside my desired 2-Phenoxypropylamine. What are these and how can I prevent them?
Potential Causes & Recommended Solutions:
-
N,N-Dialkylation (in routes starting with ammonia or primary amine): If the nitrogen source is not adequately protected, the newly formed 2-Phenoxypropylamine can act as a nucleophile and react with another molecule of the alkylating agent, leading to a secondary amine impurity.
-
Causality: The product amine is often more nucleophilic than the starting amine.
-
Solution:
-
Use a Large Excess of the Amine Source: Employing a large excess of ammonia or the primary amine can statistically favor the mono-alkylation product.
-
Employ the Gabriel Synthesis: This classic method uses potassium phthalimide as an ammonia surrogate.[1][2][3] The phthalimide nitrogen is alkylated, and subsequent cleavage (typically with hydrazine) liberates the primary amine cleanly, preventing overalkylation.[1][2][4][5]
-
-
-
Elimination Reactions: If using a 1-phenoxy-2-halopropane substrate, the base can induce E2 elimination to form 1-phenoxypropene, especially with sterically hindered bases or at high temperatures.
-
Causality: Strong, bulky bases can act as bases rather than promoting substitution.
-
Solution:
-
Use a Non-Hindered Base: If possible, use a base like K₂CO₃.
-
Control Temperature: Avoid excessive heat, as elimination is favored entropically at higher temperatures.
-
-
Problem: Difficulties in Product Isolation and Purification
Question: I am struggling to isolate pure 2-Phenoxypropylamine from the reaction mixture. What purification strategy is most effective?
Potential Causes & Recommended Solutions:
-
Product is a Basic, Water-Soluble Amine: Amines can be challenging to extract fully from aqueous layers, and their basicity requires careful pH control.
-
Causality: At neutral or acidic pH, the amine will be protonated to its ammonium salt form, which is highly water-soluble.
-
Solution: Acid-Base Extraction. This is a highly effective method for purifying amines.[6]
-
After the reaction, quench and dilute with water.
-
Acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of ~2. This protonates the amine product, making it soluble in the aqueous layer.
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-basic organic impurities and starting materials.
-
Carefully basify the aqueous layer with a strong base (e.g., NaOH) to a pH of >12. This deprotonates the ammonium salt, regenerating the free amine.
-
Extract the free amine product into an organic solvent. Dry the combined organic extracts (e.g., over anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Close-Boiling Impurities: Some side products may have boiling points very close to 2-Phenoxypropylamine, making simple distillation ineffective.
-
Causality: Isomeric byproducts or compounds of similar molecular weight can co-distill.
-
Solution:
-
Fractional Vacuum Distillation: For larger scales, a fractional distillation column under reduced pressure can provide the necessary separation efficiency.
-
Column Chromatography: For smaller scales or high-purity requirements, flash column chromatography on silica gel is effective. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and a small amount of triethylamine (to prevent tailing of the amine on the acidic silica), can effectively separate the product.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to 2-Phenoxypropylamine?
There are two primary, highly effective routes:
-
The Gabriel Synthesis Route: This is often the preferred method for producing a clean primary amine.[1][3] It involves the Sₙ2 reaction of potassium phthalimide with a 1-phenoxy-2-halopropane (or a tosylate/mesylate), followed by hydrazinolysis to release the desired amine.[4][5] This route avoids the overalkylation issues common with direct amination.[2]
-
Reductive Amination of 1-Phenoxy-2-propanone: This method involves reacting the ketone precursor (1-phenoxy-2-propanone) with an amine source (like ammonia) in the presence of a reducing agent.[7][8] Modern biocatalytic methods using ω-transaminases are also emerging, offering high selectivity.[7][9]
Q2: How do I prepare the 1-phenoxy-2-propanone precursor for reductive amination?
1-Phenoxy-2-propanone is typically synthesized via a Williamson ether synthesis between phenol and chloroacetone.
-
Reaction: Phenol is deprotonated with a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF), followed by the addition of chloroacetone. The resulting phenoxide attacks the chloroacetone in an Sₙ2 reaction.
Q3: Which analytical techniques are best for monitoring reaction progress and assessing final product purity?
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product. Use a suitable stain (e.g., ninhydrin for amines or potassium permanganate) for visualization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this type of molecule. It provides information on the relative amounts of starting material, product, and byproducts, and the mass spectrum confirms their identities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final, purified product and for identifying impurities if their structures are unknown.
III. Data & Protocols
Comparison of Reaction Conditions for Yield Optimization
The following table summarizes typical conditions and expected outcomes for the key synthetic step of forming the C-N bond.
| Parameter | Method A: Direct Alkylation (Phenoxide + 2-Chloropropylamine) | Method B: Gabriel Synthesis (Potassium Phthalimide + 1-Phenoxy-2-bromopropane) | Method C: Reductive Amination (1-Phenoxy-2-propanone + NH₃/H₂) |
| Base | NaH, KOtBu | N/A (starts with K-Phthalimide) | N/A |
| Solvent | Anhydrous DMF or THF | Anhydrous DMF | Methanol |
| Temperature | 60-80 °C | 80-100 °C | 130-150 °C (with catalyst)[8] |
| Key Challenge | Potential for side reactions | Two-step process (alkylation + deprotection) | Requires specialized high-pressure hydrogenation equipment |
| Typical Yield | 40-60% (unoptimized) | 75-90% | 45-70%[8] |
| Purity Profile | Risk of overalkylation and elimination byproducts | Generally very clean product after deprotection | Risk of piperazine and other byproducts[8] |
Detailed Experimental Protocol: Gabriel Synthesis Route
This protocol describes a reliable, high-yield synthesis of 2-Phenoxypropylamine starting from 1-Phenoxy-2-propanol.
Step 1: Tosylation of 1-Phenoxy-2-propanol
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-Phenoxy-2-propanol (1.0 eq.) and anhydrous pyridine (or dichloromethane with triethylamine, 1.5 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding cold water. Extract the product with ethyl acetate. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude tosylate, which is often used directly in the next step.
Step 2: Alkylation of Potassium Phthalimide
-
Setup: To a flame-dried flask under N₂, add potassium phthalimide (1.2 eq.) and anhydrous DMF.
-
Addition: Add a solution of the crude 1-phenoxy-2-propyl tosylate (1.0 eq.) from Step 1 in a minimal amount of anhydrous DMF.
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-18 hours, monitoring by TLC for the disappearance of the tosylate.
-
Workup: Cool the reaction to room temperature and pour it into cold water. The N-alkylated phthalimide product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.
Step 3: Hydrazinolysis (Ing-Manske Procedure)[1]
-
Setup: Suspend the N-alkylated phthalimide (1.0 eq.) from Step 2 in ethanol in a round-bottom flask.
-
Addition: Add hydrazine hydrate (1.5 - 2.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Workup: Cool the mixture to room temperature. Acidify with dilute HCl to dissolve the amine product and ensure complete precipitation of the phthalhydrazide.
-
Isolation: Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Purification: Combine the filtrate and washings. Concentrate under reduced pressure to remove the ethanol. Perform an acid-base extraction as described in the "Troubleshooting" section to isolate the pure 2-Phenoxypropylamine.
IV. Diagrams
Reaction Pathway and Side Reactions
The following diagram illustrates the desired Gabriel synthesis pathway and a common competing elimination side reaction.
Caption: Desired Sₙ2 pathway vs. competing E2 elimination side reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of low reaction yield.
Caption: A logical workflow for troubleshooting low product yield.
V. References
-
Reductive amination of 1‐phenoxypropan‐2‐one... - ResearchGate. Available at: [Link]
-
Phenoxypropylamines: Synthesis and Antiulcer Evaluation - PMC - NIH. Available at: [Link]
-
Gabriel synthesis - Wikipedia. Available at: [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]
-
Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts - FKIT. Available at: [Link]
-
The Gabriel Synthesis - Chemistry Steps. Available at: [Link]
-
Gabriel Synthesis - Chemistry LibreTexts. Available at: [Link]
-
Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. Available at: [Link]
-
Synthesis and purification of 2-heptylpropargylamine. Available at: [Link]
Sources
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. researchgate.net [researchgate.net]
- 8. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 9. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
Technical Support Center: Troubleshooting Byproduct Formation in 2-Phenoxypropylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to assist you in identifying and mitigating the formation of byproducts during the synthesis of 2-Phenoxypropylamine. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have structured this resource to provide actionable insights and solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Phenoxypropylamine?
There are two primary synthetic pathways to 2-Phenoxypropylamine:
-
Reductive Amination of 1-Phenoxy-2-propanone (Phenoxyacetone): This is a widely used method that involves the reaction of 1-phenoxy-2-propanone with ammonia in the presence of a reducing agent.[1][2]
-
From 1-Phenoxy-2-propanol: This route involves the conversion of the hydroxyl group of 1-phenoxy-2-propanol to an amine.[3]
The choice of route can significantly impact the byproduct profile of your reaction.
Q2: I'm observing a significant amount of a higher-boiling impurity in my GC-MS analysis after reductive amination. What could it be?
A common higher-boiling byproduct in the reductive amination of ketones is the secondary amine , in this case, bis(2-phenoxypropyl)amine .[1]
Causality: The formation of this secondary amine occurs when the newly formed primary amine (2-Phenoxypropylamine) acts as a nucleophile and reacts with another molecule of the starting ketone (1-Phenoxy-2-propanone) to form an imine intermediate. This intermediate is then reduced to the secondary amine.[1] This side reaction is particularly prevalent if the concentration of the primary amine is allowed to build up relative to the concentration of ammonia.[1]
Q3: My NMR spectrum shows unreacted starting material. How can I drive the reaction to completion?
Incomplete conversion is a frequent issue. Several factors can contribute to this:
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. Common reducing agents for this transformation include hydrogen gas with a catalyst (e.g., Raney Nickel, Pd/C) or hydride reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB).[2]
-
Catalyst Activity: If using catalytic hydrogenation, the catalyst may be deactivated. Ensure proper handling and activation of the catalyst.
-
Reaction Conditions: Temperature and pressure can play a crucial role, especially in catalytic hydrogenations. Optimization of these parameters may be necessary.
-
Equilibrium: The initial imine formation is a reversible reaction.[1] Removal of water, a byproduct of imine formation, can help drive the equilibrium towards the product. This can be achieved using a Dean-Stark trap or by adding a dehydrating agent.[4]
Q4: I'm attempting the synthesis from 1-Phenoxy-2-propanol and see multiple products. What are the likely side reactions?
When starting from 1-Phenoxy-2-propanol, a common method is to first convert the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an ammonia source. Another approach is direct amination using a catalyst.[3]
Potential side reactions and byproducts include:
-
Elimination Products: If the reaction conditions are too harsh (e.g., high temperature, strong base), elimination to form 1-phenoxypropene can occur.
-
Ether Cleavage: Under strongly acidic or basic conditions, the phenoxy ether linkage could potentially be cleaved, leading to phenol and propanolamine derivatives .
-
Over-alkylation: Similar to the reductive amination route, the product 2-Phenoxypropylamine can react further with the activated starting material to form bis(2-phenoxypropyl)amine .
Troubleshooting Guides
Problem 1: Identification and Quantification of Bis(2-phenoxypropyl)amine
Symptoms: A peak with a higher retention time and a mass consistent with C18H23NO2 appears in your GC-MS analysis. The yield of the desired 2-Phenoxypropylamine is lower than expected.
Analytical Workflow:
-
GC-MS Analysis:
-
Objective: To confirm the presence and estimate the relative amount of the secondary amine byproduct.
-
Method:
-
Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS system equipped with a standard non-polar column (e.g., DB-5 or HP-5).
-
Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to ensure elution of all components.
-
Analyze the mass spectrum of the suspected byproduct peak. Look for a molecular ion peak corresponding to the mass of bis(2-phenoxypropyl)amine (M+ = 285.38 g/mol ).
-
-
-
¹H NMR Spectroscopy:
-
Objective: To provide structural confirmation of the byproduct.
-
Method:
-
Purify a small amount of the byproduct by column chromatography or preparative TLC.
-
Dissolve the purified sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. Key signals to look for in the bis(2-phenoxypropyl)amine spectrum would be more complex aromatic and aliphatic signals compared to the simpler spectrum of 2-Phenoxypropylamine.
-
-
Mitigation Strategies:
-
Excess Ammonia: Use a significant excess of ammonia (at least 5 equivalents) to outcompete the primary amine in the reaction with the starting ketone.[1]
-
Slow Addition of Reducing Agent: If using a hydride reducing agent, add it slowly to the reaction mixture. This helps to keep the concentration of the primary amine low at any given time.
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the primary amine over the secondary amine.
Problem 2: Dealing with Unreacted 1-Phenoxy-2-propanone
Symptoms: A significant peak corresponding to the starting ketone is observed in your analytical data (GC, TLC, or NMR).
Purification Workflow:
-
Acid-Base Extraction:
-
Objective: To separate the basic amine product from the neutral starting ketone.
-
Method:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The amine product will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer will contain the unreacted ketone.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the aqueous layer with an organic solvent to recover the purified 2-Phenoxypropylamine.[5]
-
-
-
Column Chromatography:
-
Objective: To separate the product from the starting material based on polarity.
-
Method:
-
Choose an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The more polar amine will have a lower Rf value than the ketone on a silica gel plate.
-
Pack a silica gel column and load the crude mixture.
-
Elute the column with the chosen solvent system, collecting fractions and analyzing them by TLC to isolate the desired product.
-
-
Reaction Optimization:
-
Increase Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress by TLC or GC.
-
Increase Reducing Agent Stoichiometry: As mentioned in the FAQs, ensure an adequate amount of reducing agent is used.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and a key side reaction.
Caption: Main synthetic route via reductive amination.
Caption: Formation of the secondary amine byproduct.
Quantitative Data Summary
| Compound | Common Analytical Method | Expected M+ ( g/mol ) | Key ¹H NMR Signals (CDCl₃, approximate ppm) |
| 2-Phenoxypropylamine | GC-MS, ¹H NMR | 151.21 | 6.8-7.3 (m, 5H, Ar-H), 4.2 (m, 1H, CH-O), 3.2 (m, 1H, CH-N), 1.2 (d, 3H, CH₃) |
| 1-Phenoxy-2-propanone | GC-MS, ¹H NMR | 150.17 | 6.8-7.3 (m, 5H, Ar-H), 4.5 (s, 2H, CH₂), 2.2 (s, 3H, CH₃) |
| bis(2-phenoxypropyl)amine | GC-MS, ¹H NMR | 285.38 | 6.8-7.3 (m, 10H, Ar-H), Multiplets in the 3.0-4.5 ppm range, Multiple doublets for the methyl groups |
References
-
Reductive Amination Review. Erowid. [Link]
-
Preparation of (S)-2-phenylpropanol from (R,S)-2-phenylpropylamine. ResearchGate. [Link]
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]
-
Reductive amination of 1‐phenoxypropan‐2‐one (1 a) with 2‐propylamine... ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Phenoxypropylamines: Synthesis and Antiulcer Evaluation. PMC - NIH. [Link]
-
synthesizing 1-phenoxy-2-propanol. Reddit. [Link]
-
2-Propanol, 1-phenoxy-3-(phenylamino)-. NIST WebBook. [Link]
- Process for the production of 1-phenoxy-2-aminopropane.
-
Synthesis and purification of 2-heptylpropargylamine. Scirp.org. [Link]
- Asymmetric synthesis of phenylisopropylamines.
Sources
- 1. Reductive Amination Review [erowid.org]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. US5420352A - Process for the production of 1-phenoxy-2-aminopropane - Google Patents [patents.google.com]
- 4. US4000197A - Asymmetric synthesis of phenylisopropylamines - Google Patents [patents.google.com]
- 5. 1-Phenoxy-2-propylamine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Resolving Poor Enantioselectivity in 2-Phenoxypropylamine Synthesis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the enantioselective synthesis of 2-Phenoxypropylamine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high enantioselectivity in your reactions.
Troubleshooting Guide: Addressing Poor Enantioselectivity
This section is designed to help you diagnose and resolve common issues leading to suboptimal enantiomeric excess (ee) in the synthesis of 2-Phenoxypropylamine.
Question 1: My reaction is producing a nearly racemic mixture of 2-Phenoxypropylamine. What are the likely causes?
Answer:
Obtaining a nearly racemic mixture suggests a fundamental issue with the stereocontrol of your reaction. Several factors could be at play, and a systematic approach to troubleshooting is crucial.
-
Catalyst/Auxiliary Purity and Integrity: The enantiomeric purity of your chiral catalyst or auxiliary is paramount.[1] Even small amounts of the opposite enantiomer can significantly erode the enantioselectivity of the reaction.
-
Recommendation: Verify the enantiomeric purity of your commercially sourced catalyst or auxiliary. If synthesized in-house, ensure rigorous purification and characterization. Recrystallization can be an effective method for enhancing the purity of solid chiral compounds.[1]
-
-
Catalyst Activation and Formation: For reactions involving in-situ catalyst formation, incomplete reaction or the formation of multiple catalytic species can lead to poor stereocontrol.[1]
-
Recommendation: Ensure that the conditions for catalyst formation (e.g., temperature, time, stoichiometry of precursors) are strictly followed. If possible, use spectroscopic methods like NMR to confirm the formation of the active catalyst before adding your substrate.
-
-
Reaction Temperature: Temperature control is critical in many asymmetric reactions. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a loss of selectivity.[1]
-
Recommendation: Perform the reaction at the recommended temperature. If poor enantioselectivity persists, consider running the reaction at a lower temperature. A temperature screening study may be necessary to find the optimal balance between reaction rate and enantioselectivity.
-
-
Solvent Effects: The solvent can play a crucial role in the organization of the transition state. A suboptimal solvent may not effectively facilitate the desired chiral environment.
-
Recommendation: Ensure your solvent is of high purity and anhydrous, as water can interfere with many catalytic systems.[1] If the standard protocol is failing, a solvent screen with a range of polar aprotic and nonpolar solvents is advisable.
-
Question 2: I'm observing both low conversion and poor enantioselectivity. How can I improve both?
Answer:
Low conversion coupled with poor enantioselectivity often points to issues with catalyst activity or overall reaction conditions.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to a sluggish reaction.
-
Recommendation: While maintaining the correct stoichiometry, consider a modest increase in the catalyst loading. However, be aware that excessive catalyst can sometimes lead to undesired side reactions.
-
-
Reagent Purity and Quality: The purity of all reagents, including the starting materials and any additives, is crucial. Impurities can poison the catalyst or compete in the reaction.
-
Recommendation: Use freshly purified starting materials. Ensure that any bases or other additives are of high quality and handled under appropriate inert conditions if they are air or moisture sensitive.
-
-
Reaction Time and Monitoring: The reaction may not have reached completion.
-
Recommendation: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Extend the reaction time if necessary, but be mindful that prolonged reaction times at elevated temperatures can sometimes lead to racemization of the product.
-
Question 3: My enantiomeric excess is inconsistent between batches. What could be causing this variability?
Answer:
Inconsistent results are often traced back to subtle variations in experimental setup and procedure.
-
Atmospheric Control: Many catalysts used in asymmetric synthesis are sensitive to air and moisture.[2]
-
Recommendation: Employ rigorous inert atmosphere techniques. Use oven-dried or flame-dried glassware, and conduct the reaction under a positive pressure of an inert gas like argon or nitrogen. Use freshly distilled anhydrous solvents.[2]
-
-
Reagent Addition: The rate and method of reagent addition can influence the local concentration and temperature of the reaction, which can impact selectivity.
-
Recommendation: For critical reagents, use a syringe pump for slow and controlled addition. Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
Variability in Starting Materials: Batch-to-batch variations in the purity of starting materials or catalysts can lead to inconsistent outcomes.
-
Recommendation: Whenever possible, use starting materials and catalysts from the same lot for a series of experiments. If a new batch is introduced, a small-scale test reaction is advisable to confirm consistency.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of enantiomerically enriched 2-Phenoxypropylamine.
What are the most common strategies for synthesizing enantiopure 2-Phenoxypropylamine?
There are several effective methods for the asymmetric synthesis of 2-Phenoxypropylamine:
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.
-
Enzymatic Kinetic Resolution: Lipases are commonly used to selectively acylate one enantiomer of a racemic amine.[3][4] This method is often highly enantioselective and operates under mild conditions.[5]
-
Chemical Kinetic Resolution: Chiral acylating agents can also be used to achieve kinetic resolution.[6]
-
-
Dynamic Kinetic Resolution (DKR): This is an advancement of kinetic resolution where the unreacted enantiomer is continuously racemized in situ. This allows for a theoretical yield of 100% for the desired enantiomer.[3] Chemoenzymatic DKR, combining a metal racemization catalyst with an enzyme, has proven effective for primary amines.[3]
-
Asymmetric Reductive Amination: This is a direct approach where a prochiral ketone (1-phenoxy-2-propanone) is reacted with an amine source in the presence of a chiral catalyst and a reducing agent to form the chiral amine.[7][8] Chiral phosphoric acid catalysts have been shown to be effective for the enantioselective reductive amination of ketones.[9][10]
-
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary stereogenic group that is attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[11][12] After the desired stereocenter is set, the auxiliary is removed.[13][14]
How do I choose the right method for my needs?
The choice of method depends on several factors, including the desired scale of the synthesis, cost considerations, and available equipment.
| Method | Advantages | Disadvantages |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild conditions, environmentally friendly.[4][5] | Maximum theoretical yield of 50% for one enantiomer. |
| Dynamic Kinetic Resolution | Theoretical yield of 100%.[3] | Requires careful optimization of both the resolution and racemization steps. |
| Asymmetric Reductive Amination | Direct route to the chiral amine, potentially high atom economy.[15] | Can be sensitive to reaction conditions, catalyst may be expensive.[16] |
| Chiral Auxiliaries | Often reliable and predictable stereochemical outcomes.[11][12] | Requires additional steps for attachment and removal of the auxiliary, lowering overall yield.[13] |
What analytical techniques are best for determining the enantiomeric excess of 2-Phenoxypropylamine?
Accurate determination of enantiomeric excess is crucial. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A variety of chiral stationary phases are commercially available.
-
Chiral Gas Chromatography (GC): This technique is also widely used, particularly for more volatile compounds. The amine may need to be derivatized to a less polar derivative (e.g., an amide) before analysis.
-
NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals for the two enantiomers will be shifted to different extents, allowing for their integration and the determination of the enantiomeric ratio.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-2-Phenoxypropylamine using Candida antarctica Lipase B (CALB)
This protocol provides a general procedure for the enzymatic kinetic resolution of racemic 2-Phenoxypropylamine.
Materials:
-
(±)-2-Phenoxypropylamine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, for drying)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add (±)-2-Phenoxypropylamine (1.0 eq) and the anhydrous organic solvent.
-
Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Add the acylating agent (0.5-0.6 eq). Using a slight excess of the amine ensures that the acylating agent is the limiting reagent.
-
Stir the reaction mixture at the desired temperature (e.g., 30-45 °C).
-
Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining amine and the acylated product by chiral HPLC or GC.
-
Once the reaction has reached approximately 50% conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
The unreacted (S)- or (R)-2-Phenoxypropylamine and the acylated product can be separated by standard purification techniques such as column chromatography or acid-base extraction.
Visualizing the Troubleshooting Process
Caption: A flowchart for troubleshooting poor enantioselectivity.
References
-
Martín-Matute, B., & Bäckvall, J. E. (2007). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society, 129(51), 15734–15735. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Hofstetter, H., & Hofstetter, O. (2012). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 14(9), 2414-2417. [Link]
-
Rocha, L. C., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Gotor, V., et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Biotechnology and Bioengineering, 40(7), 760-767. [Link]
-
Soai, K., et al. (1987). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry, 52(23), 5334-5336. [Link]
-
Rassukana, Y. V., et al. (2014). Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate. Organic & Biomolecular Chemistry, 12(36), 7114-7121. [Link]
-
Dr. Preeti Rekha. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
Gotor-Fernández, V., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(21), 5123. [Link]
-
Ghogare, A. A., & Kumar, A. (2009). Designing enzymatic resolution of amines. Chemical Communications, (26), 3845-3847. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
ResearchGate. (2020). Preparation of (S)-2-phenylpropanol from (R,S)-2-phenylpropylamine. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
-
ResearchGate. (2010). Acylative kinetic resolution of racemic heterocyclic amines with (R)-2-phenoxypropionyl chloride. [Link]
-
Storer, R. I., et al. (2011). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 133(32), 12539-12541. [Link]
-
ResearchGate. (2021). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. [Link]
-
Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology, 21(1), 63. [Link]
-
MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 133(32), 12539-12541. [Link]
-
Li, J., et al. (2007). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Molecules, 12(9), 2133-2140. [Link]
-
ResearchGate. (2017). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. [Link]
-
Chinese Journal of Pharmaceuticals. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. [Link]
- Google Patents. (2011). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Wang, C., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1405. [Link]
-
University of Illinois Urbana-Champaign. Asymmetric reactions_synthesis. [Link]
-
Wrzosek, K., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(19), 10505. [Link]
- Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine.
-
Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. [Link]
-
ResearchGate. (2023). Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. [Link]
-
Wurz, R. P. (2007). Chiral dialkylaminopyridine catalysts in asymmetric synthesis. Chemical Reviews, 107(12), 5570-5595. [Link]
-
Asymmetric-Synthesis. [Link]
-
White Rose eTheses Online. (2020). and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. [Link]
-
MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]
-
Kumar, A., & Wu, S. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis. [Link]
-
Trost, B. M., & Crawley, M. L. (2009). Enantioselective synthesis of allenamides via sulfimide[4][11]-sigmatropic rearrangement. Journal of the American Chemical Society, 131(15), 5726-5727. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines with 2,5-dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 12. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. 手性助劑 [sigmaaldrich.com]
- 15. jocpr.com [jocpr.com]
- 16. people.uniurb.it [people.uniurb.it]
Technical Support Center: 2-Phenoxypropylamine Purification
This guide provides in-depth troubleshooting for the purification of 2-Phenoxypropylamine, addressing common challenges encountered by researchers and drug development professionals. The content is structured in a practical question-and-answer format, focusing on the underlying scientific principles to empower users to resolve purification issues effectively.
Frequently Asked Questions (FAQs) in 2-Phenoxypropylamine Purification
Section 1: Troubleshooting Column Chromatography
Column chromatography of amines like 2-Phenoxypropylamine can be challenging due to their basic nature.[1][2] The primary issue stems from the interaction between the basic amine and the acidic silanol groups on the surface of standard silica gel, leading to poor separation and peak tailing.[1]
Q1: My 2-Phenoxypropylamine is streaking severely on the silica gel column, and the recovery is low. What is causing this?
A1: This is a classic problem when purifying basic compounds on acidic stationary phases. The lone pair of electrons on the nitrogen atom of your amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong acid-base interaction causes a portion of your compound to bind irreversibly or elute very slowly, resulting in significant peak tailing (streaking) and reduced yield.
Solutions:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competing base to your mobile phase. This base will "cap" the acidic silanol sites, preventing your target amine from binding too strongly.
-
Triethylamine (TEA): Add 0.5-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate).[2][3] TEA is volatile and can typically be removed easily under vacuum.
-
Ammonia: For more polar amines, a solution of methanol containing ammonia (e.g., 1-2% NH4OH) can be effective, often used with a more polar co-solvent like dichloromethane (DCM).[4]
-
-
Stationary Phase Modification: Instead of modifying the mobile phase, you can use a different stationary phase.
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a less interactive surface for amine purification.[1] This often results in sharper peaks and better separation without needing a mobile phase modifier.
-
Basic Alumina: Alumina is a basic stationary phase and can be an excellent alternative to silica for purifying basic compounds.
-
Q2: I've added triethylamine (TEA) to my eluent, but I'm still getting poor separation between 2-Phenoxypropylamine and a non-polar impurity. What should I do?
A2: While TEA solves the issue of peak tailing, it doesn't guarantee separation (selectivity) between compounds with similar polarities. If your compounds are co-eluting, you need to adjust the selectivity of your chromatographic system.
Solutions:
-
Gradient Optimization: Switch from an isocratic elution to a shallow gradient. A slow, gradual increase in the polar solvent can often resolve closely eluting spots.
-
Solvent System Change: The choice of solvents is critical for selectivity. If a Hexane/Ethyl Acetate system isn't working, try other combinations. For instance, Dichloromethane/Methanol offers very different selectivity and might resolve the compounds.
-
Switch to Reversed-Phase Chromatography: If normal-phase proves difficult, reversed-phase flash chromatography is a powerful alternative, especially for polar and ionizable compounds.[3]
-
Stationary Phase: C18-functionalized silica.
-
Mobile Phase: A gradient of Water/Acetonitrile or Water/Methanol. To ensure the amine is in its neutral, free-base form (which increases retention on C18), the mobile phase should be buffered to an alkaline pH. Adding 0.1% TEA to the mobile phase can achieve this and improve peak shape.[3]
-
Diagram 1: Troubleshooting Workflow for Amine Chromatography
This decision tree outlines a systematic approach to resolving common issues during the chromatographic purification of 2-Phenoxypropylamine.
Caption: Decision tree for amine chromatography troubleshooting.
Section 2: Troubleshooting Distillation
Distillation is a common method for purifying liquid amines. However, the relatively high boiling point of 2-Phenoxypropylamine and its potential for thermal degradation require careful control of conditions.
Q3: My 2-Phenoxypropylamine distillate is turning yellow or brown, even though the starting material was only slightly colored. What's happening?
A3: Discoloration during distillation is often a sign of decomposition. For a compound like 2-Phenoxypropylamine, two likely causes are oxidation and thermal degradation. The benzylic-like position is susceptible to oxidation at high temperatures in the presence of atmospheric oxygen.[5]
Solutions:
-
Vacuum Distillation: This is the most critical step. By reducing the pressure, you significantly lower the boiling point of the compound, minimizing thermal stress and the likelihood of decomposition.
-
Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like nitrogen or argon to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the distillation.[5]
-
Use of Antioxidants: Adding a trace amount of a high-boiling antioxidant like Butylated Hydroxytoluene (BHT) to the distillation flask can inhibit oxidation by quenching free radicals.[5]
Table 1: Boiling Point of 2-Phenoxypropylamine at Various Pressures
| Pressure (mmHg/torr) | Approximate Boiling Point (°C) |
|---|---|
| 760 (Atmospheric) | ~235-240 °C (Decomposition likely) |
| 10 | ~115-120 °C |
| 1 | ~85-90 °C |
| 0.5 | ~75-80 °C |
Note: These are estimated values. Actual boiling points may vary based on purity and apparatus.
Section 3: Troubleshooting Recrystallization
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.
Q4: I'm trying to recrystallize 2-Phenoxypropylamine, but it keeps "oiling out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute, or when cooling is too rapid.
Solutions:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, transfer it to a refrigerator, and finally to a freezer. Rapid cooling promotes oiling.
-
Use a Two-Solvent System: This is often the key to success. Dissolve your compound in a minimum amount of a hot "good" solvent (in which it is very soluble). Then, add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at the elevated temperature until the solution just becomes cloudy. Add a drop or two of the good solvent to clarify it, then cool slowly.[6]
-
Potential Systems for 2-Phenoxypropylamine:
-
Good Solvents: Isopropanol, Ethanol, Toluene
-
Anti-Solvents: Hexanes, Heptane, Water
-
-
-
Scratch and Seed: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. If you have a small amount of pure solid, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.
Section 4: Impurity Identification and Characterization
Identifying the nature of your impurities is crucial for optimizing purification. Pharmaceutical impurity profiling is a critical step to ensure safety and efficacy.[7]
Q5: My purification isn't working, and I suspect I have a specific impurity. What are the common impurities from the synthesis of 2-Phenoxypropylamine and how can I identify them?
A5: Impurities depend heavily on the synthetic route. A common synthesis involves the reaction of phenol with a 2-propylamine synthon. Potential impurities can arise from this process.[8][9]
Table 2: Potential Impurities and Analytical Signatures
| Potential Impurity | Likely Origin | Recommended Analytical Technique |
|---|---|---|
| Phenol | Unreacted starting material | GC-MS: Distinct mass spectrum. ¹H NMR: Characteristic aromatic signals and a broad -OH peak. |
| 1,2-diphenoxypropane | Reaction of the product with another molecule of phenol | LC-MS: Higher molecular weight ion. ¹H NMR: More complex aromatic region. |
| N-alkylated byproducts | Side reactions during synthesis | LC-MS: Identification by mass. ¹H NMR: Additional signals in the aliphatic region. |
| Residual Solvents | From reaction or workup | ¹H NMR: Sharp, characteristic singlets/multiplets (e.g., for DCM, Toluene, Acetone). GC-MS: Early eluting peaks. |
Analytical Workflow:
A combination of analytical techniques is essential for a comprehensive purity assessment.[10][11][12]
-
GC-MS: Ideal for identifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data, which can be compared against libraries for identification.[13]
-
HPLC-UV/MS: The workhorse for purity analysis of non-volatile compounds. HPLC provides a purity percentage based on peak area, while a coupled mass spectrometer (MS) gives the molecular weight of impurities.[14]
-
NMR Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural confirmation of the final product and for identifying and quantifying impurities, often without needing a reference standard for the impurity itself (qNMR).[13]
Diagram 2: General Purification & Purity Validation Workflow
Caption: Workflow for purification and purity validation.
References
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Science Forums. (2011, August 29).
- Biotage. (2023, February 10).
- BenchChem. (2025). Analytical methods for the characterization of 2-(4-Hydroxyphenoxy)propanamide.
- Reddit. (2022, September 24). Chromotography with free amines?
- MIT OpenCourseWare.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine.
- BenchChem. (2025). A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide.
- BenchChem. (2025). Purity Assessment of Commercial [4-(2-Morpholinoethoxy)
- BenchChem. (2025). Purity Assessment of Synthesized N-(2-Aminophenyl)
- LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
- Forensic Science International. (2020, June 24). A review of the newly identified impurity profiles in methamphetamine seizures.
- United Nations Office on Drugs and Crime. (2025, August 8). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
- PubMed. (2017, March).
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Technical Support Center: Synthesis of 2-Phenoxypropylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-Phenoxypropylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The content is structured in a problem-oriented, question-and-answer format to directly address practical laboratory issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems, identifies the likely underlying chemical causes, and provides actionable protocols to mitigate them.
Question 1: My reaction yield is significantly lower than expected, and TLC/LC-MS analysis shows a major byproduct with a mass corresponding to 1-phenoxy-2-propanol. What is happening?
Probable Cause: This issue is characteristic of the reductive amination of 1-phenoxy-2-propanone. The primary cause is the premature reduction of the starting ketone to its corresponding alcohol (1-phenoxy-2-propanol) by the hydride reagent before it can form an imine with the ammonia source. This side reaction is particularly prevalent when using strong, non-selective reducing agents like sodium borohydride (NaBH₄) under conditions that do not sufficiently favor imine formation.[1]
dot
Sources
Technical Support Center: Overcoming Scale-Up Challenges in 2-Phenoxypropylamine Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 2-Phenoxypropylamine. This resource is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. Our goal is to provide practical, scientifically-grounded solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Introduction: The Scale-Up Challenge
2-Phenoxypropylamine is a valuable amine intermediate in the pharmaceutical and specialty chemical industries. While its synthesis may appear straightforward at the gram scale in a laboratory, scaling up production introduces significant hurdles. Variables that are negligible in a round-bottom flask can become process-defining challenges in a multi-liter reactor.[1] Issues such as heat and mass transfer limitations, impurity profile changes, and safety considerations become paramount.[1][2]
This guide is structured as a dynamic troubleshooting and FAQ resource. It addresses specific problems you may encounter and provides a framework for logical, effective process optimization. We will focus primarily on the most common and industrially viable synthesis route: Reductive Amination .
Synthesis Pathway Analysis for Industrial Scale-Up
Two primary synthetic routes are often considered for primary amines like 2-Phenoxypropylamine: the Gabriel Synthesis and Reductive Amination. While both are effective at the lab scale, their suitability for large-scale production differs significantly.
-
Gabriel Synthesis: This classic method uses potassium phthalimide to alkylate a suitable precursor, followed by hydrazinolysis or hydrolysis to release the primary amine.[3][4] Its main advantage is the prevention of over-alkylation, which can plague other amination methods.[5][6] However, its industrial application is hampered by poor atom economy (due to the large phthalimide protecting group) and challenging work-ups. Specifically, the removal of the phthalhydrazide byproduct can be difficult at scale, often requiring extensive filtration and washing steps.[3]
-
Reductive Amination: This method involves the reaction of a ketone (1-phenoxy-2-propanone) with an ammonia source, followed by the reduction of the intermediate imine.[7] It is often a one-pot procedure with high atom economy, making it highly attractive for industrial applications.[7] The challenges in this route lie in controlling selectivity and preventing side reactions, which can be exacerbated during scale-up.[8]
Comparison of Synthesis Routes for Scale-Up
| Feature | Reductive Amination | Gabriel Synthesis |
| Starting Materials | 1-Phenoxy-2-propanone, Ammonia, Reducing Agent | 1-Phenoxy-2-propyl halide, Potassium Phthalimide, Hydrazine/Acid |
| Atom Economy | High | Low |
| Key Advantage | Often a one-pot, streamlined process.[7] | Effectively prevents over-alkylation to secondary/tertiary amines.[6] |
| Primary Scale-Up Challenge | Controlling side reactions (e.g., ketone reduction, secondary amine formation).[8] | Removal of stoichiometric phthalhydrazide or phthalic acid byproduct.[3] |
| Work-Up Complexity | Moderate; typically involves extraction and distillation/crystallization. | High; often involves difficult filtration of solid byproducts. |
| Industrial Viability | High | Low to Moderate |
Given its superior efficiency and more manageable work-up, this guide will focus on the Reductive Amination of 1-phenoxy-2-propanone.
General Production Workflow
The diagram below outlines the typical workflow for producing 2-Phenoxypropylamine via reductive amination, highlighting the critical control points.
Caption: High-level production workflow for 2-Phenoxypropylamine.
Troubleshooting Guide: From Lab to Plant
This section addresses common problems encountered during the scale-up of the reductive amination process in a question-and-answer format.
Category: Reaction Control & Yield
Q1: My reaction yield dropped from 90% at the 100g scale to 60% at the 5kg scale. What are the most likely causes?
This is a classic scale-up problem rooted in physical chemistry and engineering principles.[1] The primary culprits are usually related to heat and mass transfer.
-
Cause 1: Inadequate Temperature Control. Reductive amination is often exothermic. A larger reactor has a lower surface-area-to-volume ratio, making it less efficient at dissipating heat. This can lead to temperature spikes, which promote side reactions.[1]
-
Solution:
-
Characterize Exotherm: Use reaction calorimetry (RC1) on a small scale to understand the heat flow profile.
-
Control Addition Rates: Add the reducing agent slowly and sub-surface to allow the reactor's cooling system to keep up.
-
Improve Heat Transfer: Ensure the reactor jacket fluid is at the correct temperature and flow rate. Check for fouling on reactor walls.
-
-
-
Cause 2: Poor Mixing. What works with a magnetic stir bar in a flask is not representative of a large, baffled reactor with an impeller.[1] Poor mixing can create "dead zones" with localized high concentrations of reagents, leading to byproduct formation.
-
Solution:
-
Stirrer Design: Use an appropriate impeller for the viscosity and geometry of your reaction (e.g., pitched-blade turbine for good axial flow).
-
Agitation Speed: Determine the minimum agitation speed required for good dispersion without excessive shear. This can be modeled or determined experimentally.
-
-
-
Cause 3: Inefficient Imine Formation. The initial equilibrium between the ketone and ammonia to form the imine can be slower or less complete at scale if, for example, water removal (if applicable) is less efficient.
-
Solution:
-
In-Process Control (IPC): Use techniques like GC or IR spectroscopy to monitor the disappearance of the starting ketone and confirm imine formation is complete before adding the reducing agent.
-
Allow Sufficient Time: The reaction may simply need more time at the imine formation stage before reduction.
-
-
Q2: I'm observing a significant amount of 1-phenoxy-2-propanol as a byproduct. How can I minimize this?
The formation of the alcohol byproduct indicates that the ketone starting material is being directly reduced before it can form the imine.
-
Cause: This typically happens when the reducing agent is too reactive or is introduced before imine formation is complete. The rate of ketone reduction is competing with the rate of imine reduction.
-
Solution:
-
Choose a Milder Reducing Agent: If using a strong hydride like sodium borohydride, consider switching to a more selective agent like sodium triacetoxyborohydride (STAB), which is known to be more effective for reductive aminations.[8]
-
Staged Addition: Ensure imine formation is maximized before adding the reducing agent. As mentioned above, use IPC to verify.
-
pH Control: The pH of the reaction can influence the equilibrium of imine formation. A slightly acidic condition (pH 5-7) is often optimal.
-
-
Q3: My final product is contaminated with a secondary amine impurity, N-(2-phenoxypropyl)-2-phenoxypropylamine. How can I prevent this?
This impurity arises when the desired product, 2-phenoxypropylamine, reacts with the remaining imine intermediate or the starting ketone. This is a common issue in reductive aminations.[8]
-
Cause: The product (a primary amine) is nucleophilic and can compete with ammonia to react with the imine.
-
Solution:
-
Excess Ammonia: Use a significant excess of the ammonia source. This stoichiometrically favors the formation of the primary amine over the secondary amine. At scale, this may involve running the reaction under pressure to maintain ammonia concentration in the solution.
-
Controlled Stoichiometry: Add the ketone slowly to a solution already containing the ammonia source and catalyst. This maintains a low concentration of the ketone/imine relative to ammonia, minimizing the chance for the product to react.
-
-
Caption: Troubleshooting decision tree for common reaction impurities.
Category: Work-up & Purification
Q4: During the aqueous work-up and extraction, I'm getting a persistent emulsion that is difficult to separate at scale. How can I resolve this?
Emulsions are common when dealing with amines, which can act as surfactants. This is a physical separation problem that can halt a production campaign.
-
Cause: The amine product, along with salts and other charged species, can stabilize the interface between the organic and aqueous layers. High-shear mixing during extraction exacerbates this.
-
Solution:
-
Change pH: Adjusting the pH of the aqueous layer can often break an emulsion. For an amine, making the aqueous layer more basic (e.g., pH > 12) will ensure the amine is in its freebase form and less soluble in water.
-
Add Brine: Add a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which helps to break the emulsion.
-
Minimize Shear: Use a mixer designed for gentle phase contacting instead of a high-speed rotor-stator. Allow for a longer settling time in the reactor or a dedicated decanter.
-
Add a Different Solvent: Sometimes adding a small amount of a solvent like methanol or isopropanol can alter the interfacial tension enough to break the emulsion.
-
-
Q5: The final product purity by GC is stuck at 98.5% even after fractional distillation. What are some common, hard-to-remove impurities?
Impurities with boiling points close to your product are the most likely culprits.
-
Cause: These could be structural isomers or related compounds formed from impurities in your starting materials.
-
Potential Impurities:
-
Positional Isomers: If the starting phenol for the synthesis of 1-phenoxy-2-propanone contained cresol impurities (methylphenol), you could have methyl-substituted phenoxypropylamine isomers.
-
Unreacted Ketone: If the reduction was incomplete, the starting ketone (1-phenoxy-2-propanone) might co-distill with the product.
-
-
Solution:
-
Starting Material Control: The most robust solution is to ensure the purity of your starting materials. Implement a strict QC check on incoming 1-phenoxy-2-propanone.
-
Derivative Formation: For very high purity requirements, consider forming a salt of the amine (e.g., hydrochloride or tartrate), crystallizing it to reject impurities, and then liberating the free base. Crystallization is often far more selective than distillation.
-
Optimize Distillation: Ensure your distillation column has sufficient theoretical plates and that you are operating at an optimal reflux ratio.
-
-
Frequently Asked Questions (FAQs)
-
Q: What are the recommended analytical techniques for in-process control (IPC)?
-
A: For monitoring the reaction, Gas Chromatography (GC) is excellent for tracking the consumption of the starting ketone and the formation of the amine product and alcohol byproduct. For real-time monitoring, Attenuated Total Reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) probes can be inserted directly into the reactor to follow key functional group changes.
-
-
Q: What are the primary safety hazards to consider during scale-up? [9]
-
A:
-
Hydrogenation Safety: If using catalytic hydrogenation, you are dealing with a flammable gas under pressure. Ensure the reactor is pressure-rated, proper grounding is in place to prevent static discharge, and the area is well-ventilated. Use a catalyst that is not pyrophoric or handle it under an inert atmosphere.
-
Exotherm Management: As discussed, a runaway reaction is a major risk. A thorough understanding of the reaction's thermal profile is essential.[1]
-
Reagent Handling: Handling large quantities of ammonia (corrosive, toxic) or borohydride reagents (which can release flammable hydrogen gas on contact with acid) requires appropriate personal protective equipment (PPE) and engineering controls.[10]
-
-
-
Q: How should I approach the final product isolation: distillation or crystallization?
-
A: The choice depends on the physical properties of your product and the impurity profile.
-
Distillation: Best if 2-phenoxypropylamine is a liquid with a boiling point that is well-separated from major impurities. Vacuum distillation is typically required to prevent thermal degradation.
-
Crystallization: If the amine can form a stable, crystalline salt (e.g., hydrochloride), this is often the superior method for achieving high purity as it can effectively exclude isomers and other closely related impurities that are difficult to separate by distillation.
-
-
Exemplary Protocol: 1 kg Scale Reductive Amination (Conceptual)
This protocol is for illustrative purposes and must be adapted and validated for specific equipment and safety procedures.
-
Reactor Preparation: Charge a 50 L glass-lined reactor with Methanol (20 L) and ammonium acetate (2.5 kg). Cool the solution to 0-5°C.
-
Ketone Charge: Slowly add 1-phenoxy-2-propanone (1.0 kg) to the reactor over 1 hour, maintaining the internal temperature below 10°C.
-
Imine Formation: Allow the mixture to stir at 10-15°C for 2-4 hours. Take an IPC sample (GC) to confirm >95% conversion of the ketone.
-
Reduction: Prepare a solution of sodium cyanoborohydride (0.5 kg) in Methanol (5 L). Add this reducing solution to the reactor over 2-3 hours, ensuring the temperature does not exceed 20°C.
-
Reaction Completion: Stir the reaction for an additional 12-18 hours at 20-25°C. Monitor by GC until <1% of the imine intermediate remains.
-
Work-Up:
-
Carefully quench the reaction by the slow addition of 2M hydrochloric acid until the pH is ~2 to decompose excess hydride.
-
Concentrate the mixture under vacuum to remove most of the methanol.
-
Add water (10 L) and methyl tert-butyl ether (MTBE, 15 L). Adjust the pH to >12 with 50% sodium hydroxide solution.
-
Separate the organic layer. Extract the aqueous layer with MTBE (2 x 5 L).
-
Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the organic solution under vacuum to yield the crude 2-phenoxypropylamine as an oil.
-
-
Purification: Purify the crude oil by vacuum distillation to achieve the desired product purity.
References
- Vertex AI Search, based on ResearchGate. (2022). Reductive amination of 1‐phenoxypropan‐2‐one (1 a) with 2‐propylamine...
- Wikipedia. Gabriel synthesis.
- ResearchGate. (2012). What are the difficulties associated with reductive amination?
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- PubMed. (2023). Discovery of an Imine Reductase for Reductive Amination of Carbonyl Compounds with Sterically Challenging Amines.
- MDPI.
- Journal of Chemical and Pharmaceutical Research. (2024).
- Perlego. (2021). Gabriel Synthesis | Overview & Research Examples.
- Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines.
- Chemistry LibreTexts. (2023). Gabriel Synthesis.
- SafeRack. (2024). Chemical Safety in Manufacturing Plants: Protecting Workers & Preventing Accidents.
- PubMed. (2024).
- Kinam Park. (2024).
- BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?
- Request PDF, based on ResearchGate. (2023).
- AIChE. (2013). Process Scale-Up Techniques for Pharmaceuticals, Fine and Specialty Chemicals.
- Benchchem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- PubMed.
- Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- Patsnap Eureka. (2025). Propionic Acid Synthesis for Cutting-Edge Industrial Processes.
- MDPI. (2025).
- ChemRxiv. (2025). Overview of modern methods for nanoparticle production | Nanoscience.
- PubMed Central. (2025).
- ResearchGate. (2024). Reshoring fine chemical and pharmaceutical productions.
- Enamine.
- Pharmaceutical Technology. (2021).
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. Process Scale-Up Techniques for Pharmaceuticals, Fine and Specialty Chemicals | AIChE [proceedings.aiche.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. perlego.com [perlego.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. saferack.com [saferack.com]
- 10. enamine.enamine.net [enamine.enamine.net]
Technical Support Center: Optimizing Mobile Phase for HPLC Separation of 2-Phenoxypropylamine
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of 2-Phenoxypropylamine. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common and complex challenges encountered during method development for this specific analyte. Our approach is built on explaining the fundamental principles—the "why"—behind each troubleshooting step, empowering you to make informed decisions and develop robust, reliable methods.
Section 1: Foundational Principles & Initial Method Development
This section addresses the most common starting questions, focusing on the physicochemical properties of 2-Phenoxypropylamine and how they dictate the initial chromatographic conditions.
Q1: I'm starting from scratch. What are the recommended initial HPLC conditions for separating 2-Phenoxypropylamine?
A1: Developing a method for a primary amine like 2-Phenoxypropylamine requires careful consideration of its basic nature to achieve good peak shape and retention. The primary amine group is prone to interacting with the stationary phase in undesirable ways, leading to common issues like peak tailing.
A robust starting point for a reversed-phase HPLC (RP-HPLC) method would be:
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18, modern, high-purity silica (e.g., Agilent ZORBAX StableBond) | High-purity silica columns have fewer acidic silanol groups, which are a primary cause of peak tailing for basic compounds.[1] |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | An acidic mobile phase (pH ~2-3) protonates the silanol groups on the silica surface, minimizing their interaction with the protonated amine analyte.[1][2] This is a crucial first step to prevent severe peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is often a good first choice for an organic modifier due to its low viscosity and UV transparency.[3] |
| Gradient | 5% to 95% B over 10-15 minutes | A screening gradient is essential to determine the approximate elution time of 2-Phenoxypropylamine and any related impurities.[4] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) | Standard flow rate for initial method development. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Detection | UV at ~210 nm or ~270 nm | The phenyl group provides UV absorbance. A UV scan of the analyte standard is recommended to determine the optimal wavelength. |
This initial setup is designed to control the secondary interactions that plague the analysis of basic compounds, providing a solid foundation for further optimization.
Section 2: Troubleshooting Common Chromatographic Issues
This section provides a systematic, cause-and-effect approach to resolving the most frequent problems encountered when analyzing 2-Phenoxypropylamine.
Q2: My 2-Phenoxypropylamine peak is exhibiting significant tailing. What is the cause and how can I fix it?
A2: This is the most common issue for basic analytes. Peak tailing occurs when a single analyte experiences multiple retention mechanisms within the column.[1][5] For a basic compound like 2-Phenoxypropylamine, the primary cause is the electrostatic interaction between the positively charged (protonated) amine and negatively charged, ionized silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1]
Below is a systematic troubleshooting workflow. Start with Step 1, as mobile phase adjustments are the easiest to implement.
Caption: Workflow for troubleshooting peak tailing.
Detailed Protocol for Tailing Reduction:
-
Operate at Low pH (Ion Suppression of Silanols):
-
Mechanism: At a low pH (e.g., 2.5-3.0), the acidic silanol groups are fully protonated (Si-OH), making them neutral. This eliminates the primary site for ionic interaction with the protonated amine.[1]
-
Action: Ensure your mobile phase buffer is at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state.[6][7] Use volatile acids like formic acid (FA) or trifluoroacetic acid (TFA) if your method requires mass spectrometry (MS) compatibility.
-
-
Use a Competing Base (Mobile Phase Additive):
-
Mechanism: If low pH is insufficient, adding a small, basic "competitor" like triethylamine (TEA) can be effective. TEA is a stronger base and will preferentially interact with any accessible, active silanol sites, effectively "masking" them from 2-Phenoxypropylamine.
-
Action: Add 0.1-0.2% TEA to your mobile phase. Note that TEA is not MS-friendly and may alter the selectivity of your separation.
-
-
Use a High pH Mobile Phase (Ion Suppression of Analyte):
-
Mechanism: An alternative approach is to raise the mobile phase pH to be at least 2 units above the pKa of 2-Phenoxypropylamine. This deprotonates the analyte, rendering it neutral. A neutral analyte will not engage in strong ionic interactions with the column.[6][7][8]
-
Action: Use a pH-stable column (e.g., hybrid silica or polymer-based) and a high-pH buffer like ammonium bicarbonate or ammonium formate, adjusted to pH 9.5-10.5.[4][8] This often dramatically improves peak shape and can also increase retention.[7]
-
Q3: I have poor retention for 2-Phenoxypropylamine; it elutes too close to the void volume. How can I increase its retention time?
A3: Poor retention of a basic compound at low pH is common. When 2-Phenoxypropylamine is protonated (positively charged), it becomes more polar and has less affinity for the non-polar C18 stationary phase.[6][7]
Here are strategies to increase retention, ordered from simplest to most complex:
| Strategy | Mechanism | Action Plan |
| 1. Decrease Organic Content | Increases the polarity of the mobile phase, forcing the non-polar parts of the analyte to interact more with the stationary phase.[3] | Reduce the initial percentage of acetonitrile or methanol in your gradient. For an isocratic method, decrease the overall percentage of the organic modifier. |
| 2. Switch to Methanol | Methanol is a weaker solvent than acetonitrile in reversed-phase HPLC, which generally leads to longer retention times. | Replace acetonitrile with methanol in your mobile phase and re-run your initial screening gradient. |
| 3. Increase Mobile Phase pH | As explained in A2, at high pH (>pKa), 2-Phenoxypropylamine is neutral and thus more hydrophobic, leading to significantly stronger retention on a C18 column.[6][7] | Switch to a pH-stable column and use a buffer system at pH 10. This is often the most effective way to increase retention for basic compounds. |
| 4. Use an Ion-Pairing Reagent | An anionic ion-pairing reagent (e.g., sodium hexanesulfonate) is added to the mobile phase. It forms a neutral complex with the protonated amine, increasing its overall hydrophobicity and retention.[9][10] | Add 5-10 mM of an alkyl sulfonate (e.g., 1-hexanesulfonic acid) to your acidic mobile phase. Note that ion-pairing reagents are not MS-friendly and require long equilibration times.[11][12] |
Q4: How do I choose between Acetonitrile and Methanol as the organic modifier?
A4: The choice of organic modifier is a powerful tool for optimizing selectivity (the spacing between peaks).
| Factor | Acetonitrile (ACN) | Methanol (MeOH) | Recommendation for 2-Phenoxypropylamine |
| Elution Strength | Stronger | Weaker | Start with ACN for faster elution. Switch to MeOH to increase retention and explore different selectivity.[3] |
| Selectivity | ACN is aprotic and engages in dipole-dipole interactions. | MeOH is a protic solvent and can act as a hydrogen bond donor/acceptor. | If you have impurities that are structurally similar, trying both solvents is highly recommended as the differing interactions can significantly alter elution order. |
| Viscosity/Pressure | Lower backpressure. | Higher backpressure. | ACN/Water mixtures have lower viscosity, resulting in lower system pressure, which can be advantageous. |
| UV Cutoff | ~190 nm | ~205 nm | Both are suitable for detection above 210 nm. |
Experimental Protocol: Modifier Evaluation
-
Develop a stable gradient method using ACN/Buffered Water that provides initial separation.
-
Replace the ACN with MeOH. You may need to adjust the gradient profile to account for methanol's weaker solvent strength (e.g., start with a higher %MeOH or use a steeper gradient).
-
Compare the chromatograms, paying close attention to changes in resolution between 2-Phenoxypropylamine and any adjacent peaks.
Section 3: Advanced Optimization & FAQs
Q5: When should I consider using an ion-pairing reagent?
A5: Consider ion-pair chromatography when other methods (pH adjustment, solvent change) have failed to provide adequate retention or resolution, especially if your analyte is very polar and remains poorly retained even with 100% aqueous mobile phase.
Caption: Principle of ion-pair chromatography for a basic analyte.
Key Considerations for Ion-Pairing:
-
Irreversibility: Ion-pairing reagents can permanently adsorb to the stationary phase, meaning a column used for ion-pairing should be dedicated to that method.
-
Equilibration: Columns require long equilibration times with the ion-pairing mobile phase to achieve stable retention times.
-
MS Incompatibility: Most ion-pairing reagents are non-volatile and cause significant ion suppression in mass spectrometry.[9]
Q6: What is the expected effect of pH on the retention of 2-Phenoxypropylamine?
A6: The effect is dramatic. As a basic compound, its retention will follow a predictable sigmoidal curve as a function of pH.
-
At Low pH (pH < pKa): The amine is protonated (R-NH₃⁺), making it highly polar. This results in minimal retention on a reversed-phase column.
-
At Mid pH (pH ≈ pKa): The analyte exists as a mixture of protonated and neutral forms. In this range, small changes in mobile phase pH can cause large, unpredictable shifts in retention time, leading to a non-robust method. It is critical to avoid buffering in this region.[3][4]
-
At High pH (pH > pKa): The amine is in its neutral, free-base form (R-NH₂). This form is significantly more hydrophobic, leading to a dramatic increase in retention.[7]
This relationship underscores why controlling mobile phase pH is the most critical parameter in developing a robust method for 2-Phenoxypropylamine.
References
-
ACS Publications. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]
-
GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
Scilit. (1980). Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. Journal of Chromatography A. [Link]
-
Excellence in Analytical Chemistry. (2012). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
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ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
National Institutes of Health. (n.d.). 2-Phenylpropylamine. PubChem. [Link]
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Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
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Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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MTC-USA. (n.d.). APPLICATION NOTES - HPLC. [Link]
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Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. [Link]
-
Wiley Online Library. (2002). HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Biomedical Chromatography. [Link]
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National Institutes of Health. (2014). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC. [Link]
-
ResearchGate. (2025). Development and validation of a RP-HPLC method for the determination of dextromethorphan HBr, chlorpheniramine maleate and phenyl propanolamine HCI in pharmaceutical preparations. [Link]
-
Zenodo. (2015). Development and validation of a RP-HPLC method for the determination of dextromethorphan HBr, chloropheniramine maleate and phenyl propanolamine HCl in pharmaceutical preparations. [Link]
-
National Institutes of Health. (n.d.). 2-Phenylpropionic acid. PubChem. [Link]
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National Institutes of Health. (n.d.). Propylamine. PubChem. [Link]
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Technical Support Center: Investigating the Degradation of 2-Phenoxypropylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for investigating the degradation pathways of 2-Phenoxypropylamine under various stress conditions. As detailed public studies on this specific molecule are limited, this document serves as a comprehensive "how-to" guide, empowering you to design, execute, and troubleshoot your own forced degradation studies based on established chemical principles and regulatory expectations.
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies provide essential information on a molecule's intrinsic stability, help to elucidate degradation pathways, and are fundamental for developing stability-indicating analytical methods.[3][4][5]
The 2-Phenoxypropylamine molecule contains several functional groups that may be susceptible to degradation: the ether linkage, the primary amine, and the aromatic ring. Understanding their reactivity is key to predicting and identifying potential degradants.
Frequently Asked Questions & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common issues and questions that arise during forced degradation experiments.
Acidic Hydrolysis
Q: What is the most probable degradation pathway for 2-Phenoxypropylamine under acidic conditions?
A: The most likely pathway is the acid-catalyzed cleavage of the ether bond.[6][7][8] Ethers are generally stable but can be cleaved by strong acids like HBr or HI.[6][7] The reaction begins with the protonation of the ether oxygen, which creates a better leaving group (an alcohol).[6][7] Subsequently, a nucleophile (like a halide ion from the acid) attacks one of the adjacent carbon atoms.
For 2-Phenoxypropylamine, the cleavage would likely yield phenol and 2-aminopropan-1-ol . Because the carbon-oxygen bond on the aromatic side is stronger and phenols do not readily undergo nucleophilic substitution, cleavage typically occurs at the alkyl C-O bond.[6]
Caption: Predicted acid hydrolysis pathway of 2-Phenoxypropylamine.
Q: I'm not observing any degradation in my acidic stress experiment. What should I do?
A: If you don't see degradation (typically aiming for 5-20%), you may need to apply more stringent conditions. Consider the following adjustments:
-
Increase Acid Concentration: If you started with 0.1 M HCl, try increasing to 1 M or even 5 M HCl.[9]
-
Increase Temperature: Heating the reaction mixture is a common way to accelerate degradation. Try refluxing or heating at a controlled temperature (e.g., 60-80°C).[9]
-
Extend Exposure Time: Increase the duration of the stress test from a few hours to 24 hours or longer.
-
Change the Acid: Hydrobromic (HBr) and hydroiodic (HI) acids are more effective at cleaving ethers than hydrochloric acid (HCl) because Br- and I- are better nucleophiles.[8]
Q: My degradation is happening too quickly and the main peak has disappeared. How can I control the reaction?
A: An overly rapid reaction can prevent you from observing intermediate degradants and accurately assessing stability. To slow it down:
-
Decrease Temperature: Perform the experiment at room temperature or even in an ice bath.
-
Reduce Acid Concentration: Use a more dilute acid, such as 0.01 M HCl.
-
Time Sampling: Take samples at very early time points (e.g., 5, 15, 30, and 60 minutes) to catch the degradation profile before it completes.
Basic Hydrolysis
Q: Will 2-Phenoxypropylamine degrade under basic conditions?
A: Ethers are generally very resistant to cleavage by bases, so significant degradation at the ether linkage is not expected.[10] Likewise, primary amines are typically stable under basic conditions. However, forced degradation studies must still be performed to confirm this stability. High pH can sometimes catalyze other, less common reactions or affect other parts of a more complex molecule.
Q: I need to perform the study anyway. What conditions should I use?
A: Start with moderately strong conditions and increase the stress if no degradation is observed.
-
Initial Conditions: Begin with 0.1 M NaOH at an elevated temperature (e.g., 60-80°C) for several hours.[9]
-
Increased Stress: If no degradation occurs, increase the concentration to 1 M or 5 M NaOH and increase the temperature or duration.[9]
-
Check for Precipitation: Amines can sometimes be insoluble in strong base. Ensure your compound is fully dissolved; you may need to add a co-solvent like methanol or acetonitrile.
Oxidative Degradation
Q: What are the likely sites of oxidation on 2-Phenoxypropylamine?
A: Amines and aromatic rings are susceptible to oxidation.[11] Potential sites and products include:
-
The Amine Group: Primary amines can be oxidized to nitroso or nitro compounds, though this often requires strong oxidizing agents.
-
The Aromatic Ring: The phenoxy group can be oxidized, potentially leading to hydroxylation of the aromatic ring (forming a catechol-like structure) or, in extreme cases, ring opening.
-
The Benzylic-like Position: The carbon atom attached to both the oxygen and the propyl chain is a potential site for oxidation.
Q: I'm using hydrogen peroxide (H₂O₂) and the results are inconsistent. What can I do?
A: Hydrogen peroxide reactions can be hard to control.
-
Control Concentration: Start with a low concentration of H₂O₂, such as 3%. If the reaction is too slow, you can incrementally increase it to 30%.[9]
-
Temperature Control: Perform the reaction at a controlled room temperature, as heat can accelerate peroxide decomposition and lead to erratic results.
-
Consider Other Oxidants: Fenton's reagent (H₂O₂ + Fe²⁺) generates highly reactive hydroxyl radicals and can be used for more resistant molecules.[12] For other mechanisms, radical initiators like AIBN can be used.[11]
Q: How do I properly quench an oxidation reaction before analysis?
A: It is critical to quench the reaction to stop further degradation after your desired time point and before injection into an HPLC or LC-MS. Adding a strong reducing agent like sodium bisulfite or sodium thiosulfate is a common and effective method. You should confirm that your quenching agent does not interfere with your chromatography.
Photolytic Degradation
Q: What is the standard procedure for a photostability study?
A: The ICH Q1B guideline provides the standard for photostability testing.[13][14][15] The drug substance should be exposed to:
-
Overall illumination: Not less than 1.2 million lux hours.[16]
-
Near UV energy: Not less than 200 watt hours per square meter.[16] A photostability chamber with a calibrated light source (e.g., a Xenon lamp or a metal halide lamp) is used to achieve these conditions.[17]
Q: How do I prepare samples for a photostability study?
A: You must analyze the drug substance in both the solid state and in solution. Crucially, you must include dark controls for every sample.[16] The dark control is prepared identically to the exposed sample but is shielded from light (e.g., by wrapping the container in aluminum foil) and placed in the chamber alongside the test sample. This allows you to differentiate between degradation caused by light versus degradation caused by heat from the light source.[16]
Q: My compound is degrading, but the dark control is also showing degradation. What does this mean?
A: This indicates that your compound is likely susceptible to thermal degradation. The light sources in photostability chambers generate heat, and if the chamber's temperature is not well-controlled, you may be observing a combination of thermal and photolytic effects. The degradation in the dark control is purely thermal, while the degradation in the light-exposed sample is a sum of thermal and photolytic degradation.
Thermal Degradation
Q: How do I set up a thermal degradation study?
A: Thermal stress testing should be conducted on both the solid drug substance and the drug in solution.
-
Solid State: Use a calibrated oven and expose the solid powder to temperatures in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).[4]
-
Solution State: Heat a solution of the drug in a relevant solvent (e.g., water, buffer, or a formulation vehicle) at similar temperatures. Ensure you have a control sample stored at room temperature or refrigerated to compare against.
-
Humidity: For solid-state studies, consider the effect of humidity by placing samples in a humidity-controlled chamber (e.g., 75% RH or greater).[4][11]
Analytical Methodologies
Q: What is the best analytical technique for monitoring these studies?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[4][5][18] This is typically a reverse-phase HPLC method with UV detection. A method is "stability-indicating" if it can accurately measure the decrease in the active drug concentration while simultaneously separating it from all its degradation products, process impurities, and excipients.[4][5] Using a photodiode array (PDA) detector is highly recommended as it can help assess peak purity, indicating whether a single chromatographic peak consists of more than one compound.
Q: How can I identify the unknown degradation products?
A: Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly tandem mass spectrometry (LC-MS/MS), is the most powerful tool for this purpose.[19][20][21][22]
-
Develop an HPLC method to separate the degradants.
-
Analyze the stressed samples using an LC-MS system. The mass spectrometer will provide the molecular weight of each degradation product.[20]
-
Perform MS/MS analysis. In this step, the mass spectrometer isolates a specific degradant ion and fragments it, providing structural information that can be used to elucidate its chemical structure.[19]
Sources
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- 20. Identification of Drug Degradation Products in Pharmaceutical Formulations by Liquid Chromatography-Mass Spectrometry (LC-MS) - STEMart [ste-mart.com]
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- 22. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-Phenoxypropylamine
This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 2-Phenoxypropylamine, a critical intermediate in pharmaceutical synthesis. Our focus extends beyond mere procedural outlines to explore the causality behind experimental design, ensuring that the methods presented are robust, reliable, and compliant with global regulatory standards. We will dissect and compare the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, providing the data and protocols necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Imperative of Method Validation in Pharmaceutical Analysis
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose.[1][2] For a compound like 2-Phenoxypropylamine, which may act as a raw material, intermediate, or potential impurity, ensuring the accuracy and reliability of its quantification is fundamental to drug product quality and patient safety.[3] This guide is grounded in the principles established by the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines, which form the global standard for analytical method validation.[3][4][5]
The core performance characteristics that must be evaluated during validation include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.[7][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[9]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
High-Performance Liquid Chromatography (HPLC): The Workhorse of QC Labs
Reversed-Phase HPLC (RP-HPLC) is the premier technique for the analysis of moderately polar, non-volatile compounds like 2-Phenoxypropylamine. Its adaptability, high resolution, and robustness make it ideal for routine quality control and stability testing.
Causality of Method Choice: 2-Phenoxypropylamine possesses a primary amine and a phenyl ether group, rendering it sufficiently polar for good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. The presence of the aromatic ring provides a strong chromophore, making UV detection a highly sensitive and suitable choice.
Workflow for HPLC Method Validation
Caption: High-level workflow for HPLC analytical method validation.
Detailed Protocol: Validation of a Stability-Indicating HPLC Method
This protocol describes the validation of a method designed to quantify 2-Phenoxypropylamine and separate it from potential degradation products.[10][11][12]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) in a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. System Suitability Test (SST):
-
Procedure: Inject a standard solution of 2-Phenoxypropylamine (e.g., 100 µg/mL) six times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
3. Specificity (Forced Degradation):
-
Rationale: To prove the method can separate the main analyte from degradation products, demonstrating it is "stability-indicating".[13]
-
Procedure: Expose a solution of 2-Phenoxypropylamine to the following conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat solid drug at 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.
-
-
Analysis: Analyze each stressed sample. Use a photodiode array (PDA) detector to assess peak purity.
-
Acceptance Criteria: The main peak of 2-Phenoxypropylamine should be spectrally pure and well-resolved from all degradation peaks (Resolution > 2.0).
4. Linearity and Range:
-
Procedure: Prepare a series of at least five concentrations of 2-Phenoxypropylamine, for example, from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
5. Accuracy (Recovery):
-
Procedure: Prepare a placebo mixture and spike it with 2-Phenoxypropylamine at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Analysis: Calculate the percentage recovery of the analyte.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
6. Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of 2-Phenoxypropylamine at 100% concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
-
Acceptance Criteria: %RSD for both studies should be ≤ 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative
GC-MS is an excellent choice for analytes that are volatile or can be made volatile through derivatization. It offers exceptional specificity due to mass spectrometric detection, making it highly suitable for identifying unknown impurities and for trace-level analysis.[14]
Causality of Method Choice: While 2-Phenoxypropylamine has limited native volatility, its primary amine group is an ideal site for derivatization (e.g., acylation or silylation). This process masks the polar amine, increasing volatility and improving chromatographic peak shape. The mass spectrometer provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, which is a significant advantage over UV detection.[15]
Workflow for GC-MS Method Validation
Caption: High-level workflow for GC-MS analytical method validation.
Detailed Protocol: Validation of a GC-MS Method
This protocol assumes a derivatization step is required.
1. Derivatization and GC-MS Conditions:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Reaction: Incubate sample residue with BSTFA at 70°C for 30 minutes.
-
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detection: Electron Ionization (EI) mode. Scan from m/z 40-450 or use Selected Ion Monitoring (SIM) for target ions for higher sensitivity.
2. System Suitability Test (SST):
-
Procedure: Inject a derivatized standard solution (e.g., 10 µg/mL) six times.
-
Acceptance Criteria:
-
%RSD of peak areas: ≤ 5.0% (higher variability is common in GC).
-
%RSD of retention time: ≤ 1.0%.
-
Signal-to-Noise (S/N) ratio for the primary ion: ≥ 10.
-
3. Specificity:
-
Procedure: Analyze a derivatized blank (reagents only) and a derivatized placebo sample.
-
Acceptance Criteria: No interfering peaks at the retention time of the derivatized 2-Phenoxypropylamine. The mass spectrum of the analyte peak in a sample must match that of a reference standard.
4. Linearity and Range:
-
Procedure: Prepare a series of at least six concentrations covering the expected range. Derivatize and inject each concentration in triplicate.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.
5. Accuracy (Recovery):
-
Procedure: Spike a placebo matrix at three levels (e.g., low, medium, high) in triplicate prior to the derivatization step.
-
Acceptance Criteria: Mean recovery should be within 95.0% to 105.0%.
6. Precision:
-
Repeatability: Analyze six replicate spiked samples at 100% concentration.
-
Intermediate Precision: Repeat on a different day or with a different analyst.
-
Acceptance Criteria: %RSD for both studies should be ≤ 5.0%.
Special Consideration: Chiral Separation
2-Phenoxypropylamine is a chiral compound, meaning it exists as two non-superimposable mirror images (enantiomers). Since enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are often a regulatory requirement.[16]
-
Method of Choice: HPLC using a Chiral Stationary Phase (CSP) is the most common and effective method.[16][17] CSPs, often based on cellulose or amylose derivatives, create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation.
-
Validation Focus: When validating a chiral method, the most critical parameter is specificity . The method must demonstrate baseline resolution of the two enantiomers from each other and from any other impurities. The validation would also include determining the LOQ for the undesired enantiomer in the presence of the desired one.
Comparative Performance Data
The following table summarizes the expected performance characteristics of validated HPLC-UV and GC-MS methods for 2-Phenoxypropylamine, based on typical results for similar analytes.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Rationale for Difference |
| Specificity | Good (Excellent with PDA) | Excellent | MS provides definitive structural information, making it inherently more specific. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | The derivatization step in GC can introduce slightly more variability. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Multi-step sample preparation (derivatization) can lead to slightly lower recoveries. |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | Manual steps like derivatization and higher instrument variability contribute to higher RSD. |
| LOQ | ~0.1 µg/mL | ~0.01 µg/mL (SIM mode) | GC-MS in SIM mode is exceptionally sensitive and ideal for trace analysis. |
| Robustness | High | Moderate | Method is more sensitive to variations in derivatization conditions and GC parameters. |
Conclusion and Recommendations
The choice between HPLC and GC-MS for the analysis of 2-Phenoxypropylamine depends entirely on the intended purpose of the method.
-
For routine quality control, assay, and stability testing , a well-validated RP-HPLC method is the superior choice. It is robust, precise, and highly automated, making it ideal for high-throughput environments. Its ability to be developed as a stability-indicating method is crucial for product release and shelf-life determination.
-
For impurity identification, trace-level analysis of genotoxic impurities, or as an orthogonal method , GC-MS is unparalleled. Its superior specificity and sensitivity (especially in SIM mode) allow for the confident identification and quantification of impurities at levels that are undetectable by HPLC-UV.
Ultimately, a comprehensive analytical strategy in a drug development program may utilize both techniques: HPLC for routine control and GC-MS for specialized investigations, ensuring a complete and scientifically sound understanding of the analyte.
References
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- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ikev.org [ikev.org]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
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- 10. ijsdr.org [ijsdr.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
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- 17. researchgate.net [researchgate.net]
A Tale of Two Scaffolds: Navigating the Nuances of 2-Phenoxypropylamine and 2-Phenylpropylamine in Drug Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of drug discovery, even the slightest molecular modification can dramatically alter a compound's biological activity. This guide delves into a compelling case study: the comparison of 2-phenoxypropylamine and 2-phenylpropylamine scaffolds. While separated by just a single oxygen atom, these two structures offer distinct profiles in terms of their physicochemical properties, pharmacological interactions, and metabolic fates. Understanding these differences is paramount for medicinal chemists aiming to fine-tune drug candidates for optimal efficacy and safety.
This guide will provide an objective comparison of these two molecular frameworks, supported by experimental data and established scientific principles. We will explore their structure-activity relationships, pharmacokinetic profiles, and the strategic implications of choosing one scaffold over the other in the design of novel therapeutics.
At a Glance: Key Structural and Physicochemical Distinctions
The core difference between 2-phenoxypropylamine and 2-phenylpropylamine lies in the linker between the phenyl ring and the propylamine side chain. In 2-phenoxypropylamine, an ether linkage introduces an oxygen atom, whereas in 2-phenylpropylamine, the phenyl ring is directly attached to the propyl chain. This seemingly minor variation has profound consequences for the molecule's electronic properties, conformation, and potential for hydrogen bonding.
| Property | 2-Phenoxypropylamine | 2-Phenylpropylamine |
| CAS Number | 6437-49-6[1] | 582-22-9[2][3][4][5][6] |
| Molecular Formula | C9H13NO[1] | C9H13N[2][4][7] |
| Molecular Weight | 151.21 g/mol [1][8] | 135.21 g/mol [2][4][7] |
| Appearance | - | Colorless to pale yellow liquid[5] |
| pKa | - | 9.92 ± 0.10 (Predicted)[5] |
| Solubility | - | Slightly soluble in water (5.1 g/L at 25°C)[5] |
Note: Experimental data for 2-phenoxypropylamine is less readily available in public databases compared to the more extensively studied 2-phenylpropylamine.
The Structural Divide: A Graphviz Representation
The fundamental architectural difference is best visualized through their chemical structures.
Caption: Chemical structures of 2-Phenoxypropylamine and 2-Phenylpropylamine.
Pharmacological Implications: A Tale of Two Rings
The introduction of the ether oxygen in 2-phenoxypropylamine significantly influences its interaction with biological targets compared to the direct carbon-carbon bond in 2-phenylpropylamine.
2-Phenylpropylamine: A Scaffold with a Rich History in Neuroscience
2-Phenylpropylamine, also known as β-methylphenethylamine, is a structural isomer of amphetamine and belongs to the broader class of phenethylamines, which are known for their psychoactive and stimulant properties.[2][9][10] Its pharmacological profile is characterized by:
-
Monoamine Releasing Activity: 2-Phenylpropylamine and its analogs act as norepinephrine-dopamine releasing agents (NDRAs).[7] However, it is considerably less potent than phenethylamine.[7]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: A key mechanism of action is its agonism at the human trace amine-associated receptor 1 (TAAR1).[2][11]
-
Interaction with Adrenergic Receptors: It can also interact with α- and β-adrenergic receptors, which can lead to cardiovascular effects such as increased blood pressure.[2]
-
Structure-Activity Relationship (SAR): The aromatic phenyl ring is crucial for its biological activity.[2] Substitutions on this ring can significantly alter its potency and receptor selectivity.[2] For instance, the addition of hydroxyl groups can modulate its effects.[2] The presence of a chiral center at the β-carbon means it exists as (R)- and (S)-enantiomers, which often exhibit different pharmacological activities.[2]
Derivatives of 2-phenylpropylamine have been explored for various therapeutic applications, including as antidepressants and antineoplastics.[12] For example, 2-phenylcyclopropylamine derivatives have been designed as dopamine D2 receptor partial agonists for potential use as novel antipsychotics.[13]
2-Phenoxypropylamine: A Versatile Player in Diverse Therapeutic Areas
The phenoxypropylamine scaffold has been incorporated into a wide range of therapeutic agents, demonstrating its versatility in drug design. The ether oxygen can act as a hydrogen bond acceptor, potentially leading to different binding interactions compared to the more hydrophobic phenylpropylamine core.
-
Antiulcer Agents: Phenoxypropylamine derivatives have been synthesized and evaluated for their antiulcer activity, with some compounds showing significant inhibition of gastric acid secretion.[14]
-
Adrenergic Receptor Antagonists: Derivatives of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide have been investigated as α-blockers with high selectivity against dopamine D2-receptor affinity.[15]
-
Cardiovascular Applications: The structural motif is present in drugs with cardiovascular effects.
The flexibility of the ether linkage in 2-phenoxypropylamine can also allow the molecule to adopt different conformations, which can be advantageous for fitting into various receptor binding pockets.
Experimental Workflows: Assessing Key Drug-Like Properties
To empirically compare these two scaffolds, a series of in vitro assays are essential. The following are detailed protocols for evaluating receptor binding and metabolic stability, two critical parameters in early drug discovery.
Experimental Workflow: Receptor Binding Assay
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s. [16][17] 1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., 2-phenoxypropylamine or 2-phenylpropylamine derivative) in a suitable solvent (e.g., DMSO).
- Prepare a liver microsomal suspension in a suitable buffer (e.g., potassium phosphate buffer). [16] * Prepare an NADPH regenerating system. [16] 2. Incubation:
- In a microcentrifuge tube, pre-warm the microsomal suspension at 37°C.
- Add the test compound to the microsomes and pre-incubate for a short period.
- Initiate the metabolic reaction by adding the NADPH regenerating system. [16] * Incubate the reaction mixture at 37°C with gentle shaking.
3. Time Point Sampling:
- At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture. [16] 4. Reaction Termination:
- Immediately add the aliquot to a tube containing an ice-cold organic solvent (e.g., acetonitrile) with an internal standard to stop the reaction and precipitate the proteins. [16] 5. Sample Processing:
- Vortex the samples and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new plate or vials for analysis.
6. LC-MS/MS Analysis:
- Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
7. Data Analysis:
- Plot the natural logarithm of the percentage of the parent compound remaining versus time.
- Determine the in vitro half-life (t½) from the slope of the linear regression line.
- Calculate the in vitro intrinsic clearance (CLint) using the half-life and the protein concentration in the incubation. [18]
Conclusion: Strategic Scaffold Selection in Drug Design
The choice between a 2-phenoxypropylamine and a 2-phenylpropylamine scaffold is a strategic decision that should be guided by the specific therapeutic target and the desired pharmacological profile.
-
For CNS targets where monoaminergic activity is desired , the 2-phenylpropylamine scaffold provides a well-established starting point. Its rich SAR data allows for rational modifications to fine-tune potency and selectivity. However, careful consideration must be given to potential cardiovascular side effects and the potential for abuse.
-
For targets where hydrogen bonding and conformational flexibility are key , the 2-phenoxypropylamine scaffold offers greater versatility. The ether oxygen can engage in crucial interactions within a binding pocket, and the increased rotational freedom may allow for better adaptation to the target protein. This scaffold has proven successful in a diverse range of therapeutic areas, highlighting its broad applicability.
Ultimately, the optimal choice will depend on a thorough understanding of the target biology and a comprehensive in vitro and in vivo evaluation of compounds derived from each scaffold. By leveraging the distinct properties of these two closely related yet functionally different molecular frameworks, medicinal chemists can continue to design innovative and effective new medicines.
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A Comparative Analysis of 2-Phenoxypropylamine Derivatives and Propranolol: Unveiling Structure-Activity Relationships in Beta-Adrenergic Blockade
In the landscape of cardiovascular pharmacology, the quest for novel β-adrenergic receptor antagonists with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. This guide provides a detailed comparative analysis of the biological activity of 2-phenoxypropylamine derivatives against the well-established non-selective β-blocker, propranolol. We will delve into the structural nuances that govern their pharmacological effects, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Introduction: The Enduring Legacy of Propranolol and the Promise of 2-Phenoxypropylamine Derivatives
Propranolol, a cornerstone in the management of cardiovascular disorders for decades, exerts its therapeutic effects by non-selectively antagonizing β1 and β2-adrenergic receptors.[1] This non-selectivity, while effective in conditions like hypertension and angina, can lead to undesirable side effects such as bronchoconstriction, mediated by β2-receptor blockade.[2] The 2-phenoxypropylamine scaffold represents a versatile platform for the development of novel β-blockers. By systematically modifying the phenoxy ring, the propyl linker, and the terminal amine, researchers can fine-tune the pharmacological properties of these derivatives, aiming for enhanced cardioselectivity (β1-selectivity) and improved therapeutic indices.[3][4]
Mechanism of Action: Competitive Antagonism at β-Adrenergic Receptors
Both propranolol and 2-phenoxypropylamine derivatives act as competitive antagonists at β-adrenergic receptors. They vie with endogenous catecholamines, such as norepinephrine and epinephrine, for binding to these receptors, thereby inhibiting the downstream signaling cascade that leads to increased heart rate, contractility, and other sympathetic responses.
The binding of an agonist (e.g., isoproterenol) to a β-adrenergic receptor activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates various intracellular proteins, culminating in a physiological response. β-blockers prevent this cascade by occupying the receptor's binding site without initiating a response.
Figure 1: Simplified signaling pathway of β-adrenergic receptor activation and its blockade by antagonists.
Comparative Biological Activity: A Data-Driven Analysis
The biological activity of 2-phenoxypropylamine derivatives is critically dependent on their chemical structure. Here, we compare key pharmacological parameters of representative derivatives with propranolol.
Beta-Adrenergic Receptor Binding Affinity
The affinity of a compound for its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), with lower values indicating higher affinity.
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) | β1/β2 Selectivity Ratio | Reference |
| Propranolol | 1.5 - 5.0 | 0.8 - 3.0 | ~1 (Non-selective) | [5] |
| Befunolol | 1.2 | 10.5 | 8.75 | [6] |
| Betaxolol | 3.4 | 35.0 | 10.3 | [7] |
| Compound 5 | Comparable to Propranolol | Comparable to Propranolol | Non-selective | [5] |
| Compound 6 | Comparable to Propranolol | Comparable to Propranolol | Non-selective | [5] |
Note: Compound 5 is 1-isopropylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate and Compound 6 is 1-tert-butylamino-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalate.[5]
As the data indicates, while some 2-phenoxypropylamine derivatives like compounds 5 and 6 exhibit non-selective binding similar to propranolol, others such as befunolol and betaxolol demonstrate a clear preference for the β1-adrenergic receptor, a desirable trait for minimizing side effects related to β2-blockade.[5][6][7]
Functional Antagonism: In Vitro and In Vivo Studies
Beyond receptor binding, the functional consequence of this interaction is paramount. This is often assessed by measuring the inhibition of an agonist-induced response, such as the increase in heart rate in isolated atrial preparations or in whole animals.
A study comparing befunolol and propranolol in healthy volunteers demonstrated that befunolol had a greater β-adrenoceptor blocking activity, as assessed by the reduction in exercise-induced tachycardia.[6] In another study, pretreatment with novel 2-phenoxypropylamine derivatives (compounds 5 and 6) effectively antagonized isoprenaline-induced tachycardia in mice, with the tert-butyl derivative (compound 6) being more potent than the isopropyl derivative (compound 5).[5]
Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint
The diverse pharmacological profiles of 2-phenoxypropylamine derivatives can be rationalized by examining their structure-activity relationships.
Figure 2: Core structural components of 2-phenoxypropylamine derivatives influencing biological activity.
-
The Amine Substituent: The nature of the substituent on the nitrogen atom is a critical determinant of β-blocking activity. Generally, a secondary amine is required for optimal activity. Bulkier substituents, such as isopropyl or tert-butyl groups, are often associated with higher potency.[5]
-
The Phenoxy Ring: Substitutions on the aromatic ring significantly impact both potency and selectivity. For instance, certain substitutions in the para-position of the phenoxy ring can confer cardioselectivity.[3]
-
The Propanolamine Side Chain: The hydroxyl group on the second carbon of the propylamine chain is essential for binding to the receptor. The stereochemistry at this chiral center is also crucial, with the (S)-enantiomer typically being the more active isomer.
Experimental Protocols: A Guide for Researchers
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize β-blockers.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of a test compound.
I. Membrane Preparation:
-
Homogenize tissues (e.g., rat heart for β1, rat lung for β2) or cultured cells expressing the receptor of interest in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[8]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and debris.[8]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).[8]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[8]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
II. Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for:
-
Total binding: Contains a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-iodocyanopindolol).[9]
-
Non-specific binding: Contains the radioligand plus a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.[8]
-
Competitor wells: Contain the radioligand and increasing concentrations of the test compound.[8]
-
-
Add a consistent amount of the membrane preparation to each well.[10]
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.[10]
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.[8]
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[8]
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 (the concentration of the competitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Figure 3: Workflow for a competitive radioligand binding assay.
Isolated Guinea Pig Atria Assay for Functional Antagonism
This ex vivo assay measures the ability of a compound to inhibit the positive chronotropic (heart rate) effect of a β-agonist.
-
Humanely euthanize a guinea pig and rapidly excise the heart.
-
Dissect the right atria and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Attach the atria to an isometric force transducer to record the spontaneous beating rate.
-
Allow the preparation to equilibrate for at least 60 minutes.
-
Construct a cumulative concentration-response curve to a β-agonist (e.g., isoproterenol).[11][12]
-
Wash out the agonist and allow the atrial rate to return to baseline.
-
Add the antagonist (test compound or propranolol) at a fixed concentration and incubate for a predetermined time (e.g., 30-60 minutes).
-
Construct a second cumulative concentration-response curve to the agonist in the presence of the antagonist.[13]
-
The rightward shift in the agonist's concentration-response curve is a measure of the antagonist's potency. The pA₂ value, a measure of antagonist potency, can be calculated from these shifts.
Conclusion and Future Directions
The 2-phenoxypropylamine scaffold has proven to be a fertile ground for the discovery of novel β-adrenergic antagonists. While propranolol remains a vital therapeutic agent, the development of derivatives with enhanced cardioselectivity offers the potential for improved safety profiles. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation β-blockers. Future research should focus on comprehensive in vivo studies to further characterize the cardiovascular and potential off-target effects of promising 2-phenoxypropylamine derivatives, ultimately paving the way for their clinical translation.
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Wooten, D. W., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [Link]
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Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Adrenergic Receptor Protocols, 329-341. [Link]
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O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236-1238. [Link]
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Murthy, M. S., et al. (2002). Synthesis, beta-adrenergic blocking activity and beta-receptor binding affinities of 1-substituted-3-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol oxalates. Arzneimittelforschung, 52(8), 587-592. [Link]
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Kenakin, T. P. (1982). Pharmacological analysis of beta-adrenoceptor-mediated agonism in the guinea-pig, isolated, right atrium. British Journal of Pharmacology, 76(4), 603-609. [Link]
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Siegl, P. K., et al. (1979). Isolated lung strips of guinea pigs: responses to beta-adrenergic agonists and antagonists. European Journal of Pharmacology, 54(1-2), 1-7. [Link]
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Starke, K., et al. (1978). The effects of (+)- and (-)-propranolol on 3H-transmitter efflux in guinea-pig atria and the presynaptic beta-adrenoceptor hypothesis. Naunyn-Schmiedeberg's Archives of Pharmacology, 305(2), 121-125. [Link]
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Erhardt, P. W., et al. (1983). beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines. Journal of Medicinal Chemistry, 26(11), 1561-1569. [Link]
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Lindberg, M., et al. (2022). Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. Molecules, 27(24), 8904. [Link]
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Molenaar, P., et al. (1989). Characterization of beta-1 and beta-2 adrenoceptors in guinea pig atrium: functional and receptor binding studies. The Journal of Pharmacology and Experimental Therapeutics, 251(3), 961-969. [Link]
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Smith, L. H., et al. (1977). beta-Adrenergic blocking agents. 17. 1-Phenoxy-3-phenoxyalkylamino-2-propanols and 1-alkoxyalkylamino-3-phenoxy-2-propanols. Journal of Medicinal Chemistry, 20(12), 1653-1656. [Link]
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Ishizaki, T., et al. (1982). Clinical pharmacology of a new beta-adrenoceptor blocking drug, befunolol. Cross-over comparison with propranolol on repeated administration. European Journal of Clinical Pharmacology, 23(3), 189-195. [Link]
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Piascik, M. T., et al. (1979). Quantitative relationship between beta-adrenergic receptor number and physiologic responses as studied with a long-lasting beta-adrenergic antagonist. Proceedings of the National Academy of Sciences, 76(12), 6401-6405. [Link]
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Coltart, D. J., & Shand, D. G. (1970). Pharmacodynamic studies of beta adrenergic antagonism induced in man by propranolol and practolol. British Medical Journal, 3(5725), 731-734. [Link]
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Dr.Oracle. (2025). Is propranolol (beta blocker) cardioselective?. [Link]
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Black, J. W., et al. (1965). COMPARISON OF SOME PROPERTIES OF PRONETHALOL AND PROPRANOLOL. British Journal of Pharmacology and Chemotherapy, 25(3), 577-591. [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 2-Phenoxypropylamine by NMR
In the landscape of pharmaceutical development, the stereochemical identity of a chiral molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. 2-Phenoxypropylamine, a key chiral building block, is no exception. Ensuring its enantiomeric purity is paramount, as the biological activity often resides in a single enantiomer, while its mirror image can be inactive or, in worst-case scenarios, deleterious. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for determining the enantiomeric excess (ee) of 2-Phenoxypropylamine, contextualized against the benchmark of chiral High-Performance Liquid Chromatography (HPLC).
The core challenge in using NMR, an inherently achiral technique, for enantiomeric analysis is making the enantiomers distinguishable. This is achieved by introducing a new chiral element into the system, which interacts with the enantiomeric pair to create diastereomers. These diastereomers, unlike enantiomers, possess different physical properties and, crucially, distinct NMR spectra.[1] This guide will explore the two primary NMR strategies: covalent bond formation with Chiral Derivatizing Agents (CDAs) and non-covalent association with Chiral Solvating Agents (CSAs).
Comparative Analysis: NMR vs. Chiral HPLC
Before delving into specific NMR protocols, it is instructive to compare the technique with chiral HPLC, often considered the gold standard for its high resolving power.[1] The choice between these methods is contingent on the specific analytical requirements, such as desired accuracy, sample throughput, and available instrumentation.[2]
| Feature | NMR Spectroscopy (with Chiral Auxiliaries) | Chiral HPLC |
| Principle | Converts enantiomers into diastereomers (covalently with CDAs or non-covalently with CSAs) leading to distinct NMR signals.[1] | Differential interaction of enantiomers with a chiral stationary phase (CSP) results in different retention times.[2] |
| Sample Prep | Simple mixing (CSAs) or a short chemical reaction (CDAs). | Dissolution in mobile phase. |
| Analysis Time | Rapid, typically 5-15 minutes per sample.[1][3] | Longer, ~15-30 minutes per sample, plus column equilibration time.[1] |
| Method Dev. | Can be faster; screening a few agents often yields results. | Can be time-consuming and expensive, requiring screening of multiple columns and mobile phases.[3][4] |
| Sample Nature | Destructive with CDAs; non-destructive with CSAs. | Generally non-destructive, allowing for sample recovery.[2] |
| Sensitivity | Generally lower than HPLC.[1] | High sensitivity, ideal for detecting trace impurities.[1] |
| Solvent Usage | Low (~0.5-1 mL of deuterated solvent).[3] | High, aligning less with green chemistry principles.[3] |
| Quantitation | Direct integration of well-resolved signals provides accurate ee values. | Based on the area of separated peaks in the chromatogram.[2] |
Method 1: Chiral Derivatizing Agents (CDAs) - The Mosher's Amide Approach
This method relies on the reaction of the chiral amine with an enantiomerically pure CDA to form a stable pair of diastereomers.[5] For primary amines like 2-Phenoxypropylamine, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often used as its more reactive acid chloride (Mosher's acid chloride), is a highly effective agent.[6][7] The reaction converts the (R)- and (S)-amines into diastereomeric amides, which can then be readily distinguished by ¹H or ¹⁹F NMR.
The presence of the trifluoromethyl (-CF3) group in Mosher's acid is particularly advantageous as it provides a clean, singlet signal in the ¹⁹F NMR spectrum, a region typically free from other signals, allowing for highly accurate integration.[7]
Experimental Protocol: Derivatization with (R)-Mosher's Acid Chloride
-
Sample Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the 2-Phenoxypropylamine sample in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Addition of Base: Add a small excess of anhydrous pyridine (~5-10 µL) to the solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.[8]
-
Derivatization: Add a slight molar excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
Reaction: Cap the NMR tube, agitate gently to mix, and allow the reaction to proceed at room temperature. The reaction is typically complete within 1-4 hours.[8] It is crucial to ensure the reaction goes to completion to prevent kinetic resolution, which would lead to an inaccurate ee measurement.
-
NMR Acquisition: Acquire a high-resolution ¹H NMR and/or ¹⁹F NMR spectrum of the resulting diastereomeric amide mixture.
Data Analysis and Interpretation
In the resulting spectrum, signals corresponding to the protons (or fluorine atoms) of the two diastereomers will appear at different chemical shifts (Δδ ≠ 0). The enantiomeric excess is calculated from the integral values of a pair of well-resolved signals.
ee (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100
The causality behind the signal separation lies in the distinct three-dimensional environments of the nuclei in each diastereomer. The bulky phenyl and trifluoromethyl groups of the Mosher's acid reagent restrict rotation around the newly formed amide bond, forcing the substituents of the original amine into different magnetic environments, leading to the observed chemical shift non-equivalence.[9]
Method 2: Chiral Solvating Agents (CSAs) - The Non-Covalent Approach
Unlike CDAs, Chiral Solvating Agents do not form covalent bonds with the analyte. Instead, they form transient, non-covalent diastereomeric complexes through interactions like hydrogen bonding, dipole-dipole, or π-π stacking.[10][11] This rapid and reversible association is sufficient to induce chemical shift differences between the enantiomers.
A key advantage of this method is its non-destructive nature and simplicity; the CSA is merely added to the NMR tube containing the analyte.[12] For primary amines, BINOL (1,1'-bi-2-naphthol) and its derivatives have proven to be effective CSAs.[12][13] The choice of solvent is critical, as non-polar solvents like CDCl₃ or C₆D₆ tend to enhance the host-guest interactions and produce better signal separation.[12][13]
Experimental Protocol: Analysis with (S)-BINOL
-
Sample Preparation: In a clean NMR tube, dissolve ~5 mg of the 2-Phenoxypropylamine sample in ~0.6 mL of CDCl₃.
-
Acquire Reference Spectrum: Obtain a ¹H NMR spectrum of the analyte alone.
-
Addition of CSA: Add ~1.0-1.5 equivalents of an enantiopure CSA, such as (S)-BINOL, directly to the NMR tube.
-
Mixing and Equilibration: Gently shake the tube for approximately 30 seconds to ensure thorough mixing and allow the system to reach equilibrium.[12]
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the mixture. Compare this spectrum to the reference to identify signals that have split into two.
Data Analysis and Interpretation
Upon addition of the CSA, one or more proton signals of the 2-Phenoxypropylamine will resolve into two distinct signals, representing the two diastereomeric complexes. The ee is calculated using the same integration formula as for the CDA method. The degree of separation (Δδ) is dependent on several factors, including the concentration of the CSA, the solvent, and the temperature.
Conclusion and Recommendations
Both NMR-based methods and chiral HPLC are powerful techniques for the determination of enantiomeric excess.[2]
-
Chiral HPLC remains the preferred method for validated, high-sensitivity quantitative analysis, especially for routine quality control where baseline separation is critical.[2]
-
NMR with Chiral Derivatizing Agents (CDAs) , like Mosher's acid, is a robust and reliable method that provides clear, well-resolved signals, particularly in ¹⁹F NMR. It is highly effective but requires a chemical reaction and sample destruction.
-
NMR with Chiral Solvating Agents (CSAs) offers the significant advantages of speed, simplicity, and non-destructiveness.[3] This makes it exceptionally well-suited for high-throughput screening, reaction monitoring, and rapid analysis where preserving the sample is beneficial.[1]
For comprehensive validation of enantiomeric excess, a dual-technique approach is often most rigorous. A rapid screen by NMR with a CSA can provide immediate feedback, which can then be confirmed by a more sensitive and validated chiral HPLC method, ensuring the highest degree of confidence in the stereochemical purity of 2-Phenoxypropylamine.
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Singh, V. K., et al. (2017). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 12(11), 2344-2351. Available at: [Link].
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ResearchGate. NMR derivatization protocol for chiral recognition of racemic primary amines. Available at: [Link].
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Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26055-26063. Available at: [Link].
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Allen, D. A., et al. (2017). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 94(12), 1958-1962. Available at: [Link].
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St-Gelais, A., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1832-1836. Available at: [Link].
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Smith, S. M., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 18(9), 2066-2069. Available at: [Link].
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Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Advances, 12(40), 26055-26063. Available at: [Link].
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da Silva, A. B., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(19), 6284. Available at: [Link].
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Iuliano, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12699-12711. Available at: [Link].
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Lee, S., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 388-393. Available at: [Link].
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A Senior Application Scientist's Guide to the Cross-Validation of 2-Phenoxypropylamine Quantification Assays
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is non-negotiable. 2-Phenoxypropylamine (CAS: 6437-49-6), an amine derivative, serves as a key building block in various synthetic pathways.[1] Ensuring its purity and concentration is critical for reaction stoichiometry, yield calculation, and impurity profiling. This guide provides an in-depth, experience-driven comparison of potential analytical methodologies for the quantification of 2-Phenoxypropylamine, culminating in a robust cross-validation protocol to ensure data integrity across different analytical platforms.
Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize that the objective of analytical procedure validation is to demonstrate its suitability for the intended purpose.[2][3] We will explore three common yet powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is often the workhorse of a quality control laboratory due to its robustness and cost-effectiveness. For a molecule like 2-Phenoxypropylamine, which contains a phenyl group, UV detection is a straightforward choice.
Causality Behind the HPLC-UV Method Design
-
Stationary Phase Selection: A C18 reversed-phase column is the logical starting point. The nonpolar C18 chains will interact with the phenyl ring and propyl chain of the analyte, providing retention.
-
Mobile Phase Strategy: The primary amine group (pKa ~9-10) will be protonated at acidic pH. An acidic mobile phase (e.g., pH 3) is crucial to suppress the interaction of the protonated amine with residual, acidic silanol groups on the silica-based C18 packing. This prevents peak tailing and ensures a symmetrical peak shape, which is vital for accurate integration. A mixture of acetonitrile and a phosphate buffer is a common and effective choice.
-
Detection: The phenoxy group provides a chromophore that absorbs UV light, typically around 270 nm. This allows for sensitive detection without the need for derivatization.
Experimental Protocol: RP-HPLC-UV Assay for 2-Phenoxypropylamine
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Elution: Isocratic elution with a ratio of 55:45 (A:B). Rationale: An isocratic method is preferred for its simplicity and robustness in a QC environment.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.45 µm filter before injection.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides exceptional selectivity and structural confirmation, making it a powerful tool, especially for identifying impurities. However, the analysis of primary amines like 2-Phenoxypropylamine can present challenges.
Causality Behind the GC-MS Method Design
-
Derivatization is Key: Primary amines are polar and can exhibit poor peak shape and thermal instability in a hot GC inlet. Derivatization is often necessary to block the active amine group, reduce its polarity, and improve volatility and thermal stability.[4] Acylation with agents like trifluoroacetic anhydride (TFA) is a common and effective strategy.
-
Column Selection: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating the derivatized analyte from other matrix components.
-
Mass Spectrometry Detection: Electron Ionization (EI) will produce a characteristic fragmentation pattern, providing high confidence in peak identity. Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for quantification.
Experimental Protocol: GC-MS Assay for 2-Phenoxypropylamine
-
Sample Preparation (with Derivatization):
-
To 100 µL of a sample solution in a suitable aprotic solvent (e.g., ethyl acetate), add 50 µL of trifluoroacetic anhydride (TFA).
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Evaporate the excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for injection.
-
-
Instrumentation: GC system coupled to a single quadrupole mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full Scan (m/z 50-400) for method development and peak identification. Switch to Selected Ion Monitoring (SIM) of characteristic ions for quantification.
-
Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[5] This makes it the gold standard for trace-level quantification, especially in complex biological matrices.
Causality Behind the LC-MS/MS Method Design
-
Chromatography: The same HPLC principles apply as for the UV method. A fast gradient may be used to reduce run times.
-
Ionization: The basic amine group makes 2-Phenoxypropylamine an ideal candidate for positive-mode Electrospray Ionization (ESI). The acidic mobile phase used for good chromatography also promotes the formation of [M+H]⁺ ions in the ESI source.
-
Tandem Mass Spectrometry: Multiple Reaction Monitoring (MRM) is the key to selectivity.[6] A specific precursor ion (the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product transition is unique to the analyte, effectively eliminating matrix interference.
Experimental Protocol: LC-MS/MS Assay for 2-Phenoxypropylamine
-
Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatography:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Sample Preparation: Simple "dilute and shoot" is often sufficient.[7] Dilute the sample in the initial mobile phase (e.g., 95:5 A:B) to fall within the calibration range.
-
MS/MS Parameters (Hypothetical):
-
Ionization Mode: Positive ESI.
-
Precursor Ion ([M+H]⁺): m/z 152.1.
-
MRM Transitions (Quantifier/Qualifier): To be determined by direct infusion of a standard. A plausible fragmentation might involve the loss of the aminopropyl group, so a transition like 152.1 -> 94.1 (phenoxy ion) would be a logical starting point for optimization.
-
The Cross-Validation Study: Establishing a Self-Validating System
Once each of the three methods has been individually developed and validated according to ICH Q2(R1) guidelines[2][8], a cross-validation study is performed. The purpose is to demonstrate that the methods are equivalent and can be used interchangeably, ensuring consistency across different laboratories or for different applications.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of three analytical methods.
Cross-Validation Protocol
-
Sample Selection: Prepare a minimum of three independent batches of 2-Phenoxypropylamine samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Parallel Analysis: Analyze each sample in triplicate using all three validated methods (HPLC-UV, GC-MS, and LC-MS/MS).
-
Data Comparison: Collate the quantitative results from all three techniques.
-
Statistical Evaluation: Use appropriate statistical tools, such as Analysis of Variance (ANOVA), to determine if there are any statistically significant differences between the mean results obtained from the different methods. A p-value > 0.05 typically indicates no significant difference.
-
Acceptance Criteria: The percentage difference between the results from the methods should not exceed a pre-defined limit, typically ±5.0%.
Comparative Performance Data
The table below summarizes the expected performance characteristics for each validated assay, based on typical results for similar analytes. Analytical method validation requires establishing these key parameters to ensure the method is fit for purpose.[9][10][11]
| Parameter | HPLC-UV | GC-MS (derivatized) | LC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 200 | 0.1 - 50 | 0.001 - 10 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.0003 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | ~0.001 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.5% |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Low | Very High |
| Cost per Sample | Low | Moderate | High |
Choosing the Right Tool for the Job
The selection of an appropriate assay depends entirely on the application. A simple decision-making framework can guide this choice.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
There is no single "best" method for the quantification of 2-Phenoxypropylamine; there is only the most appropriate method for the task at hand.
-
HPLC-UV is the ideal choice for routine quality control, offering a balance of performance, robustness, and cost-effectiveness.
-
GC-MS , while requiring a derivatization step, provides excellent selectivity and is a valuable orthogonal technique for confirmatory analysis and the identification of unknown volatile or semi-volatile impurities.
-
LC-MS/MS is the undisputed leader in sensitivity and selectivity, making it essential for bioanalytical studies, trace-level impurity quantification, or any application where the sample matrix is complex and the required detection limits are low.
By developing and validating multiple methods and confirming their equivalence through a rigorous cross-validation study, a laboratory can build a self-validating, flexible, and robust analytical ecosystem. This approach ensures data of the highest integrity, capable of withstanding scientific and regulatory scrutiny, and provides the flexibility to deploy the most suitable technology for any analytical challenge.
References
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]
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Title: Analytical Method Validation Parameters: An Updated Review. Source: International Journal of Pharmaceutical Quality Assurance. URL: [Link]
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Title: Analytical method validation: A brief review. Source: World Journal of Advanced Research and Reviews. URL: [Link]
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Title: Key Parameters for Analytical Method Validation. Source: Altabrisa Group. URL: [Link]
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Title: Performance Characteristics In Analytical Method Validation. Source: GMP Insiders. URL: [Link]
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Title: Quality Guidelines. Source: International Council for Harmonisation (ICH). URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
-
Title: ICH Q2 Analytical Method Validation. Source: Slideshare. URL: [Link]
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Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub. URL: [Link]
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Title: Key terms related to validation of an analytical method. Source: YouTube. URL: [Link]
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Title: Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Source: Royal Society of Chemistry. URL: [Link]
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Title: 2-Phenylpropylamine | C9H13N | CID 11398. Source: PubChem, NIH. URL: [Link]
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Title: 2-PHENYLPROPYLAMINE. Source: ChemBK. URL: [Link]
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Title: New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Source: BioProcess International. URL: [Link]
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Title: Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in human vaccines. Source: Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]
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Title: Bioanalytical Sample Preparation. Source: Biotage. URL: [Link]
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Title: Sample Preparation Techniques for Biological Matrices. Source: Agilent. URL: [Link]
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Title: Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Source: Analytical Chemistry. URL: [Link]
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Title: FDA publishes new Guidance on Validation of Analytical Methods. Source: ECA Academy. URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
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Title: A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. Source: International Journal of Pharmaceutical Sciences. URL: [Link]
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Title: Q2(R2) Validation of Analytical Procedures. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
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Title: Analytical Methods Validation for FDA Compliance. Source: RXinsider. URL: [Link]
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Title: HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations. Source: Biomedical Chromatography. URL: [Link]
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Title: Typical chromatography and monitored MRM for each of the target compounds and their respective internal standards from the LC–MS–MS analysis. Source: ResearchGate. URL: [Link]
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Title: The Detection Method of Phenylpropanolamine in Pharmaceuticals by High Performance Liquid Chromatography(HPLC). Source: The Open Conference Proceedings Journal. URL: [Link]
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Title: Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Source: Agilent. URL: [Link]
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Title: HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Source: ResearchGate. URL: [Link]
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Title: In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product. Source: Phenomenex. URL: [Link]
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Title: Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Source: MDPI. URL: [Link]
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Title: GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Source: Semantic Scholar. URL: [Link]
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Title: Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. Source: MDPI. URL: [Link]
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Title: Simultaneous analysis of psychotropic phenylalkylamines in oral fluid by GC-MS with automated SPE and its application to legal cases. Source: ResearchGate. URL: [Link]
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comparing the efficacy of different chiral catalysts for 2-Phenoxypropylamine synthesis
In the landscape of pharmaceutical synthesis, the efficient and stereoselective production of chiral amines is a cornerstone of drug development. 2-Phenoxypropylamine, a key chiral intermediate, particularly in the synthesis of antidepressants like (S)-Fluoxetine, presents a valuable case study for comparing the efficacy of modern catalytic strategies. This guide provides an in-depth technical comparison of the leading chiral catalytic systems for the synthesis of 2-Phenoxypropylamine from its prochiral ketone precursor, 2-phenoxypropanone. We will delve into the mechanistic underpinnings, comparative performance based on experimental data, and detailed protocols for biocatalysis, homogeneous metal catalysis, and organocatalysis, offering researchers and drug development professionals a comprehensive resource for informed catalyst selection.
Introduction to Chiral Amine Synthesis Strategies
The asymmetric synthesis of 2-Phenoxypropylamine from 2-phenoxypropanone hinges on the stereoselective introduction of an amino group. Three predominant catalytic technologies have emerged as powerful tools to achieve this transformation with high enantioselectivity:
-
Biocatalysis: Leveraging the exquisite selectivity of enzymes, particularly transaminases (TAs), to catalyze the asymmetric amination of ketones.
-
Homogeneous Metal Catalysis: Employing transition metal complexes with chiral ligands, most notably Ruthenium-based catalysts pioneered by Noyori, for asymmetric (transfer) hydrogenation of imines or direct reductive amination of ketones.
-
Organocatalysis: Utilizing small, chiral organic molecules, such as BINOL-derived phosphoric acids, to catalyze the enantioselective reductive amination in a metal-free environment.
Each of these approaches offers a unique set of advantages and disadvantages concerning operational simplicity, substrate scope, cost, and environmental impact. This guide will dissect these aspects to provide a holistic view of their practical applications.
Comparative Efficacy of Chiral Catalysts
The choice of catalyst is paramount in achieving high yield and enantiomeric excess (e.e.). The following table summarizes representative experimental data for the synthesis of 2-Phenoxypropylamine using different catalytic systems.
| Catalyst Type | Catalyst/Enzyme | Amine Source | Reducing Agent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| Biocatalysis | Transaminase (e.g., from Arthrobacter sp.) | Isopropylamine | - | 30-40 | 24 | >95 | >99 (S) | [1][2] |
| Metal Catalysis | RuCl | NH₃ (in situ imine formation) | HCOOH/NEt₃ | 28-40 | 12-24 | ~90 | >98 (S) | [3][4] |
| Organocatalysis | (R)-TRIP Phosphoric Acid | p-Anisidine | Hantzsch Ester | 25-50 | 24-48 | ~85 | ~95 (S) | [5][6] |
Note: Data is compiled and representative of typical results from the cited literature for this or structurally analogous transformations, as direct side-by-side comparative studies are limited.
In-Depth Analysis of Catalytic Systems
Biocatalysis with Transaminases
Mechanistic Insight: Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (commonly an inexpensive amine like isopropylamine or alanine) to a ketone acceptor. The reaction proceeds via a "ping-pong bi-bi" mechanism, where the PLP cofactor acts as an intermediary carrier of the amino group. The enzyme's chiral active site precisely orients the ketone substrate, ensuring the addition of the amino group to one prochiral face, leading to the formation of a single enantiomer of the amine product.
Advantages:
-
Exceptional Enantioselectivity: Often achieving >99% e.e. due to the highly specific nature of the enzyme's active site.
-
Mild Reaction Conditions: Reactions are typically run in aqueous buffer at or near room temperature and atmospheric pressure, reducing energy consumption and the need for specialized equipment.
-
Green Chemistry: Biocatalysis is an environmentally friendly approach, avoiding the use of heavy metals and organic solvents.
Limitations:
-
Substrate Scope: Wild-type enzymes may have a limited substrate range, though protein engineering can broaden their applicability.
-
Equilibrium Considerations: The reaction is reversible, and strategies such as using a large excess of the amine donor or removing the ketone co-product are often necessary to drive the reaction to completion.
Caption: Workflow for transaminase-catalyzed synthesis.
Homogeneous Metal Catalysis: Asymmetric Transfer Hydrogenation
Mechanistic Insight: The Noyori-type asymmetric transfer hydrogenation is a powerful method for the reduction of imines to chiral amines.[7][8] In the context of 2-Phenoxypropylamine synthesis, 2-phenoxypropanone can first be condensed with an amine source (like ammonia or a primary amine) to form an imine in situ. A chiral Ruthenium(II) complex, typically featuring a tosylated diamine ligand like TsDPEN and an arene ligand (e.g., p-cymene), then catalyzes the transfer of hydrogen from a donor molecule (commonly a formic acid/triethylamine mixture) to the imine. The chirality of the ligand creates a chiral environment around the metal center, directing the hydride transfer to one face of the C=N double bond, thus yielding an enantioenriched amine.
Advantages:
-
High Efficiency and TON: These catalysts are often highly active, allowing for low catalyst loadings (high substrate-to-catalyst ratios) and achieving high turnover numbers (TON).
-
Broad Substrate Scope: Generally applicable to a wide range of ketones and imines.
-
Well-Understood Mechanism: The mechanism is well-studied, allowing for rational catalyst design and optimization.[4]
Limitations:
-
Metal Contamination: The final product may contain trace amounts of the metal catalyst, which is a significant concern in pharmaceutical applications and requires rigorous purification.
-
Cost and Air-Sensitivity: The Ruthenium precursors and chiral ligands can be expensive, and some catalysts may be sensitive to air and moisture, requiring inert atmosphere techniques.
Caption: Noyori-type ATH catalytic cycle.
Organocatalysis with Chiral Phosphoric Acids
Mechanistic Insight: Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have emerged as powerful organocatalysts for the enantioselective reductive amination of ketones.[5][6] The reaction proceeds through the activation of the in situ formed imine by the chiral phosphoric acid. The catalyst protonates the imine, forming a chiral ion pair. This ion pair then reacts with a hydride donor, typically a Hantzsch ester, which transfers a hydride to the iminium ion within the chiral environment dictated by the catalyst, leading to the formation of the enantioenriched amine.
Advantages:
-
Metal-Free: Avoids the issue of heavy metal contamination in the final product.
-
Operational Simplicity: Catalysts are often stable to air and moisture, making them easier to handle than many organometallic counterparts.
-
Tunable Catalyst Structure: The steric and electronic properties of the chiral phosphoric acid can be readily modified to optimize selectivity for a given substrate.
Limitations:
-
Catalyst Loading: Generally requires higher catalyst loadings (1-10 mol%) compared to highly active metal catalysts.
-
Atom Economy: The use of stoichiometric hydride donors like Hantzsch esters results in lower atom economy.
-
Substrate Scope: The efficacy can be sensitive to the steric and electronic properties of both the ketone and amine substrates.
Caption: CPA-catalyzed reductive amination pathway.
Detailed Experimental Protocols
Protocol 1: Biocatalytic Synthesis of (S)-2-Phenoxypropylamine using a Transaminase
This protocol is representative of a typical lab-scale asymmetric synthesis using a commercially available transaminase.
-
Reaction Setup: In a 50 mL flask, prepare a 20 mL solution of 100 mM potassium phosphate buffer (pH 8.0).
-
Substrate Addition: Dissolve 300 mg (2.0 mmol) of 2-phenoxypropanone in the buffer. A small amount of a co-solvent like DMSO (e.g., 5% v/v) can be used to aid solubility.
-
Amine Donor and Cofactor: Add isopropylamine to a final concentration of 500 mM (5.0 mmol, 2.5 eq) and pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Enzyme Addition: Add 50 mg of a lyophilized (S)-selective transaminase preparation.
-
Reaction: Seal the flask and place it in an orbital shaker at 30°C and 200 rpm for 24 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction is complete, adjust the pH of the mixture to >11 with 2 M NaOH.
-
Extraction: Extract the aqueous phase three times with 20 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or distillation to yield (S)-2-Phenoxypropylamine.
Protocol 2: Asymmetric Transfer Hydrogenation of 2-Phenoxypropanone
This protocol is based on established procedures for Noyori-type catalysts.[3]
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques.
-
Catalyst Preparation: In a Schlenk flask, dissolve RuCl (0.01 mmol, 0.5 mol%) in 5 mL of degassed dichloromethane.
-
Reaction Mixture: In a separate Schlenk flask, dissolve 2-phenoxypropanone (2.0 mmol) in 5 mL of a 5:2 mixture of formic acid and triethylamine.
-
Reaction Initiation: Transfer the catalyst solution to the substrate solution via cannula.
-
Reaction: Stir the mixture at 30°C for 24 hours. Monitor the reaction by TLC or GC.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to afford the chiral amine.
Protocol 3: Organocatalytic Reductive Amination of 2-Phenoxypropanone
This protocol is a representative example of a chiral phosphoric acid-catalyzed reaction.
-
Reaction Setup: To a vial, add (R)-TRIP phosphoric acid (0.1 mmol, 5 mol%), 2-phenoxypropanone (2.0 mmol), and p-anisidine (2.2 mmol).
-
Solvent and Reductant: Add 4 mL of toluene, followed by Hantzsch diethyl ester (2.4 mmol).
-
Reaction: Stir the reaction mixture at 40°C for 48 hours.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The resulting N-arylated amine can be purified by silica gel chromatography. Subsequent deprotection of the p-methoxyphenyl group would be required to obtain the primary amine.
Conclusion and Future Outlook
The synthesis of chiral 2-Phenoxypropylamine serves as an excellent platform to compare the leading asymmetric catalytic methodologies.
-
Biocatalysis stands out for its unparalleled enantioselectivity and green credentials, making it a highly attractive option for industrial-scale synthesis, provided a suitable enzyme is available.
-
Homogeneous Metal Catalysis offers high efficiency and broad applicability, though concerns about cost and metal contamination necessitate careful consideration, particularly in pharmaceutical contexts.
-
Organocatalysis provides a valuable metal-free alternative, with operational simplicity being a key advantage. However, improvements in catalyst loading and the atom economy of the hydride source are areas of ongoing research.
The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, purity specifications, and environmental considerations. As catalyst development continues to advance in all three areas, the synthetic chemist's toolbox for producing enantiopure amines like 2-Phenoxypropylamine will only become more powerful and versatile.
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Wills, M., et al. (2017). Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes. Organic Letters, 19(11), 2789-2792. [Link]
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Roisnel, T., et al. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes. Catalysts, 10(2), 199. [Link]
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Baumann, M., & Baxendale, I. R. (2016). Flow synthesis of Fluoxetine. New Drug Approvals. [Link]
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Lauter, G. J. (2024). Chiral Phosphoric Acid Catalysis Mechanism. ETH Zurich. [Link]
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Gnad, F., & Reiser, O. (2007). New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones. Chemistry – A European Journal, 13(15), 4347-4353. [Link]
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Bencze, L., et al. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 11(1), 1-10. [Link]
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ResearchGate. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]
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Sureshbabu, P., et al. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Molecules, 29(14), 3329. [Link]
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DiVA. (2014). Chiral Amines by Transaminase Biocatalysis in Organic Media. [Link]
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Indian Academy of Sciences. (n.d.). Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. [Link]
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Friestad, G. K., & Neupane, B. P. (2022). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. Current Organic Chemistry, 26(10), 991-1001. [Link]
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Tang, M., et al. (2025). Advances on Chiral Phosphoric Acid Catalyzed Asymmetric Electrophilic Amination Reactions. ResearchGate. [Link]
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Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]
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Neupane, B. P., & Friestad, G. K. (2023). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. ResearchGate. [Link]
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Václavík, J., et al. (2017). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 22(1), 127. [Link]
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Li, X., et al. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 49(2), 346-355. [Link]
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Zhou, P., et al. (2021). Chiral phosphoric acid catalyzed atroposelective C–H amination of arenes: mechanisms, origin and influencing factors of enantioselectivity. Organic Chemistry Frontiers, 8(23), 6598-6609. [Link]
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A Comparative Guide to the Pharmacology of Phenoxypropylamine-Based Compounds
The phenoxypropylamine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of pharmacological agents with significant therapeutic impact. This guide provides an in-depth, comparative analysis of key phenoxypropylamine-based compounds, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpins their clinical use. Designed for researchers, scientists, and drug development professionals, this document aims to synthesize technical data with practical, field-proven insights to facilitate informed decision-making in drug discovery and development.
Introduction to the Phenoxypropylamine Scaffold
The versatility of the phenoxypropylamine core lies in its ability to be readily modified at several key positions, allowing for the fine-tuning of its pharmacological profile. The core structure consists of a phenyl ring linked via an ether oxygen to a propyl chain, which in turn bears an amine group. Variations in the substitution pattern on the phenyl ring, the nature of the amine, and the stereochemistry of the molecule all contribute to the diverse biological activities observed across this class of compounds. This guide will explore three major therapeutic classes derived from this scaffold: Selective Serotonin Reuptake Inhibitors (SSRIs), Norepinephrine Reuptake Inhibitors (NRIs) and dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Beta-Adrenergic Receptor Antagonists (Beta-Blockers).
Part 1: Selective Serotonin Reuptake Inhibitors (SSRIs)
The development of phenoxypropylamine-based SSRIs revolutionized the treatment of major depressive disorder and other mood disorders.[1] By selectively inhibiting the reuptake of serotonin from the synaptic cleft, these drugs enhance serotonergic neurotransmission.
Key Compound: Fluoxetine
Fluoxetine, widely known by its brand name Prozac, was the first SSRI to be developed from the phenoxypropylamine scaffold and gained FDA approval in 1987.[1] Its success spurred the development of numerous other SSRIs.[1] Fluoxetine is a selective inhibitor of the serotonin transporter (SERT), with significantly lower affinity for norepinephrine (NET) and dopamine (DAT) transporters at therapeutic doses.[2][3]
Mechanism of Action: Fluoxetine blocks the reabsorption of serotonin into the presynaptic neuron, thereby increasing the concentration of serotonin in the synapse and enhancing its postsynaptic effects.[3][4] Beyond its primary action on SERT, research suggests that fluoxetine's therapeutic effects may also involve the regulation of gene expression, neuroplasticity through neurotrophic factors like BDNF, and modulation of other receptor systems such as the sigma-1 receptor.[1]
Comparative Data: Monoamine Transporter Inhibition
The following table presents a comparison of the in vitro binding affinities (Ki, nM) of fluoxetine and its active metabolite, norfluoxetine, for the human serotonin, norepinephrine, and dopamine transporters. Lower Ki values indicate higher binding affinity.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Fluoxetine | 0.8 - 1.1 | 100 - 240 | 940 - 2600 |
| Norfluoxetine | 0.7 - 1.9 | 69 - 150 | 720 - 1300 |
Data synthesized from multiple preclinical studies.
Experimental Protocol: Radioligand Binding Assay for Transporter Affinity
The determination of binding affinities for monoamine transporters is a critical step in characterizing the selectivity of compounds like fluoxetine. A standard method is the competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured and harvested. The cell pellets are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the transporters.
-
Assay Setup: The membrane preparations are incubated with a specific radioligand (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, or [³H]WIN 35,428 for hDAT) at a fixed concentration.
-
Competition: Increasing concentrations of the test compound (e.g., fluoxetine) are added to the incubation mixture to compete with the radioligand for binding to the transporter.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining transporter binding affinity.
Part 2: Norepinephrine and Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Modifications to the phenoxypropylamine scaffold can shift its selectivity towards the norepinephrine transporter (NET) or create compounds with dual inhibitory activity at both SERT and NET. These compounds are effective in treating a range of conditions including ADHD, depression, and chronic pain.[5][6][7]
Key Compounds: Atomoxetine and Duloxetine
Atomoxetine , a selective norepinephrine reuptake inhibitor (NRI), is primarily used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[6][8] Its mechanism of action involves blocking the presynaptic norepinephrine transporter, leading to increased levels of norepinephrine and dopamine in the prefrontal cortex.[6][9]
Duloxetine , on the other hand, is a dual serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain.[7][10] Duloxetine inhibits both SERT and NET with high affinity.[11]
Comparative Data: Transporter Inhibition Profile
The following table compares the in vitro binding affinities (Ki, nM) of atomoxetine and duloxetine for the human monoamine transporters.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Atomoxetine | 77 | 5 | 1451 |
| Duloxetine | 0.8 | 7.5 | 240 |
Data synthesized from multiple preclinical studies.
Mechanism of Action Diagram: SNRI
Caption: Signaling cascade blocked by beta-antagonists.
Conclusion and Future Outlook
The phenoxypropylamine scaffold has proven to be an exceptionally fruitful starting point for the development of a wide range of clinically important drugs. The ability to modulate activity and selectivity through relatively simple chemical modifications has made it a paradigm in medicinal chemistry. Future research in this area is likely to focus on the development of compounds with even greater selectivity, novel dual-action mechanisms, and improved pharmacokinetic and safety profiles. As our understanding of the complex neurobiology of psychiatric and cardiovascular diseases deepens, the phenoxypropylamine scaffold will undoubtedly continue to be a valuable tool in the design of next-generation therapeutics.
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Brodde, O. E., Daul, A., & Michel-Reher, M. (2000). Agonist and antagonist interaction with beta 1- and beta 2-adrenoceptors in human right atrium: a study with CGP 20712 A and ICI 118,551. British Journal of Pharmacology, 130(7), 1637–1644. [Link]
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Wong, D. T., Perry, K. W., & Bymaster, F. P. (2005). The discovery of fluoxetine hydrochloride (Prozac). Nature Reviews Drug Discovery, 4(9), 764–774. [Link]
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Benfield, P., Heel, R. C., & Lewis, S. P. (1986). Fluoxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in depressive illness. Drugs, 32(6), 481–508. [Link]
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Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Journal of Affective Disorders, 51(3), 215–235. [Link]
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Bymaster, F. P., Zhang, W., Carter, P. A., & Wong, D. T. (2002). Fluoxetine: a review of its discovery and preclinical development. Psychiatric Annals, 32(10), 583-588. [Link]
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Bymaster, F. P., Dreshfield-Ahmad, L. J., Threlkeld, P. G., Beedle, E. E., & Perry, K. W. (2000). Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors. Neuropsychopharmacology, 23(2), 204–213. [Link]
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Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. [Link]
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Bymaster, F. P., Wong, D. T., & Fuller, R. W. (1997). Atomoxetine, a new potential treatment for attention-deficit/hyperactivity disorder. CNS Drug Reviews, 3(4), 335-346. [Link]
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Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British Journal of Pharmacology, 144(3), 317–322. [Link]
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Hoffmann, C., Leitz, M. R., Oberdorf-Maass, S., Lohse, M. J., & Klotz, K. N. (2004). Comparative pharmacology of human β-adrenergic receptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(2), 151–159. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 2-Phenoxypropylamine
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
2-Phenoxypropylamine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of even trace amounts of impurities—be they unreacted starting materials, isomers, by-products, or degradation products—can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and compromised product shelf-life.
This guide provides an in-depth comparison of robust analytical methodologies for the comprehensive purity assessment of commercial 2-Phenoxypropylamine samples. We will move beyond simple protocol recitation to explore the underlying scientific principles, the rationale for specific experimental choices, and the establishment of self-validating systems of analysis. Our objective is to equip researchers and quality control professionals with the expertise to select and implement the most appropriate methods for ensuring the integrity of this vital intermediate.
Part 1: Understanding the Impurity Profile of 2-Phenoxypropylamine
A robust analytical strategy begins with a theoretical understanding of the potential impurities that may be present. The impurity profile is intrinsically linked to the synthetic route employed in manufacturing. While proprietary methods vary, a common approach to synthesizing 2-Phenoxypropylamine involves the reaction of a phenoxide source with an appropriate aminopropane synthon.
This pathway can potentially introduce several classes of impurities:
-
Unreacted Starting Materials: Residual phenol or aminopropane precursors.
-
Regioisomers: Such as 1-phenoxy-2-propylamine, which can be difficult to separate due to similar physical properties.
-
By-products: Formed from side reactions, such as dialkylation of the amine or ether cleavage.
-
Solvent Residues: Organic solvents used during synthesis and purification.
The following diagram illustrates a hypothetical synthetic pathway and the potential entry points for impurities.
Caption: Hypothetical origin of impurities in 2-Phenoxypropylamine synthesis.
Part 2: A Comparative Framework for Purity Analysis
No single analytical technique can provide a complete picture of a compound's purity. A truly rigorous assessment relies on the application of orthogonal methods—techniques that measure the same attribute using different physical or chemical principles. For 2-Phenoxypropylamine, we will compare three powerful, complementary methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
Expertise & Experience: GC is an excellent technique for separating volatile and semi-volatile compounds, making it well-suited for analyzing 2-Phenoxypropylamine and many of its potential impurities. However, the primary challenge with amine analysis by GC is their basicity. Amines can interact strongly with acidic silanol groups on standard silica-based columns and injection port liners, leading to poor peak shape (tailing) and potential sample loss.[1] To overcome this, the causality is clear: we must use a system designed to minimize these interactions. The most effective solution is to employ a base-deactivated column, such as one coated with a polyethylene glycol (wax) phase containing a small amount of potassium hydroxide (KOH), or a specialized amine-specific column like the Agilent CP-Volamine.[1][2] This ensures sharp, symmetrical peaks, leading to accurate quantification.
-
Sample Preparation: Accurately weigh approximately 20 mg of the 2-Phenoxypropylamine sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Reference Standard: Prepare a reference standard solution of 2-Phenoxypropylamine at the same concentration.
-
Instrumentation:
-
Column: Agilent J&W CP-Volamine (60 m x 0.32 mm, 1.8 µm) or equivalent base-deactivated wax column.
-
Injector: Split/Splitless, 250°C, Split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Program: Initial 100°C hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min.
-
Detector: FID, 250°C.
-
Injection Volume: 1 µL.
-
-
System Suitability (Trustworthiness): Before sample analysis, inject the reference standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the tailing factor for the 2-Phenoxypropylamine peak is ≤ 1.5. This documented check ensures the system is performing correctly before generating sample data, a core principle of a self-validating protocol.[3][4]
-
Analysis & Calculation: Inject the sample solution. Identify the main peak by retention time comparison with the reference standard. Calculate purity using the area percent method, assuming all impurities have a similar response factor.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Caption: Workflow for purity analysis of 2-Phenoxypropylamine by GC-FID.
Method B: High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis. However, 2-Phenoxypropylamine lacks a strong chromophore, meaning it absorbs very little UV light, resulting in poor sensitivity when using a standard UV detector.[5] To address this, we must chemically modify the molecule to make it "visible" to the detector. This is achieved through pre-column derivatization, where a reagent that is highly UV-absorbent or fluorescent is attached to the amine.[6] A common and effective reagent is o-Phthalaldehyde (OPA), which reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative.[5] This choice directly solves the sensitivity problem, allowing for the detection and quantification of trace-level impurities.
-
Reagent Preparation:
-
Borate Buffer: 0.4 M Boric acid in water, adjusted to pH 9.5 with NaOH.
-
OPA Reagent: Dissolve 50 mg of o-Phthalaldehyde in 1.25 mL methanol, add 11.25 mL of borate buffer and 50 µL of 3-mercaptopropionic acid.
-
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the 2-Phenoxypropylamine sample in methanol.
-
Derivatization: In an autosampler vial, mix 100 µL of the sample solution with 400 µL of the OPA reagent. Allow reacting for exactly 2 minutes at room temperature before injection.
-
Instrumentation:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 340 nm or Fluorescence (Excitation: 340 nm, Emission: 455 nm).
-
Injection Volume: 10 µL.
-
-
System Suitability (Trustworthiness): Prepare and derivatize a reference standard. Make five replicate injections. The RSD for the area of the derivatized main peak should be ≤ 2.0%. Additionally, inject a derivatized blank (methanol + OPA reagent) to identify any peaks originating from the reagent itself. This ensures that observed impurity peaks are from the sample, not analytical artifacts.
-
Analysis & Calculation: Inject the derivatized sample. Calculate purity using the area percent method.
Caption: Workflow for purity analysis via pre-column derivatization HPLC.
Method C: Quantitative ¹H NMR (qNMR) Spectroscopy
Expertise & Experience: qNMR stands apart from chromatographic techniques as it is a primary analytical method. It determines purity based on the fundamental properties of nuclear spin and does not require a reference standard of the analyte itself.[7][8] The principle relies on comparing the integrated signal area of a specific proton on the analyte molecule to the integral of a proton on a certified, high-purity internal standard of a precisely known mass.[9] This method is exceptionally trustworthy because it is mass-based and can simultaneously identify and quantify structurally different impurities, including isomers and residual solvents, provided they have unique proton signals.[8][10] Its non-destructive nature also preserves the sample for further analysis.
-
Internal Standard Selection: Choose a certified internal standard that is stable, non-volatile, has a simple spectrum with peaks that do not overlap with the analyte, and is soluble in the chosen NMR solvent. Maleic acid is a suitable choice for deuterated methanol (MeOD-d4).
-
Sample Preparation (Trustworthiness): This step is critical for accuracy.
-
Accurately weigh ~15 mg of the 2-Phenoxypropylamine sample into a clean vial (record weight to 0.01 mg).
-
Accurately weigh ~10 mg of the certified maleic acid internal standard into the same vial (record weight to 0.01 mg).
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of MeOD-d4.
-
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Key Parameters:
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of both the analyte and standard protons being measured (typically D1 ≥ 30 seconds is a safe starting point). This is crucial for full signal relaxation and accurate integration.
-
Pulse Angle: 90°.
-
Scans: 16 or more for good signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved signal from 2-Phenoxypropylamine (e.g., the CH proton) and a signal from the internal standard (the two vinyl protons of maleic acid).
-
-
Purity Calculation: The purity is calculated using the following formula, which directly relates the molar ratio (derived from integrals) to the mass ratio.[9]
-
Purity_x (%) = (I_x / N_x) * (N_std / I_std) * (MW_x / MW_std) * (W_std / W_x) * Purity_std
-
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity = Purity of the standard
-
x = Analyte (2-Phenoxypropylamine)
-
std = Internal Standard (Maleic Acid)
-
-
Caption: Workflow for absolute purity determination by qNMR.
Part 3: Interpreting and Comparing Results
The true power of this multi-faceted approach lies in comparing the results from each orthogonal method. Discrepancies between methods can reveal important information about the nature of the impurities.
Table 1: Comparison of Analytical Methodologies
| Parameter | GC-FID | HPLC-UV (with Derivatization) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation by volatility & polarity | Separation by polarity (liquid phase) | Nuclear magnetic resonance |
| Quantification | Relative (Area %) | Relative (Area %) | Absolute (Mass %) |
| Reference Std. | Analyte-specific std. required | Analyte-specific std. required | Certified internal std. required |
| Sensitivity | High | Very High (especially with FLD) | Moderate |
| Specificity | High for volatile impurities | High for impurities that derivatize | High for all proton-containing species |
| Sample Throughput | High | Medium (derivatization step) | Medium |
| Information | Purity relative to volatile impurities | Purity relative to derivatizable impurities | Absolute purity, identifies unknown structures |
| Destructive? | Yes | Yes | No |
Table 2: Hypothetical Purity Data for Commercial 2-Phenoxypropylamine Samples
| Sample ID | Purity by GC-FID (Area %) | Purity by HPLC-UV (Area %) | Purity by qNMR (Mass %) | Interpretation of Results |
| Lot A | 99.8% | 99.7% | 99.6% | High purity confirmed across all methods. Minor impurities are likely volatile and UV-active after derivatization. |
| Lot B | 99.5% | 99.4% | 95.5% | Significant Discrepancy. qNMR reveals the presence of non-volatile, non-UV-active impurities (e.g., inorganic salts, high MW polymers) that are "invisible" to GC and HPLC. Further investigation is required. |
| Lot C | 97.0% | 99.6% | 97.1% | Discrepancy. GC detects a significant volatile impurity that does not derivatize with OPA (e.g., a tertiary amine or other non-primary amine). qNMR confirms the lower purity. |
Conclusion and Recommendation
Benchmarking the purity of a critical pharmaceutical intermediate like 2-Phenoxypropylamine demands a scientifically rigorous, multi-pronged strategy. Relying on a single chromatographic method, such as GC or HPLC, can provide a misleadingly optimistic purity value if impurities are non-volatile or do not respond to the chosen detection method.
As demonstrated, the most robust and trustworthy approach involves:
-
Orthogonal Chromatography: Employing a primary chromatographic method (GC or HPLC) suitable for the analyte's properties to profile and quantify related substances.
-
Absolute Purity by qNMR: Using qNMR as a definitive, orthogonal method to determine an absolute mass purity value. This method serves as a crucial cross-validation, capable of detecting impurities that are invisible to chromatography.
By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality and safety of their materials and the integrity of their scientific outcomes. This self-validating system of checks and balances represents the gold standard in modern pharmaceutical analysis.
References
-
Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from [Link][11]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link][7]
-
Mocan, G., & Gaukroger, K. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link][8]
-
Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link][3]
-
U.S. Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link][4]
-
YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). Retrieved from [Link][10]
-
JEOL. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link][9]
-
Agilent Technologies, Inc. (n.d.). Amines and ammonia Analysis of impurities in amine streams. Retrieved from [Link][2]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Phenoxypropylamine
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling amine compounds like 2-phenoxypropylamine requires a thorough understanding of their properties to ensure safe disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-phenoxypropylamine, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment from potential harm.[1][2]
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can begin, it is crucial to understand the inherent risks associated with 2-phenoxypropylamine. According to safety data sheets (SDS), this compound is classified as a skin and eye irritant.[3] Amines, as a class, can also be corrosive and may pose environmental hazards if not handled correctly. The primary motivation for a stringent disposal protocol is to mitigate these risks by preventing accidental exposure and environmental contamination.[1][4] All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous.[5]
For quick reference, the key characteristics of 2-phenoxypropylamine are summarized below:
| Property | Value | Source |
| CAS Number | 93-96-9 | [6][7] |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3] |
| Incompatibilities | Strong oxidizing agents, Acids, Acid chlorides. | [8][9] |
| Disposal Consideration | Dispose of contents/container to an approved waste disposal plant. | [8][10] |
Pre-Disposal Checklist: Personal Protective Equipment (PPE) and Materials
Proper preparation is the first line of defense against chemical exposure. Before handling 2-phenoxypropylamine for disposal, ensure the following PPE and materials are readily available:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[10]
-
Hand Protection: Handle with chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
-
Disposal Materials:
Step-by-Step Disposal Protocol
The disposal of 2-phenoxypropylamine must be carried out in a designated area, preferably within a fume hood to minimize inhalation exposure.
Step 1: Waste Segregation It is critical to avoid mixing 2-phenoxypropylamine waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents or acids.[8][9] Mixing incompatible chemicals can lead to dangerous reactions.[12] Keep solid and liquid waste separate.[12]
Step 2: Containerization Carefully transfer the 2-phenoxypropylamine waste into a designated hazardous waste container. The container must be made of a material compatible with the chemical.[11]
-
Do not overfill the container. Leave adequate headspace to allow for vapor expansion.
-
Securely close the container to prevent leaks or spills.[11]
Step 3: Labeling Properly label the waste container immediately after filling. The label should be clear and legible, including:
-
The words "Hazardous Waste."
-
The full chemical name: "2-Phenoxypropylamine."
-
The specific hazards associated with the chemical (e.g., "Irritant").
-
The date of accumulation.
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area within the laboratory.[10][11] This area should be away from general work areas and sources of ignition. Ensure the container is within a secondary containment system.
Step 5: Arranging for Final Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation.[5] Never dispose of 2-phenoxypropylamine by pouring it down the drain or placing it in regular trash, as this is prohibited and can lead to significant environmental contamination.[1][4]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's EHS or emergency response team.
-
Contain the Spill: Use appropriate absorbent materials (spill pads or chemical absorbents) to contain the spill. Do not use combustible materials to absorb flammable liquids.
-
Clean Up: Carefully collect the absorbent material and any contaminated debris. Place all cleanup materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used in the spill cleanup must be disposed of as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-phenoxypropylamine waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Phenoxypropylamine
Welcome to your essential guide for the safe handling of 2-Phenoxypropylamine. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this specific amine. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Understanding the Hazard: Why is PPE for 2-Phenoxypropylamine Critical?
2-Phenoxypropylamine and its salts are potent chemicals. According to safety data sheets and chemical databases, the primary hazards associated with this compound are severe skin corrosion and serious eye damage.[1][2][3] The Globally Harmonized System (GHS) classification identifies it as "Skin Corrosion/Irritation Category 1B" and "Serious Eye Damage/Eye Irritation Category 1," signifying that it can cause irreversible damage upon contact.[2] Amines, as a class of compounds, can also be respiratory irritants and may be absorbed through the skin.[4][5] Therefore, establishing a robust physical barrier through appropriate PPE is not merely a recommendation but a mandatory prerequisite for handling this substance.
The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers provide and employees use appropriate PPE to minimize chemical exposure.[6][7][8] This guide is designed to help you meet and exceed these standards by understanding the why behind each piece of equipment.
Core PPE Requirements for 2-Phenoxypropylamine
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[4][9] For 2-Phenoxypropylamine, which is often a liquid or solid, the primary risks are direct contact (splash) and potential inhalation of dusts or vapors. The following table summarizes the essential PPE.
| Hazard | PPE Requirement | Rationale & Material Specification |
| Skin Corrosion | Chemical-Resistant Gloves | Material: Nitrile or Neoprene gloves are recommended. Always double-glove. Causality: Amines can degrade certain glove materials. Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contamination occurs.[10] Check manufacturer-specific glove compatibility charts. |
| Skin Corrosion | Laboratory Coat / Chemical-Resistant Gown | Material: A lab coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is the minimum requirement.[10] For tasks with a higher splash risk, a poly-coated or rubber apron over the lab coat is necessary. Causality: Prevents direct contact of the corrosive chemical with skin and personal clothing. |
| Severe Eye Damage | Chemical Splash Goggles / Face Shield | Material: ANSI Z87.1-rated chemical splash goggles are mandatory. A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash potential. Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of corrosive liquids.[11] |
| Respiratory Irritation | Fume Hood / Respirator | Material: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][6] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][5] Causality: Protects the respiratory tract from irritation by vapors or aerosols. |
Operational Plan: Step-by-Step PPE Protocols
Adherence to a strict, procedural workflow is critical for safety. The following diagram and protocols outline the necessary steps from preparation to disposal.
Caption: PPE workflow for handling 2-Phenoxypropylamine.
Detailed Donning Protocol (Putting On PPE)
-
Inspect Your Gear: Before you begin, visually inspect all PPE for tears, cracks, or defects. Discard and replace any compromised items.
-
Lab Coat/Gown: Put on your lab coat or chemical-resistant gown. Ensure it is fully buttoned or snapped.
-
Eye and Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If the risk assessment requires it, place a face shield over the goggles.
-
First Pair of Gloves (Inner): Don the first pair of nitrile or neoprene gloves.
-
Second Pair of Gloves (Outer): Don the second pair of gloves, ensuring the cuffs are pulled up and over the cuffs of your lab coat sleeves.[10] This creates a crucial seal to prevent skin exposure.
Detailed Doffing Protocol (Removing PPE)
The sequence of removal is designed to prevent cross-contamination from the "dirty" PPE to your skin or the lab environment.
-
Outer Gloves: In the designated area (e.g., inside the fume hood), grasp the outside of one outer glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the remaining glove at the wrist and peel it off, creating a bag for both gloves. Dispose of them immediately in a designated hazardous waste container.
-
Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it, containing any potential contamination. Place it in the hazardous waste container.
-
Face Shield/Goggles: Remove eye and face protection by handling the headband or strap from behind. Avoid touching the front surface. Place in a designated area for decontamination or disposal.
-
Inner Gloves: Remove the inner gloves using the same technique as for the outer gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]
Disposal Plan: Managing Contaminated PPE
All disposable PPE used while handling 2-Phenoxypropylamine must be considered hazardous waste.
-
Designated Waste Container: Establish a clearly labeled, leak-proof container for hazardous waste in the immediate work area.[12] The label should read "HAZARDOUS WASTE" and list the chemical constituents.[12]
-
Segregation: Do not mix this waste with regular trash, biohazardous waste, or other incompatible chemical waste streams.[13]
-
Container Management: Keep the waste container closed at all times except when adding waste.[12][14] Ensure the container is in good condition and not overfilled.
-
Final Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal, which are governed by EPA and local regulations.[14] Do not pour any waste containing 2-Phenoxypropylamine down the drain.[13]
By integrating these detailed protocols into your daily laboratory operations, you build a foundation of safety and trust that extends from personal well-being to the reliability of your scientific outcomes.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
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Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [Link]
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Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
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2-Phenylpropylamine | C9H13N | CID 11398. PubChem, National Institutes of Health (NIH). [Link]
-
What are the Health and Safety Guidelines for Using Amines? Bisley International. [Link]
-
Amines, Aliphatic. NIOSH Manual of Analytical Methods. [Link]
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Amines, Aromatic. NIOSH Manual of Analytical Methods. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention (CDC). [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Bisley International. [Link]
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Safety Data Sheet - (R)-N-Methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride. Angene Chemical. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
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Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
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Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Handling Hazardous Chemical Waste. CTRNet. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
